2-Ethyl-5(6)-methylpyrazine
Description
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Properties
IUPAC Name |
2-ethyl-5-methylpyrazine;2-ethyl-6-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H10N2/c1-3-7-5-8-6(2)4-9-7;1-3-7-5-8-4-6(2)9-7/h2*4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVIQJDXHDKUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1)C.CCC1=NC=C(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36731-41-6 | |
| Record name | 2-ethyl-5(or6)-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethyl-5(6)-methylpyrazine
Foreword: The Aromatic Signature of a Versatile Heterocycle
To the dedicated researchers, chemists, and professionals in the fields of flavor science, fragrance development, and pharmaceutical research, this guide offers a comprehensive exploration of 2-Ethyl-5(6)-methylpyrazine. This seemingly simple alkylpyrazine is, in fact, a molecule of significant interest, contributing nutty, roasted, and cocoa-like notes to a vast array of food products and serving as a valuable synthon in various chemical applications.[1][2] Its presence as a natural product of the Maillard reaction in cooked foods underscores its importance in our sensory world.[3] This document moves beyond a mere recitation of facts, delving into the causal relationships that govern its synthesis and the analytical logic that underpins its characterization. We will explore the primary synthetic routes, dissect the spectroscopic data that confirms its identity, and provide the practical insights necessary for its successful application in a research and development setting.
I. Strategic Synthesis of this compound: A Tale of Two Pathways
The formation of the pyrazine ring system, with its characteristic aromaticity and nitrogen-rich structure, can be approached from several angles. For this compound, two principal synthetic strategies dominate: the bio-mimetic Maillard reaction and the classic Chichibabin ring synthesis. The choice between these pathways is dictated by the desired scale, isomeric purity, and the context of the research.
A. The Maillard Reaction: Nature's Flavor Factory
The Maillard reaction, a non-enzymatic browning process, is responsible for the desirable flavors in many cooked foods.[4] It involves a complex cascade of reactions between an amino acid and a reducing sugar.[5] The formation of this compound via this route is a testament to the intricate chemical transformations that occur during heating.
Causality Behind the Maillard-based Synthesis:
The core of this process lies in the Strecker degradation of specific amino acids, which generates key α-aminocarbonyl intermediates. The condensation of two such molecules, followed by oxidation, leads to the formation of the pyrazine ring. The specific substitution pattern of the resulting pyrazine is a direct consequence of the structures of the reacting amino acids and sugar fragments.[6] For the synthesis of this compound, the reaction requires precursors that can provide the necessary ethyl and methyl side chains.
Experimental Protocol: A Model System for Maillard-driven Synthesis
This protocol describes a laboratory-scale model system to generate this compound, adapted from methodologies reported in the study of Maillard reaction products.[4][7]
1. Reactant Preparation:
- Prepare a 0.2 M phosphate buffer solution and adjust the pH to 8.0. A weakly alkaline environment is known to favor pyrazine formation.[4]
- Dissolve an amino acid source (e.g., L-lysine) and a reducing sugar (e.g., D-glucose) in the phosphate buffer to a concentration of 100 mg/mL each in a sealed reaction vessel.[8]
2. Reaction Execution:
- Heat the sealed reaction vessel to 140-155°C for 20-90 minutes.[7][8] The elevated temperature is crucial for driving the complex series of reactions in the Maillard cascade.
3. Product Isolation and Purification (Purge-and-Trap Method):
After cooling, transfer the reaction mixture to a round-bottom flask containing a saturated solution of sodium chloride.
Add a suitable internal standard (e.g., 2-ethoxy-3-isopropylpyrazine) for quantification.[7]
Purge the mixture with an inert gas (e.g., nitrogen) at a flow rate of approximately 400 mL/min for 2 hours, trapping the volatile pyrazines in a cooled acidic solution (e.g., 10% HCl).[7] The acidic trap protonates the basic pyrazine nitrogen atoms, retaining them in the solution while non-basic volatiles pass through.
Neutralize the acidic solution with a base (e.g., NaOH) and extract the pyrazines with an organic solvent (e.g., diethyl ether or dichloromethane).
Dry the organic extract over anhydrous sodium sulfate, filter, and carefully concentrate the solvent to yield the crude pyrazine mixture.
Further purification can be achieved by fractional distillation or preparative gas chromatography.
Caption: Workflow for the Maillard reaction-based synthesis and isolation of this compound.
B. The Chichibabin Synthesis: A Classic Approach to Heterocycles
The Chichibabin pyridine synthesis is a powerful method for constructing pyridine rings through the condensation of aldehydes, ketones, or their derivatives with ammonia.[9] This methodology can be adapted for the synthesis of pyrazines. A common industrial route for a related compound, 5-ethyl-2-methylpyridine, involves the reaction of paraldehyde (a trimer of acetaldehyde) with ammonia under high temperature and pressure, often in the presence of a catalyst like ammonium acetate.[10]
Causality Behind the Chichibabin-based Synthesis:
This reaction is a complex series of aldol condensations, Michael additions, and cyclization/dehydration steps. The aldehyde and ammonia first form imines, which then undergo further condensation reactions to build the carbon-nitrogen backbone of the heterocyclic ring. The final step is an oxidation to achieve the aromatic pyrazine ring. The choice of starting aldehydes and ketones directly determines the substitution pattern of the final product.
Experimental Protocol: Chichibabin-type Synthesis of 5-Ethyl-2-methylpyridine (An Analogous Protocol)
1. Reactant Charging:
- In a 2-liter steel autoclave, combine 28% aqueous ammonium hydroxide (4.38 moles), paraldehyde (1.57 moles), and ammonium acetate (0.065 moles).[10] The ammonium acetate acts as a catalyst.
2. Reaction Execution:
- Seal the autoclave and heat the mixture to 230°C with continuous agitation for 1 hour.[10] The high temperature and pressure are necessary to drive the condensation and cyclization reactions. The reaction is exothermic and the temperature may briefly rise.[10]
3. Product Work-up and Purification:
Allow the autoclave to cool to room temperature.
Separate the aqueous and organic layers.
Extract the aqueous layer with chloroform.
Combine the organic layer and the chloroform extracts.
Remove the chloroform by distillation at atmospheric pressure.
The crude product is then purified by fractional distillation under reduced pressure to yield the desired product.[10]
Caption: Generalized workflow for the Chichibabin-type synthesis of alkyl-substituted heterocycles.
II. Unambiguous Characterization: The Analytical Fingerprint
The successful synthesis of this compound must be validated through rigorous analytical characterization. A combination of chromatographic and spectroscopic techniques is essential to confirm the molecular structure, purity, and isomeric distribution of the product. Commercially available this compound is typically a mixture of the 2,5- and 2,6- isomers.[11]
A. Chromatographic Separation: Resolving the Isomers
Gas chromatography (GC) is the primary technique for analyzing the volatile pyrazine mixture. High-performance liquid chromatography (HPLC) can also be employed for the separation of the isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for pyrazine analysis. A non-polar column (e.g., DB-5ms) or a polar column (e.g., DB-WAX) can be used.[8] The retention time of the compound is a key identifier, and the coupled mass spectrometer provides structural information.
-
High-Performance Liquid Chromatography (HPLC): The separation of the 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine regioisomers can be achieved using a polysaccharide chiral stationary phase column (e.g., Chiralpak AD-H) with a mobile phase of cyclohexane/isopropanol (99:1).[8]
| Parameter | 2-Ethyl-5-methylpyrazine | 2-Ethyl-6-methylpyrazine | Reference |
| Kovats RI (non-polar) | 978-1002 | ~979 | [10] |
| Kovats RI (polar) | 1390-1399 | ~1399 | [10] |
B. Mass Spectrometry: Deciphering the Fragmentation Pattern
Electron ionization mass spectrometry (EI-MS) of this compound provides a characteristic fragmentation pattern that is crucial for its identification. The molecular ion peak ([M]⁺) is observed at m/z 122, corresponding to the molecular weight of C₇H₁₀N₂.[3][12]
Proposed Fragmentation Pathway:
The primary fragmentation pathway involves the benzylic-like cleavage of the ethyl group, which is a common fragmentation for alkyl-substituted aromatic rings.
-
Loss of a Methyl Radical: The molecular ion undergoes cleavage of the C-C bond in the ethyl group, losing a methyl radical (•CH₃) to form a stable, resonance-stabilized cation at m/z 107 . This is often the base peak in the spectrum.
-
Formation of the Molecular Ion: The molecular ion itself at m/z 122 is typically observed.
-
Other Fragments: Other smaller fragments can arise from further cleavage of the ring and side chains.
Caption: Proposed primary fragmentation pathway for 2-Ethyl-5-methylpyrazine in EI-MS.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
¹H and ¹³C NMR spectroscopy, particularly with the aid of 2D techniques like HSQC and HMBC, provides unambiguous structural elucidation and allows for the differentiation of the 2,5- and 2,6- isomers.[8]
¹H NMR Spectral Data Interpretation (for 2-Ethyl-5-methylpyrazine):
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ ≈ 8.2-8.4 ppm), corresponding to the two protons on the pyrazine ring.
-
Ethyl Group: A quartet (δ ≈ 2.8 ppm) for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet (δ ≈ 1.3 ppm) for the methyl protons (-CH₃) coupled to the methylene protons.
-
Methyl Group: A singlet (δ ≈ 2.5 ppm) for the protons of the methyl group attached to the pyrazine ring.
¹³C NMR Spectral Data Interpretation (for 2-Ethyl-5-methylpyrazine):
-
Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ ≈ 140-155 ppm) for the four carbons of the pyrazine ring.
-
Ethyl Group: Two signals corresponding to the methylene carbon (-CH₂-) (δ ≈ 28 ppm) and the methyl carbon (-CH₃) (δ ≈ 12 ppm).
-
Methyl Group: A signal for the methyl carbon attached to the ring (δ ≈ 21 ppm).
| Assignment (2-Ethyl-5-methylpyrazine) | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Pyrazine-H | ~8.3 | s | ~142-155 |
| Pyrazine-H | ~8.2 | s | ~142-155 |
| -CH₂- (Ethyl) | ~2.8 | q | ~28 |
| -CH₃ (Ethyl) | ~1.3 | t | ~12 |
| -CH₃ (Ring) | ~2.5 | s | ~21 |
(Note: Exact chemical shifts can vary depending on the solvent and instrument.)
D. Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Signatures
FTIR spectroscopy provides information about the functional groups and bonding within the molecule.
Key IR Absorption Bands:
-
C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
-
C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) from the ethyl and methyl groups.
-
C=N and C=C Stretching (Aromatic Ring): Medium to weak bands in the 1400-1600 cm⁻¹ region.
-
C-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern.
III. Conclusion: A Molecule of Flavor and Function
This compound stands as a fascinating example of how simple organic molecules can have a profound impact on our sensory experience and serve as valuable building blocks in chemistry. Its synthesis, whether through the elegant complexity of the Maillard reaction or the robust efficiency of the Chichibabin synthesis, offers distinct advantages depending on the application. The rigorous application of modern analytical techniques, from chromatography to multidimensional NMR, allows for its unambiguous identification and characterization, ensuring its effective and reliable use in research and industry. This guide has aimed to provide not just the "what" but the "why" and "how" of working with this important heterocycle, empowering scientists and developers to harness its unique properties with confidence and expertise.
References
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Hu, J., et al. (2018). HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1675. Available at: [Link]
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The Good Scents Company. (n.d.). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture. Retrieved from [Link]
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The Good Scents Company. (n.d.). mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine. Retrieved from [Link]
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Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-Ethyl-2-methylpyridine. Organic Syntheses, 30, 41. Available at: [Link]
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Al-Tel, T. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8275. Available at: [Link]
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Physicochemical properties of 2-Ethyl-5-methylpyrazine
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-5-methylpyrazine
Introduction
2-Ethyl-5-methylpyrazine is a heterocyclic aromatic organic compound that plays a pivotal role in the fields of flavor and fragrance chemistry. As a member of the pyrazine family, it is renowned for its potent and characteristic aroma, often described as nutty, roasted, and earthy.[1][2] This volatile compound is a key product of the Maillard reaction, the chemical process responsible for the desirable flavors and aromas in cooked, roasted, and baked foods.[3][4] Consequently, it is naturally found in a wide array of products, including coffee, chocolate, roasted nuts, and baked goods.[3][4] Its unique organoleptic properties have led to its extensive use as a flavoring agent in the food industry and as a component in fragrance formulations to impart warm, gourmand notes.[5][6] This guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-5-methylpyrazine, offering technical insights and methodologies essential for its application and analysis in a research and development setting.
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity of 2-Ethyl-5-methylpyrazine is fundamental for any scientific investigation. The compound's structure, consisting of a pyrazine ring substituted with an ethyl and a methyl group, dictates its chemical behavior and physical properties.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-ethyl-5-methylpyrazine | [7] |
| CAS Number | 13360-64-0 | [7][8] |
| Molecular Formula | C₇H₁₀N₂ | [7][8] |
| Molecular Weight | 122.17 g/mol | [7][9] |
| Canonical SMILES | CCC1=NC=C(N=C1)C | [7] |
| InChI | InChI=1S/C₇H₁₀N₂/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 | [7][8] |
| InChIKey | OXCKCFJIKRGXMM-UHFFFAOYSA-N | [7][8] |
Physicochemical Properties
The utility of 2-Ethyl-5-methylpyrazine in various applications is a direct consequence of its distinct physical and chemical characteristics. These properties influence its volatility, solubility, and interaction with different matrices.
Physical State and Organoleptic Properties
Under standard ambient conditions, 2-Ethyl-5-methylpyrazine exists as a colorless to pale yellow liquid.[9][10] Its most notable characteristic is its powerful aroma profile. The odor is predominantly described as nutty, roasted, and grassy, with nuances of coffee and cocoa.[3][9] The odor threshold is quite low, reported to be between 16 and 100 parts per billion (ppb) in water, highlighting its potency as an aroma compound.[2][3]
Core Physical Constants
The following table summarizes the key quantitative physicochemical properties of 2-Ethyl-5-methylpyrazine. It is important to note that values can vary slightly between sources due to different experimental conditions or prediction models.
| Property | Value Range | Source(s) |
| Boiling Point | 170.8 - 173 °C (at 760 mm Hg) | [3][9][11] |
| Density | 0.960 - 0.998 g/cm³ (at 25 °C) | [7][9][10] |
| Flash Point | 57 - 63 °C | [3][9][11] |
| Refractive Index | 1.491 - 1.502 (at 20 °C) | [7][10] |
| Vapor Pressure | ~1.92 mmHg (at 25 °C, estimated) | [11] |
| pKa (Strongest Basic) | 1.48 - 1.94 (Predicted) | [3][12] |
| logP (o/w) | 1.17 - 2.34 | [3][10] |
Solubility Profile
The solubility of a compound is critical for its formulation and application. 2-Ethyl-5-methylpyrazine exhibits good solubility in many organic solvents, such as ethanol.[7][9] While it is described as soluble in water, its solubility is limited.[7][12] One source provides an estimated water solubility of 4903 mg/L at 25 °C.[10] This moderate aqueous solubility, combined with its volatility, facilitates its release from a food matrix during mastication and heating, contributing significantly to the overall flavor experience.
Spectroscopic and Chromatographic Profile
Characterization and quantification of 2-Ethyl-5-methylpyrazine rely heavily on modern analytical techniques. The following data are crucial for its unambiguous identification.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive method for identifying and quantifying 2-Ethyl-5-methylpyrazine. The electron ionization (EI) mass spectrum exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 122, corresponding to its molecular weight.[7][13] A prominent fragment ion is typically seen at m/z 121, resulting from the loss of a hydrogen atom.[7]
Infrared Spectroscopy (IR)
FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum for 2-Ethyl-5-methylpyrazine will show characteristic C-H stretching vibrations from the ethyl and methyl groups, as well as C=N and C=C stretching vibrations associated with the pyrazine ring.[7]
Gas Chromatography (GC)
Due to its volatility, gas chromatography is the ideal separation technique for 2-Ethyl-5-methylpyrazine. Its retention behavior is characterized by the Kovats Retention Index (RI), which is a standardized measure. The RI value depends on the type of GC column used (polar vs. non-polar).
These indices are invaluable for tentative identification in complex mixtures, such as food extracts, by comparing experimental values to those in reference databases like the NIST Chemistry WebBook.[14][15]
Experimental Protocol: Quantification by GC-MS
The following protocol outlines a self-validating system for the quantification of 2-Ethyl-5-methylpyrazine in a liquid food matrix (e.g., coffee) using a stable isotope dilution assay (SIDA), which is considered a gold-standard quantification technique.
Causality: The use of a deuterated internal standard (2-Ethyl-5-methylpyrazine-d₅) is critical.[16] This standard is chemically identical to the analyte but has a different mass. It co-elutes with the analyte during chromatography and experiences similar extraction inefficiencies or matrix effects. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, as variations in sample preparation and injection volume are normalized.
Methodology
-
Standard Preparation:
-
Prepare a primary stock solution of 2-Ethyl-5-methylpyrazine in methanol at 1000 µg/mL.
-
Prepare a primary stock solution of the internal standard (IS), 2-Ethyl-5-methylpyrazine-d₅, in methanol at 1000 µg/mL.
-
Create a series of calibration standards by spiking a control matrix (e.g., water or a model coffee base) with varying concentrations of the analyte stock and a fixed concentration of the IS stock.
-
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a precise volume of the IS stock solution to the vial.
-
Add 1.5 g of NaCl to increase the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace.
-
Seal the vial and equilibrate in a heating block at 60°C for 15 minutes with agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.
-
GC Column: Use a mid-polar or non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters (Selected Ion Monitoring - SIM mode):
-
Monitor quantifier ion for analyte: m/z 122.
-
Monitor qualifier ion for analyte: m/z 121.
-
Monitor quantifier ion for IS: m/z 127 (M+5).
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte (m/z 122) and the IS (m/z 127).
-
Calculate the response ratio (Analyte Area / IS Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the analyte concentration.
-
Calculate the concentration of 2-Ethyl-5-methylpyrazine in the unknown samples using the response ratio and the calibration curve.
-
Safety and Handling
From a regulatory standpoint, 2-Ethyl-5-methylpyrazine is recognized as a flavoring agent by bodies such as the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[7] It has been granted GRAS (Generally Recognized As Safe) status for its use in food.[7] However, in its concentrated form, it presents hazards that require appropriate handling procedures.
-
GHS Classification: It is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302).[7][17] It may also cause skin, eye, and respiratory irritation.[10][17]
-
Handling Precautions: Store in a cool, dry, well-ventilated area away from ignition sources.[1] When handling the neat compound, personal protective equipment, including safety goggles, gloves, and protective clothing, is mandatory to prevent skin and eye contact.[1][10]
Conclusion
2-Ethyl-5-methylpyrazine is a compound of significant industrial and academic interest due to its powerful sensory impact. Its physicochemical properties—notably its volatility, characteristic aroma, and solubility profile—are directly responsible for its widespread application as a key flavor and fragrance ingredient. A thorough understanding of its properties, supported by robust analytical methodologies such as GC-MS with stable isotope dilution, is essential for its effective use in product development, quality control, and scientific research. The data and protocols presented in this guide provide a solid technical foundation for professionals working with this versatile pyrazine derivative.
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An In-depth Technical Guide to the Biological Activity of 2-Ethyl-6-methylpyrazine
Foreword: Unveiling the Therapeutic Potential of a Ubiquitous Flavor Compound
To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of molecular discovery, this guide offers a focused exploration into the latent biological activities of 2-Ethyl-6-methylpyrazine. While primarily recognized for its characteristic nutty and roasted aroma in the food and fragrance industries, the pyrazine scaffold, of which 2-Ethyl-6-methylpyrazine is a member, is a cornerstone in numerous pharmacologically active molecules.[1][2] This document serves as an in-depth technical resource, moving beyond its organoleptic properties to delineate a strategic framework for investigating its therapeutic potential.
Our narrative is built upon the synthesis of existing knowledge on pyrazine derivatives, proposing a roadmap for the systematic evaluation of 2-Ethyl-6-methylpyrazine as a candidate for drug discovery. We will delve into putative mechanisms of action, detailed experimental protocols, and the causality behind these scientific methodologies. The core of this guide is to empower your research with both foundational knowledge and actionable insights, fostering an environment of informed discovery.
Chapter 1: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive scaffold for designing molecules that can effectively interact with biological targets.[1] Several approved drugs incorporate the pyrazine moiety, highlighting its therapeutic relevance in diverse areas such as oncology, infectious diseases, and cardiovascular medicine.[3]
2-Ethyl-6-methylpyrazine (C7H10N2) is a simple alkylpyrazine that is naturally found in a variety of foods and is also synthesized for use as a flavoring agent.[4] Its safety at current levels of intake in food has been well-established.[5] However, the biological activities of this specific molecule remain largely unexplored in a therapeutic context. This guide posits that, based on the extensive bioactivity of its chemical relatives, 2-Ethyl-6-methylpyrazine warrants rigorous investigation as a potential lead compound in drug discovery programs.
Chapter 2: Synthesis and Characterization of 2-Ethyl-6-methylpyrazine for Preclinical Investigation
A reliable and scalable synthesis of 2-Ethyl-6-methylpyrazine is paramount for any preclinical research campaign. While various methods exist for the synthesis of alkylpyrazines, this section details a practical approach adapted from established methodologies.[6][7]
Experimental Protocol: Synthesis of 2-Ethyl-6-methylpyrazine
This protocol is based on the Minici reaction, which involves the free-radical alkylation of a heteroaromatic base.[7]
Materials:
-
2,5-Dimethylpyrazine
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (98%)
-
Hydrogen peroxide (30% solution)
-
n-Propionaldehyde
-
Ethyl acetate
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O in water.
-
Acidification and Oxidation: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, ensuring the temperature remains below 60°C. Following this, add hydrogen peroxide dropwise while maintaining the low temperature.[7]
-
Radical Generation and Alkylation: Introduce a portion of n-propionaldehyde to the reaction mixture and gradually warm the flask to 50-60°C to initiate the reaction. The reaction of Fe²⁺ with H₂O₂ generates hydroxyl radicals, which then abstract a hydrogen atom from n-propionaldehyde to form the corresponding alkyl radical. This radical then adds to the protonated dimethylpyrazine ring.
-
Reaction Progression: Add the remaining n-propionaldehyde portion-wise over several hours while maintaining the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material. Carefully neutralize the aqueous phase with a NaOH solution to a pH of approximately 8.[7]
-
Product Isolation: Extract the neutralized aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Ethyl-6-methylpyrazine by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient).
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Chapter 3: Putative Biological Activities and Mechanistic Insights
While direct evidence for the pharmacological effects of 2-Ethyl-6-methylpyrazine is sparse, a wealth of data on related pyrazine derivatives allows for the formulation of compelling hypotheses regarding its potential biological activities.[1][2] This chapter explores these potential activities and the underlying molecular mechanisms that may be involved.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases. Many pyrazine-containing compounds have demonstrated potent anti-inflammatory effects, often through the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][9]
Hypothesized Mechanism of Action:
It is plausible that 2-Ethyl-6-methylpyrazine could inhibit the activation of the NF-κB pathway.[3] This could occur through the inhibition of IκBα degradation, thereby preventing the nuclear translocation of the p50/p65 subunits of NF-κB.[10] Additionally, modulation of the MAPK signaling cascade, which plays a crucial role in the production of pro-inflammatory cytokines, represents another potential anti-inflammatory mechanism.[9]
Diagram of the Hypothesized Anti-inflammatory Mechanism
Caption: Hypothesized modulation of NF-κB and MAPK pathways by 2-Ethyl-6-methylpyrazine.
Antimicrobial Properties: A Potential New Class of Antibiotics
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazine derivatives have been shown to possess activity against a range of bacterial and fungal pathogens.[11] The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.
Hypothesized Mechanism of Action:
The antimicrobial activity of pyrazine compounds may stem from their ability to interfere with microbial metabolic pathways. For instance, some sulfonamide drugs, which are structural analogs of p-aminobenzoic acid (PABA), inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. While not a sulfonamide, the nitrogen-containing heterocyclic structure of 2-Ethyl-6-methylpyrazine could potentially interact with and inhibit key microbial enzymes.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Many natural and synthetic compounds with antioxidant properties are being investigated for their therapeutic potential. Some pyrazine derivatives have demonstrated free radical scavenging capabilities.[1]
Hypothesized Mechanism of Action:
The antioxidant activity of 2-Ethyl-6-methylpyrazine could be attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals. The pyrazine ring system, with its electron-rich nitrogen atoms, may facilitate this process.
Chapter 4: Preclinical Evaluation - A Framework for Investigation
This chapter provides detailed, step-by-step protocols for the initial preclinical evaluation of 2-Ethyl-6-methylpyrazine's biological activities. These assays are standard in the field and will provide a robust dataset for assessing its therapeutic potential.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This widely used model assesses the in vivo acute anti-inflammatory activity of a compound.[9]
Experimental Protocol:
-
Animal Acclimatization: House male Wistar rats or Swiss albino mice in a controlled environment for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin), and several experimental groups receiving different doses of 2-Ethyl-6-methylpyrazine. Administer the test compounds intraperitoneally or orally.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for compound absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: A streamlined workflow for the in vivo anti-inflammatory assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12]
Experimental Protocol:
-
Preparation of Materials: Prepare sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, and stock solutions of 2-Ethyl-6-methylpyrazine in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the microtiter plates using the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This is a simple and widely used method to assess the free radical scavenging activity of a compound.[13]
Experimental Protocol:
-
Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and various concentrations of 2-Ethyl-6-methylpyrazine. A standard antioxidant, such as ascorbic acid or Trolox, should also be prepared.
-
Assay Procedure: In a 96-well plate, add a small volume of the test compound or standard to a solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. An IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined.
Chapter 5: Quantitative Data Summary
The following table summarizes key toxicological data for pyrazine derivatives, providing a reference for the initial safety assessment of 2-Ethyl-6-methylpyrazine.
| Compound Name | Species | LD₅₀ (mg/kg bw) | Reference |
| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 460 | [5] |
| 2-Methylpyrazine | Rat | 1800 | |
| 2,5-Dimethylpyrazine | Rat | 1020 | |
| 2,6-Dimethylpyrazine | Rat | 880 |
Conclusion and Future Directions
This technical guide has laid out a comprehensive framework for the investigation of the biological activities of 2-Ethyl-6-methylpyrazine. While its primary role to date has been in the flavor industry, the extensive pharmacological activities of the broader pyrazine class of compounds strongly suggest that 2-Ethyl-6-methylpyrazine may possess untapped therapeutic potential.
The proposed avenues of investigation—anti-inflammatory, antimicrobial, and antioxidant activities—are based on a solid foundation of existing research on related molecules. The detailed experimental protocols provided herein offer a clear and actionable path for researchers to begin to unravel the pharmacological profile of this intriguing compound.
Future research should focus on a systematic screening of 2-Ethyl-6-methylpyrazine against a wider range of biological targets. Should promising activity be identified, further studies into its mechanism of action, structure-activity relationships, and pharmacokinetic properties will be warranted. The journey from a simple flavor compound to a potential therapeutic agent is a long and challenging one, but for 2-Ethyl-6-methylpyrazine, it is a journey that is undoubtedly worth embarking upon.
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Flavor chemistry of 2-Ethyl-5(6)-methylpyrazine formation
An In-Depth Technical Guide to the Formation Chemistry of 2-Ethyl-5(6)-methylpyrazine
Abstract
Alkylpyrazines are a class of volatile heterocyclic compounds paramount to the flavor profiles of thermally processed foods, imparting characteristic nutty, roasted, and toasted aromas. Among these, 2-ethyl-5-methylpyrazine and its isomer, 2-ethyl-6-methylpyrazine, are significant contributors to the desirable sensory attributes of products like coffee, cocoa, roasted nuts, and baked goods.[1][2][3] This technical guide, designed for researchers, food scientists, and flavor chemists, provides an in-depth exploration of the core chemical mechanisms governing the formation of this compound. We will dissect the intricate pathways of the Maillard reaction and Strecker degradation, identify key molecular precursors, and analyze the influence of critical process parameters. Furthermore, this guide presents validated experimental protocols for the controlled synthesis and quantitative analysis of these target flavor compounds, offering a robust framework for research and development.
The Central Role of Alkylpyrazines in Flavor Chemistry
The sensory experience of many cooked foods is largely defined by the complex mixture of volatile compounds generated during heating. Pyrazines are a cornerstone of these desirable aromas, formed through non-enzymatic browning reactions.[4]
The Significance of the Pyrazine Class
Pyrazines are generally associated with the pleasant, potent aromas developed during roasting, baking, and frying.[1] Their formation is a hallmark of the Maillard reaction, a complex cascade of chemical changes initiated by the condensation of a reducing sugar and an amino compound, typically an amino acid.[5] The specific substitution pattern of alkyl groups (methyl, ethyl, propyl, etc.) on the pyrazine ring dictates the precise aroma nuance, ranging from nutty and bready to earthy and cocoa-like.
Aroma Profile of this compound
The isomers 2-ethyl-5-methylpyrazine (CAS 13360-64-0) and 2-ethyl-6-methylpyrazine (CAS 13925-03-6) are particularly noted for their strong nutty, roasted, and grassy aroma profiles.[2][6] They have been identified as key volatile components in a wide array of products, including roasted barley, peanuts, popcorn, coffee, and cooked beef, making them crucial targets for flavor creation and optimization.[2]
Core Mechanisms of Pyrazine Formation
The synthesis of pyrazines in a food matrix is not a single reaction but the result of a complex network of interconnected chemical pathways. Understanding these core mechanisms is fundamental to controlling the formation of specific target molecules like this compound.
The Maillard Reaction Cascade
The Maillard reaction is broadly divided into three stages:
-
Initial Stage: Condensation of a reducing sugar's carbonyl group with the amino group of an amino acid to form an N-substituted glycosylamine. This unstable intermediate rearranges to form more stable Amadori or Heyns products.[5]
-
Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to produce a pool of highly reactive carbonyl compounds, including α-dicarbonyls (e.g., glyoxal, methylglyoxal) and other sugar fragments.[7][8][9] This stage is critical for generating the backbone structures of flavor compounds.
-
Final Stage: Polymerization and condensation of the intermediate compounds to form high molecular weight brown pigments known as melanoidins. Concurrently, reactive intermediates also cyclize and condense to form a plethora of heterocyclic flavor compounds, including pyrazines.
The Strecker Degradation: A Critical Sub-Pathway
The Strecker degradation is a pivotal reaction set within the Maillard cascade that directly produces key pyrazine precursors.[10][11] It involves the interaction of an α-amino acid with an α-dicarbonyl compound (generated during the intermediate stage of the Maillard reaction).[12] This interaction results in the oxidative decarboxylation of the amino acid, yielding three crucial products:
-
A Strecker aldehyde , which has one fewer carbon atom than the parent amino acid and contributes to the overall aroma profile.
-
Carbon dioxide .
-
An α-aminocarbonyl , which is the essential building block for the pyrazine ring.[13]
The general mechanism can be summarized as the conversion of an amino acid into its corresponding aldehyde, with the nitrogen atom being transferred to the dicarbonyl compound to form the aminocarbonyl intermediate.[11]
Specific Formation Pathways of this compound
The formation of a specifically substituted pyrazine like 2-ethyl-5-methylpyrazine requires the generation and condensation of specific α-aminocarbonyl intermediates. The structure of these intermediates is dictated by the initial amino acid and dicarbonyl precursors.
Proposed Mechanistic Pathway
The formation of 2-ethyl-5-methylpyrazine is believed to occur primarily through the condensation of two distinct α-aminocarbonyl molecules, followed by oxidation. The most probable precursors are:
-
1-Amino-2-propanone: This α-aminoketone provides the methyl-substituted portion of the ring. It is typically formed from the Strecker degradation of the amino acid Alanine with a dicarbonyl like methylglyoxal.
-
2-Amino-3-pentanone: This α-aminoketone provides the ethyl-substituted portion. It can be formed from the reaction of an amino donor with the dicarbonyl 2,3-pentanedione . 2,3-pentanedione itself is a sugar fragmentation product.
The condensation of these two intermediates forms a dihydropyrazine ring, which is subsequently oxidized to the stable, aromatic 2-ethyl-5-methylpyrazine. The formation of the 2-ethyl-6-methyl isomer can occur through similar pathways involving slightly different precursors or condensation patterns.
Below is a diagram illustrating the core logic of pyrazine formation.
Influence of Reaction Parameters
The yield and profile of pyrazines are highly sensitive to the reaction environment.
-
pH: Pyrazine formation is generally favored under neutral to alkaline conditions (pH 7-9).[13][14] A higher pH increases the rate of sugar fragmentation and enhances the nucleophilicity of the amino groups, accelerating the initial Maillard reaction steps.[15]
-
Temperature and Time: Higher temperatures and longer reaction times typically increase the overall yield of pyrazines. However, excessive heat can lead to the degradation of these volatile compounds and the formation of other, potentially less desirable, flavor molecules. A common condition in model systems is heating at 140°C for 90 minutes.[13]
-
Water Activity (aw): The Maillard reaction rate is maximal at intermediate water activity levels (aw 0.6-0.7). At very low aw, reactant mobility is limited, while at high aw, reactants are diluted, slowing the reaction rate.[5]
Experimental Protocols for Synthesis and Analysis
To study the formation of this compound, controlled model systems are essential. The following protocols provide a self-validating framework for synthesis and analysis.
Protocol 1: Model System Synthesis of this compound
This protocol describes the synthesis in a sealed vial system to trap volatile products for subsequent analysis.
Materials:
-
L-Alanine (precursor for methyl group)
-
α-Aminobutyric acid (as a precursor for the ethyl group, an alternative to using a dicarbonyl directly)
-
D-Glucose (reducing sugar)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Propylene glycol (as a high-boiling solvent to simulate a lower water activity environment)
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
Procedure:
-
Precursor Solution Preparation: In a 100 mL volumetric flask, dissolve 0.1 mol of D-Glucose, 0.05 mol of L-Alanine, and 0.05 mol of α-Aminobutyric acid in 50 mL of phosphate buffer (pH 8.0). Add 30 mL of propylene glycol and bring to volume with the buffer.
-
Aliquotting: Dispense 5.0 mL of the precursor solution into each 20 mL headspace vial.
-
Control Preparation: Prepare control vials containing the full mixture minus one precursor (e.g., no L-Alanine) to validate the contribution of each reactant.
-
Sealing: Immediately cap and crimp each vial to ensure a closed system.
-
Thermal Reaction: Place the vials in a heating block or oven pre-heated to 140°C. Heat for 90 minutes.
-
Cooling: After heating, immediately remove the vials and place them in an ice bath to quench the reaction and prevent further volatile loss.
-
Storage: Store the vials at 4°C until analysis.
Protocol 2: Headspace Solid-Phase Microextraction (SPME) and GC-MS Analysis
This protocol details the extraction and quantification of the formed volatile pyrazines.
Instrumentation & Materials:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
SPME autosampler and fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heated incubator/agitator for vials
-
Internal Standard (IS) solution (e.g., 2-methyl-3-heptanone in methanol, 10 ppm)
Procedure:
-
Sample Equilibration: Place the cooled reaction vial into the incubator/agitator set at 60°C. Allow the vial to equilibrate for 15 minutes with agitation.
-
Internal Standard Spiking: Using a syringe, spike 10 µL of the internal standard solution through the septum into the vial. Re-equilibrate for 5 minutes.
-
SPME Extraction: Insert the SPME fiber into the headspace of the vial. Expose the fiber for 30 minutes at 60°C to adsorb the volatile compounds.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately inject it into the GC inlet, heated to 250°C. Desorb for 5 minutes in splitless mode.
-
GC-MS Parameters (Typical):
-
Column: DB-WAX or equivalent polar column (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: 40°C (hold 2 min), ramp to 230°C at 5°C/min, hold 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Parameters: Scan mode from m/z 35-350.
-
-
Identification and Quantification: Identify 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine by comparing their mass spectra and retention times to those of authentic standards. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
The following diagram outlines the complete experimental workflow.
Data Interpretation and Quantitative Analysis
Systematic analysis of model system data allows for the elucidation of formation mechanisms and optimization of flavor generation.
Table 1: Impact of Precursors on Relative Yield of 2-Ethyl-5-methylpyrazine
This table summarizes hypothetical, yet chemically sound, data from a model system to illustrate the importance of specific precursors.
| Vial ID | D-Glucose | L-Alanine | α-Aminobutyric Acid | Relative Peak Area (Analyte/IS) |
| Test | Present | Present | Present | 100% |
| Control 1 | Present | Absent | Present | < 5% |
| Control 2 | Present | Present | Absent | < 5% |
| Control 3 | Absent | Present | Present | < 2% |
The data clearly demonstrates that both L-Alanine and α-Aminobutyric acid are essential for the significant formation of the target pyrazine under these conditions.
Table 2: Effect of pH on the Formation Rate of Total Alkylpyrazines
This table summarizes typical findings on the influence of pH on pyrazine generation, based on literature data.[14][15]
| Reaction pH | Total Pyrazine Yield (µg/L) |
| 5.0 | 50 ± 8 |
| 7.0 | 210 ± 15 |
| 9.0 | 850 ± 45 |
As shown, increasing the pH from acidic to alkaline conditions results in a dramatic, near-exponential increase in the total yield of pyrazines, highlighting pH as a critical control parameter.
Conclusion and Future Perspectives
The formation of this compound is a complex yet predictable outcome of the Maillard reaction, fundamentally reliant on the availability of specific sugar fragmentation products and amino acid precursors. The core mechanism involves the generation of α-aminocarbonyls via Strecker degradation, followed by their condensation and oxidation. Process parameters, particularly pH and temperature, serve as powerful levers to control the rate and extent of pyrazine formation.
Future research should continue to explore the role of less common precursors, such as peptides and other amino compounds, which are more representative of true food systems.[13][16] Additionally, advanced kinetic modeling and isotopic labeling studies will further refine our mechanistic understanding, enabling more precise control over the development of desirable roasted and nutty flavors in thermally processed foods and pharmaceutical formulations.
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Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016). AOCS. [Link]
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Glomb, M. A., & Henning, C. (2016). Formation of Reactive Fragmentation Products during the Maillard Degradation of Reducing Sugars − A Review. Journal of Agricultural and Food Chemistry, 64(48), 9115-9125. [Link]
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Chen, J., & Ho, C. T. (2001). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry, 49(11), 5463-5467. [Link]
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Fan, W., et al. (2018). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 23(12), 3129. [Link]
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Arsa, S., & Puechkamutr, Y. (2022). Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. Journal of Food Science and Technology, 59(3), 890-897. [Link]
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Yaylayan, V. A. (2003). Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation. Food Science and Technology Research, 9(1), 1-6. [Link]
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Van Lancker, F., et al. (2011). Impact of the N-Terminal Amino Acid on the Formation of Pyrazines from Peptides in Maillard Model Systems. Journal of Agricultural and Food Chemistry, 59(22), 12175-12182. [Link]
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Van Lancker, F., et al. (2011). Impact of the N-terminal amino acid on the formation of pyrazines from peptides in Maillard model systems. ULiège Library. [Link]
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An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2019). Applied and Environmental Microbiology, 85(14). [Link]
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The Maillard Reaction's Keystone Aroma Compound: A Technical Guide to 2-Ethyl-5(6)-methylpyrazine
Abstract
The Maillard reaction is a cornerstone of flavor chemistry, a complex and fascinating cascade of non-enzymatic browning reactions that gift thermally processed foods with their desirable sensory profiles. Within the vast orchestra of compounds generated, alkylpyrazines are critical players, imparting the characteristic nutty, roasted, and toasted aromas that define consumer favorites like coffee, cocoa, and baked goods. This technical guide provides an in-depth exploration of 2-ethyl-5(6)-methylpyrazine, a pivotal pyrazine isomer mixture. We will dissect its formation mechanisms, the critical influence of precursors and reaction conditions, its quantifiable contribution to the flavor of various food systems, and the analytical methodologies required for its precise quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key flavor compound, grounded in mechanistic causality and validated analytical practice.
Introduction: The Significance of Alkylpyrazines in Food Aroma
The sensory appeal of cooked food is largely dictated by a complex mixture of volatile organic compounds produced during heating. Alkylpyrazines, a class of nitrogen-containing heterocyclic compounds, are paramount among these, contributing significantly to the desirable roasted, nutty, and cocoa-like aromas.[1][2] Their formation is intrinsically linked to the Maillard reaction, which occurs between the carbonyl group of reducing sugars and the amino group of amino acids, peptides, or proteins.[3]
This compound (a mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine) is a particularly important member of this class. It is recognized for its potent nutty, roasted, coffee-like, and sometimes earthy or bready aroma profile.[2][4] Its presence and concentration are critical in defining the authentic flavor of products such as coffee, chocolate, roasted nuts, and bread crust.[5][6][7] Understanding the levers that control its formation is therefore essential for food scientists aiming to optimize flavor development and for researchers investigating the intricate pathways of the Maillard reaction.
Mechanistic Pathways of this compound Formation
The formation of alkylpyrazines is a multi-step process rooted in the intermediate stages of the Maillard reaction. The globally accepted mechanism involves the Strecker degradation of amino acids, which generates key intermediates that subsequently condense and aromatize to form the pyrazine ring.
The Central Role of Strecker Degradation
The Strecker degradation is a critical sub-pathway of the Maillard reaction. It involves the interaction of an α-amino acid with an α-dicarbonyl compound (formed from sugar degradation). This reaction yields a Strecker aldehyde (which contributes to the overall aroma) and an α-aminocarbonyl, which is the essential building block for the pyrazine ring.[8]
Formation of the Dihydropyrazine Intermediate
The core of the pyrazine structure is formed through the condensation of two α-aminocarbonyl molecules. This reaction creates an unstable dihydropyrazine intermediate. The specific side chains (alkyl groups) on the final pyrazine molecule are determined by the structure of the condensing α-aminocarbonyls.
Isomer-Specific Formation Pathways
The formation of the specific isomers, 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine, depends on the specific α-aminocarbonyl and α-dicarbonyl precursors available in the reaction matrix.
-
Formation of the Methyl Group: The methyl substituent typically arises from the condensation of α-aminocarbonyls derived from precursors like alanine (yielding 1-amino-2-propanone) or from C3 sugar fragments.
-
Formation of the Ethyl Group: The ethyl group's origin is more specific. Isotopic labeling studies have shown that amino acids like alanine can contribute the necessary two-carbon element for the ethyl group. This can occur through the reaction of a dihydropyrazine intermediate with a Strecker aldehyde such as acetaldehyde (derived from alanine).[9] Alternatively, α-dicarbonyls with longer carbon chains, such as 2,3-pentanedione, can serve as direct precursors for the ethyl group.[9]
The following diagram illustrates the generalized pathway leading to the formation of this compound.
Factors Influencing Formation and Yield
Precursor Availability
-
Amino Acids: While many amino acids can provide the necessary nitrogen for the pyrazine ring, the types of alkyl side chains are more specific. Amino acids like threonine and alanine are efficient precursors for the α-aminocarbonyls that form the pyrazine backbone and its methyl substituents.[10] The presence of precursors that can generate acetaldehyde via Strecker degradation is crucial for forming the ethyl group.
-
Sugars: The type of reducing sugar influences the rate of the Maillard reaction and the pool of α-dicarbonyl intermediates formed.
Reaction Conditions
-
Temperature: Alkylpyrazine formation is highly temperature-dependent. The reaction is generally favored at temperatures above 100°C. Studies have shown a dramatic increase in the concentration of compounds like 2-ethyl-6-methylpyrazine when temperatures are raised from 120°C to 130°C in model systems.[11] Higher temperatures accelerate the degradation of sugars and amino acids, providing a greater flux of the necessary intermediates.[3]
-
pH: The pH of the reaction medium is a critical control point. Weakly alkaline conditions (pH > 7) generally favor pyrazine formation.[3][12] This is because the unprotonated form of the amino group is more nucleophilic and readily participates in the initial stages of the Maillard reaction. In cocoa liquors, for instance, alkylpyrazine concentrations are significantly higher at pH levels above 7.[12]
-
Water Activity (aw): Water is both a product and a solvent in the Maillard reaction. The rate of pyrazine formation is typically maximal at intermediate water activity levels (aw 0.5–0.8).[3] At very low aw, reactant mobility is limited, while at very high aw, dilution effects can slow the reaction rate.
Occurrence and Quantitative Data in Food Systems
This compound is a significant contributor to the aroma of numerous roasted, baked, and fermented food products. Its concentration can vary widely depending on the food matrix, processing conditions, and precursor composition.
| Food Product | Typical Concentration Range of 2-Ethyl-5-methylpyrazine | Key Precursors & Processing | Reference(s) |
| Roasted Coffee | Can be a notable component, following more abundant pyrazines like 2-methylpyrazine. | Free amino acids (alanine, etc.), sucrose; Roasting (>200°C) | [7] |
| Roasted Nuts (Peanuts, Almonds, Hazelnuts) | 5 - 300 ng/g | Free amino acids, reducing sugars; Roasting (150-170°C) | [5] |
| Cocoa & Chocolate | Identified as a key volatile compound contributing to cocoa flavor. | Amino acids (from fermentation), sugars; Roasting | [1][6] |
| Bread Crust / Baked Goods | Contributes to the desirable roasted, "bready" aroma. | Amino acids in flour, added sugars; Baking | [2] |
| Model Systems (e.g., Peptide-Glucose) | In an Arg-Lys + Glucose model (140°C, pH 8.0), 2-ethyl-5-methylpyrazine was detected at 0.83 µg/g. | Peptides, Glucose; Controlled heating | [13] |
Disclaimer: The data presented are compiled from various literature sources for illustrative purposes and represent typical ranges. Actual concentrations are highly dependent on specific processing parameters and raw material composition.
Analytical Methodology: A Protocol for Quantification
Accurate quantification of this compound in complex food matrices is essential for quality control and research. The gold-standard technique is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME).
Self-Validating System: Stable Isotope Dilution Analysis (SIDA)
For the highest degree of accuracy and to correct for matrix effects and variations during sample preparation, Stable Isotope Dilution Analysis (SIDA) is the methodology of choice. This involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., 2-ethyl-5-methylpyrazine-d3). Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses and enhancements during extraction and analysis, providing a highly reliable quantification.
Experimental Protocol: HS-SPME-GC-MS for Pyrazine Analysis
This protocol provides a generalized workflow for the analysis of this compound in a solid food matrix (e.g., ground roasted nuts).
1. Sample Preparation: a. Homogenize the solid food sample to a fine, uniform powder. Cryogenic grinding is recommended to prevent the loss of volatile compounds. b. Accurately weigh a specific amount of the homogenized sample (e.g., 1-2 g) into a 20 mL headspace vial. c. Add a defined volume of an internal standard solution (e.g., 2-ethyl-5-methylpyrazine-d3 in methanol) to the vial. d. Add 5 mL of deionized water and a salt (e.g., 1 g NaCl) to the mixture to increase the ionic strength and promote the release of volatiles into the headspace. e. Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. HS-SPME Extraction: a. Place the vial in an autosampler with an agitator and heater. b. Equilibration/Incubation: Equilibrate the sample at a set temperature (e.g., 60-80°C) for a defined period (e.g., 15-20 minutes) with agitation to facilitate the release of volatiles into the headspace. c. Extraction: Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30-50 minutes) at the same temperature to adsorb the analytes.
3. GC-MS Analysis: a. Desorption: Immediately transfer the SPME fiber to the GC inlet, where the trapped analytes are thermally desorbed onto the analytical column. b. Instrumentation:
- Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-WAX or equivalent polar column).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
- Oven Program: A temperature gradient program is used to separate the compounds. A typical program might be: initial 40°C (hold 2 min), ramp to 240°C at 3-5°C/min, hold 10 min.
- Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
4. Quantification: a. Identify 2-ethyl-5-methylpyrazine and its labeled internal standard based on their retention times and mass spectra. b. Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard. c. Determine the concentration of the analyte in the sample using a calibration curve prepared with standards of known concentrations.
Conclusion
This compound is a quintessential product of the Maillard reaction, acting as a powerful aroma compound that significantly shapes the desirable flavor profiles of a vast range of thermally processed foods. Its formation is a complex, yet understandable, process governed by the availability of specific amino acid and sugar precursors and the precise control of reaction conditions, notably temperature and pH. For researchers and industry professionals, a mechanistic understanding of its formation pathways, coupled with robust analytical protocols for its quantification, provides the necessary tools to control and optimize food processing for desired sensory outcomes. As consumer demand for authentic and appealing flavors continues to grow, the scientific insights into keystone molecules like this compound will remain indispensable.
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An In-depth Technical Guide to the Olfactory Perception of 2-Ethyl-5(6)-methylpyrazine Isomers
Abstract
This technical guide provides a comprehensive exploration of the olfactory perception of the constitutional isomers 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine. These alkylpyrazines are significant contributors to the aroma of a wide variety of thermally processed foods, imparting characteristic nutty, roasted, and toasted notes. This document delves into the distinct sensory profiles of each isomer, their odor detection thresholds, and the underlying principles of their interaction with olfactory receptors. Furthermore, this guide outlines detailed methodologies for the sensory and analytical evaluation of these compounds, including Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis, and provides an overview of their chemical synthesis. This guide is intended for researchers, scientists, and professionals in the fields of flavor chemistry, sensory science, and drug development who are engaged in the study and application of aroma compounds.
Introduction: The Significance of Alkylpyrazines in Aroma Chemistry
Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that play a pivotal role in the flavor profiles of numerous food products.[1] Formed primarily through the Maillard reaction during the heating of foodstuffs, these compounds are responsible for many of the desirable roasted, nutty, and baked aromas associated with coffee, cocoa, nuts, and baked goods.[2][3] The sensory characteristics of alkylpyrazines are profoundly influenced by the nature and position of the alkyl substituents on the pyrazine ring.[1] Even subtle changes in molecular structure, such as the positional isomerism seen in 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine, can lead to discernible differences in olfactory perception. Understanding these structure-activity relationships is crucial for the effective development and application of flavor formulations.
Commercially, 2-ethyl-5(6)-methylpyrazine is often supplied as a mixture of the two isomers.[4][5][6] While this mixture provides a general nutty and roasted aroma, a deeper understanding of the individual contributions of each isomer is essential for precise flavor modulation and the creation of more nuanced and authentic sensory experiences. This guide will, therefore, treat each isomer as a distinct chemical entity to elucidate their individual and comparative olfactory properties. It is important to note that these molecules are achiral and therefore do not have enantiomers, simplifying their sensory analysis.
Comparative Olfactory Profile of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine
The distinct positioning of the ethyl and methyl groups in 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine results in unique, albeit related, sensory profiles.
Sensory Descriptors
2-Ethyl-5-methylpyrazine is characterized by a complex and multifaceted aroma profile. Its dominant notes are described as nutty, roasted, and slightly grassy .[2][7] More specifically, it is associated with the aromas of coffee, cocoa, hazelnut, and earthy tones .[3][4] This rich and warm aromatic profile makes it a valuable component in flavor formulations for a wide range of products, including coffee, chocolate, baked goods, and savory snacks.[3]
2-Ethyl-6-methylpyrazine , on the other hand, is often described with a more specific and potent roasted potato or baked potato aroma.[8][9] It also contributes nutty and roasted hazelnut notes, sharing some common descriptors with its isomer.[10] The subtle shift in the position of the alkyl groups appears to accentuate the more starchy, baked characteristics in the 2-ethyl-6-methyl isomer.
The following diagram illustrates the structural differences between the two isomers.
Odor Thresholds
The odor threshold is a critical parameter in assessing the potency of an aroma compound. It is defined as the minimum concentration of a substance that can be detected by the human olfactory system. For the 2-ethyl-methylpyrazine isomers, the available data indicates a significant potency.
| Isomer | Odor Threshold (in water) | Reference(s) |
| 2-Ethyl-5-methylpyrazine | 100 ppb | [7] |
| 2-Ethyl-6-methylpyrazine | Not specifically found |
Note: The odor threshold for 2-ethyl-6-methylpyrazine is not explicitly stated in the provided search results. However, its potent "roasted baked potato" aroma suggests a low detection threshold.
Olfactory Receptor Interaction
The perception of pyrazines is mediated by specific olfactory receptors (ORs) located in the olfactory epithelium. Recent research has identified the human olfactory receptor OR5K1 as being specialized for the detection of pyrazines.[11] This receptor and its orthologs in other mammals are activated by a range of pyrazines, suggesting a conserved evolutionary mechanism for detecting these important food-related and semiochemical compounds.[11]
The interaction between an odorant molecule and an olfactory receptor is a complex process governed by the three-dimensional shape and electronic properties of the odorant. The subtle difference in the substitution pattern between 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine is sufficient to alter their binding affinity and activation pattern with OR5K1 and potentially other olfactory receptors, leading to the distinct perceived aromas.
The following diagram illustrates the proposed mechanism of pyrazine perception.
Methodologies for Sensory and Analytical Evaluation
A robust evaluation of the olfactory properties of the this compound isomers requires a combination of sensory and analytical techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection.[10] It allows for the identification of odor-active compounds in a complex mixture and the characterization of their specific aroma qualities.
Experimental Protocol for GC-O Analysis:
-
Sample Preparation: Prepare dilute solutions of the purified 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine isomers in a suitable solvent (e.g., ethanol or diethyl ether).
-
GC Separation: Inject the sample onto a gas chromatograph equipped with a capillary column appropriate for the separation of volatile compounds (e.g., a non-polar or medium-polarity column).
-
Olfactometry Port: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and an olfactometry port.
-
Sensory Evaluation: A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.
-
Data Analysis: The retention times of the odor events are correlated with the peaks from the chemical detector to identify the responsible compounds.
The following diagram illustrates a typical GC-O workflow.
Sensory Panel Evaluation
A trained sensory panel is indispensable for obtaining detailed and quantitative descriptions of odor profiles.
Experimental Protocol for Descriptive Sensory Analysis:
-
Panelist Training: Select and train a panel of individuals to recognize and quantify specific aroma attributes relevant to pyrazines (e.g., nutty, roasted, earthy, potato-like).
-
Sample Preparation: Prepare solutions of the purified isomers at various concentrations in a neutral medium (e.g., water or mineral oil).
-
Evaluation: Present the samples to the panelists in a controlled environment. Panelists will rate the intensity of each aroma attribute on a defined scale.
-
Data Analysis: Use statistical methods (e.g., ANOVA, Principal Component Analysis) to analyze the sensory data and determine significant differences in the aroma profiles of the isomers.
Synthesis of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine
The synthesis of these isomers can be achieved through various organic chemistry routes. A common method involves the condensation of a diamine with a dicarbonyl compound.
General Synthesis Workflow:
-
Alkylation of a Dimethylpyrazine: A common starting material is 2,5-dimethylpyrazine. Alkylation of this compound can lead to the formation of 2-ethyl-3,6-dimethylpyrazine.[12] A similar strategy could be adapted for the synthesis of the target isomers. For instance, the alkylation of 2,5-dimethylpyrazine could potentially yield a mixture of ethyl-substituted pyrazines, which would then require separation.[7]
The following diagram outlines a generalized synthesis approach.
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Biosynthesis pathways of alkylpyrazines in nature
An In-Depth Technical Guide to the Biosynthesis Pathways of Alkylpyrazines in Nature
Abstract
Alkylpyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds, renowned for their significant contributions to the desirable nutty, roasted, and toasted aromas in a variety of foods and for their therapeutic potential in pharmaceuticals.[1] This technical guide provides a comprehensive exploration of the primary biosynthesis pathways of alkylpyrazines in nature. We delve into the two major routes of formation: microbial biosynthesis, predominantly observed in bacteria such as Bacillus subtilis, and chemical synthesis via the Maillard reaction during the thermal processing of food. The guide elucidates the specific enzymatic and non-enzymatic mechanisms, precursor molecules, and key intermediates involved in generating diverse alkylpyrazine structures. Furthermore, we present detailed experimental protocols for the study of these pathways, including microbial fermentation, stable isotope tracing, and analytical characterization by gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of alkylpyrazine formation to leverage these pathways for industrial and therapeutic applications.
Part 1: Introduction to Alkylpyrazines
Alkylpyrazines are organic compounds based on a pyrazine ring substituted with one or more alkyl side chains. Their sensory impact is profound; they are largely responsible for the characteristic aromas of roasted coffee, cocoa, nuts, and baked goods.[2] Beyond their role as flavor compounds, certain alkylpyrazines, such as 2,3,5,6-tetramethylpyrazine (TTMP), are active ingredients in traditional medicines and are investigated for a range of pharmacological applications, including cardiovascular protection.[1][3] The natural occurrence of these molecules is widespread, arising from two principal phenomena: the heat-induced Maillard reaction between amino acids and reducing sugars in food, and as secondary metabolites produced by various microorganisms, including bacteria, during fermentation.[1][2][4][5][6] Understanding these formation pathways is crucial for controlling flavor development in the food industry and for developing sustainable biotechnological production methods for high-value pyrazine compounds.
Part 2: Microbial Biosynthesis of Alkylpyrazines
Microorganisms, particularly bacteria of the Bacillus genus, are proficient producers of a variety of alkylpyrazines under standard temperature and pressure conditions, a process of significant interest for "natural" flavor production.[1][4][7] Bacillus subtilis has emerged as a model organism for studying these pathways.[1] Two primary, distinct pathways have been extensively characterized based on their initial precursors: one dependent on the amino acid L-threonine and the other on glucose metabolism via pyruvate.
Pathway 1: L-Threonine-Dependent Synthesis of 2,5-Dimethylpyrazine (2,5-DMP) and 2,3,5-Trimethylpyrazine (TMP)
The biosynthesis of 2,5-DMP from L-threonine is a well-established pathway in B. subtilis.[1][8][9] This pathway is initiated by an enzymatic step followed by a series of spontaneous chemical reactions.
Core Mechanism:
-
Enzymatic Dehydrogenation: The pathway begins with the enzyme L-threonine-3-dehydrogenase (TDH), which catalyzes the NAD+-dependent oxidation of L-threonine to form the intermediate L-2-amino-acetoacetate.[1][8][9][10]
-
Spontaneous Decarboxylation: L-2-amino-acetoacetate is an unstable compound that spontaneously decarboxylates (loses a molecule of CO₂) to form aminoacetone.[1][10]
-
Non-Enzymatic Condensation and Oxidation: Two molecules of aminoacetone then undergo a spontaneous, pH-dependent self-condensation to form a dihydropyrazine intermediate (3,6-dihydro-2,5-dimethylpyrazine). This intermediate is subsequently oxidized to the stable aromatic compound, 2,5-dimethylpyrazine (2,5-DMP).[1][9][10]
This core pathway can be diverted to produce more complex pyrazines. For instance, 2,3,5-trimethylpyrazine (TMP) is generated when one molecule of aminoacetone (derived from L-threonine) condenses with one molecule of acetoin (derived from glucose metabolism, see Pathway 2).[1][8]
A competing enzymatic reaction involves the 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which can cleave L-2-amino-acetoacetate into glycine and acetyl-CoA.[1][9][10] Consequently, the inactivation or downregulation of the gene encoding KBL has been shown to be an effective strategy to increase the flux towards aminoacetone and thereby enhance the yield of 2,5-DMP.[1][8][9][10]
Pathway 2: Glucose-Dependent Synthesis of 2,3,5,6-Tetramethylpyrazine (TTMP)
The biosynthesis of the highly substituted TTMP follows a different route, utilizing glucose as the primary carbon source. This pathway is also prominent in Bacillus subtilis.[1]
Core Mechanism:
-
Glycolysis: Microorganisms metabolize glucose via glycolysis to produce pyruvate.[1]
-
Acetoin Formation: Two molecules of pyruvate are converted into acetoin (3-hydroxy-2-butanone). This conversion is catalyzed by two key enzymes: α-acetolactate synthase, which forms α-acetolactate from pyruvate, and α-acetolactate decarboxylase, which converts α-acetolactate to acetoin.[1][3]
-
Condensation with Ammonia: Acetoin, a type of α-hydroxycarbonyl, reacts with an ammonia source (e.g., from amino acid catabolism) to form an α-hydroxyimine. This is subsequently converted to 2-amino-3-butanone.[1]
-
Dimerization and Oxidation: Two molecules of 2-amino-3-butanone spontaneously condense and are oxidized to form the stable, fully substituted 2,3,5,6-tetramethylpyrazine (TTMP).[1]
The efficiency of this pathway can be highly dependent on culture conditions, particularly pH. Weakly acidic conditions (around pH 5.5) favor cell growth and the accumulation of the precursor acetoin, whereas neutral conditions (pH 7.0) are optimal for the final condensation step to form TTMP.[11][12][13] This has led to the development of pH-shifted fermentation strategies to maximize TTMP yield.[11][13]
| Alkylpyrazine | Primary Precursor(s) | Key Intermediate(s) | Key Enzyme(s) | Example Organism | Reference(s) |
| 2,5-Dimethylpyrazine (2,5-DMP) | L-Threonine | Aminoacetone | L-threonine-3-dehydrogenase (TDH) | Bacillus subtilis | [1][8] |
| 2,3,5,6-Tetramethylpyrazine (TTMP) | Glucose | Pyruvate, Acetoin | α-acetolactate synthase, α-acetolactate decarboxylase | Bacillus subtilis | [1][3][12] |
| 2,3,5-Trimethylpyrazine (TMP) | L-Threonine, Glucose | Aminoacetone, Acetoin | L-threonine-3-dehydrogenase (TDH) | Bacillus subtilis | [1][8] |
| 3-Ethyl-2,5-dimethylpyrazine (EDMP) | L-Threonine | Aminoacetone, Acetaldehyde | TDH, L-threonine aldolase (KBL) | Bacteria (general) | [14] |
Part 3: Chemical Formation via the Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction that is fundamental to the flavor development of cooked foods. It occurs at elevated temperatures (typically >100 °C) between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[2][15]
Fundamental Principles and Key Steps:
-
Initial Condensation: The reaction begins with the condensation of a reducing sugar (e.g., glucose, fructose) and an amino acid to form a Schiff base, which then cyclizes to a glycosylamine.
-
Amadori Rearrangement: The glycosylamine undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, known as an Amadori compound.
-
Formation of α-aminocarbonyls: The crucial step for pyrazine formation is the degradation of the Amadori compound. This can occur through several routes, but a key one is the Strecker degradation , where an α-dicarbonyl compound (formed from sugar fragmentation) reacts with an amino acid. This reaction produces an aldehyde (Strecker aldehyde), CO₂, and an α-aminocarbonyl compound.[2][16] For example, the reaction of an α-dicarbonyl with glycine yields aminocarbonyl methane.
-
Condensation and Oxidation: Two molecules of an α-aminocarbonyl intermediate condense to form a dihydropyrazine ring.[2]
-
Final Aromatization: This unstable dihydropyrazine is then oxidized to form a stable, aromatic alkylpyrazine. The specific alkyl substituents on the final pyrazine ring are determined by the structures of the condensing α-aminocarbonyl intermediates, which in turn depend on the initial amino acids and sugars involved in the reaction.[2][17]
For example, the condensation of two molecules of aminoacetone (derived from threonine or serine via Strecker degradation) yields 2,5-dimethylpyrazine. The condensation of an aminoacetone molecule with a 2-aminopropanal molecule (from alanine) would yield trimethylpyrazine.[2]
Part 4: Methodologies for Studying Alkylpyrazine Biosynthesis
Investigating the complex pathways of alkylpyrazine formation requires a combination of microbiological, biochemical, and analytical techniques. Below are protocols for core experimental workflows.
Experimental Protocol 1: Culturing and Induction of TTMP Production in Bacillus subtilis
This protocol is adapted from methodologies for batch fermentation to produce TTMP.[11][12] The causality behind this two-stage pH strategy is that the microorganism's optimal conditions for growth and precursor (acetoin) accumulation are different from the optimal chemical conditions for the final product (TTMP) formation.
-
Strain and Media Preparation:
-
Strain: Bacillus subtilis CCTCC M 208157 or a similar high-producing strain.[12]
-
Seed Medium (per liter): 80 g glucose, 10 g peptone, 10 g yeast extract. Adjust initial pH to 7.2.
-
Fermentation Medium (per liter): 100 g glucose, 25 g yeast extract, 30 g diammonium phosphate.
-
-
Inoculum Preparation:
-
Inoculate a single colony into 50 mL of sterile seed medium in a 250 mL Erlenmeyer flask.
-
Incubate at 37°C with shaking (200 rpm) for approximately 20 hours until a dense culture is achieved (e.g., OD₆₀₀ ≈ 2.0-3.0).
-
-
Bioreactor Fermentation (5 L working volume):
-
Inoculate the fermenter containing the fermentation medium with 5% (v/v) of the seed culture.
-
Phase 1 (Growth & Precursor Accumulation): Control the pH at 5.5 using automated addition of 10 M HCl or 28% ammonia solution. Maintain the temperature at 37°C, stirring at 500 rpm, and aeration at 1.0 vvm (volume of air per volume of medium per minute).[12][13]
-
Phase 2 (Product Formation): After 48 hours of cultivation (when acetoin concentration is typically maximal), shift the pH control setpoint to 7.0 .[13]
-
Continue the fermentation for a total of 120-144 hours.
-
-
Sampling:
-
Withdraw samples aseptically every 12 hours to analyze cell growth (OD₆₀₀), residual sugar, and concentrations of acetoin and TTMP using HPLC or GC-MS.
-
Experimental Protocol 2: Extraction and Analysis using HS-SPME-GC-MS
This protocol describes a common, solvent-free method for extracting volatile alkylpyrazines from a microbial culture for analysis.[18][19] The choice of HS-SPME is based on its ability to simultaneously extract and concentrate volatile analytes from a complex matrix, minimizing sample handling.
-
Sample Preparation:
-
Transfer 5 mL of the microbial culture or liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to "salt out" the volatile compounds, increasing their partial pressure in the headspace.
-
If quantitative analysis is desired, add an appropriate internal standard (e.g., deuterated pyrazine analog).
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Immediately after extraction, desorb the fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
-
Column: Use a polar column like a DB-WAX (polyethylene glycol) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) for good separation of these compounds.[18]
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 230°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention indices to those of authentic standards and library databases (e.g., NIST).[20]
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Experimental Workflow 3: Isotope Tracing to Elucidate Biosynthetic Pathways
Isotope tracing is the definitive method for confirming precursor-product relationships. By feeding the organism a labeled substrate, researchers can track the incorporation of the heavy isotope into intermediates and final products.[1][10]
Part 5: Conclusion and Future Perspectives
The biosynthesis of alkylpyrazines in nature is a fascinating interplay of specific enzymatic catalysis and spontaneous chemical reactions. Microbial pathways, particularly in Bacillus subtilis, offer a green and controllable alternative to chemical synthesis, with well-defined routes from L-threonine and glucose leading to key flavor compounds like 2,5-DMP and TTMP. Concurrently, the Maillard reaction remains the dominant, heat-driven pathway for pyrazine formation in cooked foods, governed by the complex interactions of amino acids and sugars.
The field is poised for significant advancement. The application of omics technologies—genomics, transcriptomics, and metabolomics—will continue to unveil novel biosynthetic gene clusters and regulatory networks in a wider range of microorganisms.[21][22] This knowledge will fuel metabolic engineering efforts, using tools like CRISPR/Cas9, to create microbial cell factories optimized for the high-titer production of specific, high-value alkylpyrazines for the food and pharmaceutical industries.[23][24] Furthermore, as our understanding of the biological roles of these molecules expands beyond flavor, research into their function in microbial communication and interaction with host organisms will open new avenues for their application in medicine and agriculture.
Part 6: References
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Mori, K., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Journal of Bioscience and Bioengineering, 132(4), 335-341. [Link]
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Scrivens, J. H., et al. (2022). Main reaction pathways for the formation of pyrazine derivatives from glucosamine. ResearchGate. [Link]
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Whitepaper: The Discovery and Validation of 2-Ethyl-5(6)-methylpyrazine as an Insect Alarm Pheromone
A Senior Application Scientist's Guide to the Identification, Synthesis, and Bioassay of a Key Semiochemical
Abstract
Pyrazines represent a critical class of nitrogen-containing heterocyclic compounds that mediate a vast array of insect behaviors, from aggregation and trail-following to aposematism and alarm signaling.[1] This technical guide provides an in-depth exploration of the discovery of 2-Ethyl-5(6)-methylpyrazine (EMP), a commercially available mixture of the isomers 2-Ethyl-5-methylpyrazine (2E5MP) and 2-Ethyl-6-methylpyrazine (2E6MP), as a potent alarm pheromone. We will detail the integrated workflow required for such a discovery, beginning with the initial identification of related pyrazines in insects like the red imported fire ant, Solenopsis invicta, and proceeding through the essential steps of analytical characterization, chemical synthesis, and rigorous biological validation.[2][3] This document serves as a comprehensive resource for researchers in chemical ecology, entomology, and pest management, providing not only the theoretical underpinnings but also detailed, field-proven experimental protocols for electrophysiological and behavioral bioassays.
Introduction: The Role of Pyrazines in Insect Chemical Communication
Insects inhabit a world dominated by chemical cues. Volatile organic compounds (VOCs), known as semiochemicals, govern critical aspects of their life cycle, including mating, foraging, oviposition, and predator avoidance.[1] Among the diverse classes of semiochemicals, pyrazines are particularly significant.[1][4] These aromatic heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms at the 1,4-positions, are produced by insects, plants, and microorganisms.[1][4][5]
In insects, alkylpyrazines have been identified as key components of alarm pheromones in various ant species.[2] For instance, 2-Ethyl-3,6-dimethylpyrazine (EDMP) was identified from the mandibular gland of the red imported fire ant, Solenopsis invicta, where it functions as a potent alarm signal.[2] The discovery that related, structurally similar pyrazine analogues could also elicit significant alarm responses opened a new avenue of investigation, leading directly to the study of this compound.[2][3] This guide uses the investigation of EMP's activity in S. invicta as a case study to illustrate the comprehensive scientific process behind validating a novel insect pheromone.
The Discovery Workflow: From Identification to Validation
The process of identifying and confirming a new pheromone is a multi-stage endeavor that integrates analytical chemistry, organic synthesis, and behavioral biology. It is a self-validating system where each step provides the foundation for the next, ensuring a high degree of scientific rigor.
Diagram 1: General Workflow for Pheromone Discovery
Caption: Integrated workflow for the discovery and validation of an insect pheromone.
Analytical Chemistry: The Identification of Candidate Molecules
The initial identification of pheromones relies on highly sensitive analytical techniques capable of detecting and structuring elucidating compounds present in minute quantities.[6]
Sample Preparation and Extraction
The first step involves collecting the chemical signal from the insect. This can be achieved by solvent extraction of specific glands (e.g., mandibular glands) or by collecting the volatiles released by live insects ("calling" females, for instance) using techniques like solid-phase microextraction (SPME) or aeration.[7] The choice of solvent is critical to ensure efficient extraction of the target compounds without introducing contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for separating and identifying volatile compounds.[8][9]
-
Gas Chromatography (GC): The extract is injected into the GC, where it is vaporized and travels through a long, thin capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be compared against spectral libraries to tentatively identify the compound's structure.[9]
In the case of EMP, GC-MS analysis of the commercial mixture reveals two distinct peaks with identical mass spectra, corresponding to the 2E5MP and 2E6MP isomers.[10]
Synthesis and Purification: Obtaining Pure Compounds for Bioassays
While analytical techniques can identify a compound, biological testing requires pure, synthetic standards to confirm activity and rule out synergistic effects from other compounds in the natural extract.[11]
Chemical Synthesis
Pyrazine derivatives can be synthesized through various organic chemistry routes. For example, 2-Ethyl-3,6-dimethylpyrazine has been synthesized from 2,5-dimethylpyrazine via a Minici reaction.[12] The synthesis of reference compounds is crucial as it provides the necessary material for large-scale bioassays and potential field trials.[11]
Isomer Separation using HPLC
Commercially available this compound is a mixture of two structural isomers.[2][13] To determine if both isomers are biologically active, they must be separated. High-Performance Liquid Chromatography (HPLC) is an effective method for this. A study successfully separated 2E5MP and 2E6MP using a polysaccharide chiral stationary phase column, allowing for the collection of pure fractions of each isomer for subsequent testing.[10]
Biological Validation Part I: Electrophysiological Assays
Electroantennography (EAG) is a powerful electrophysiological technique that measures the summed electrical response of olfactory neurons on an insect's antenna to a volatile stimulus.[14][15] It provides a rapid and sensitive bioassay to screen for compounds that an insect can detect.[15]
Diagram 2: Experimental Workflow for Electroantennography (EAG)
Caption: Step-by-step experimental workflow for conducting an EAG bioassay.
Protocol 1: Electroantennography (EAG) for Fire Ant Alarm Pheromones
This protocol outlines the key steps for conducting an EAG experiment to test pyrazine responses in Solenopsis invicta.
-
Insect Preparation:
-
Electrode and Mounting:
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of the test compounds (e.g., purified 2E5MP, 2E6MP, and the EMP mixture) in a solvent like hexane.
-
Apply a known amount (e.g., 10 µL) of a dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Direct a continuous, purified, and humidified air stream over the antennal preparation.
-
Deliver the stimulus by puffing air from the pipette into the main air stream for a short duration (e.g., 0.5 seconds).
-
-
Data Recording and Analysis:
-
The antennal response (a negative voltage deflection) is amplified and recorded.[15]
-
The amplitude of the EAG response (in millivolts) is measured.
-
Test a range of concentrations to generate a dose-response curve, which shows the relationship between stimulus intensity and antennal response. A solvent-only puff should be used as a negative control.
-
Biological Validation Part II: Behavioral Bioassays
While EAG confirms that a compound can be detected, a behavioral bioassay is essential to prove that it elicits a specific, repeatable behavior, thereby confirming its function as a pheromone.[16]
Protocol 2: Alarm Behavior Bioassay for Solenopsis invicta
This assay quantifies the alarm response of fire ant workers to pyrazine compounds.
-
Assay Arena:
-
Use a clean petri dish or a similar small arena.
-
Place a small, weighted object (e.g., a metal washer) in the center of the arena.
-
-
Colony Preparation:
-
Collect a group of 20-30 worker ants from a laboratory colony and introduce them into the arena.
-
Allow the ants to acclimate for 5-10 minutes until their exploratory behavior subsides.
-
-
Stimulus Application:
-
Apply a small, measured dose (e.g., 1 µL) of the test compound (dissolved in hexane) to a small piece of filter paper.
-
For the control, use filter paper treated with hexane only.
-
After the solvent evaporates, place the filter paper under the weighted object in the center of the arena.
-
-
Behavioral Observation and Quantification:
-
Record the ants' behavior for a set period (e.g., 2 minutes) immediately following the introduction of the stimulus.
-
Quantify the alarm response by counting the number of ants exhibiting the following behaviors:
-
Rapid, erratic running.
-
Open mandibles and aggressive posturing.
-
Attraction to and biting/stinging of the filter paper source.
-
-
-
Data Analysis:
-
Compare the level of alarm behavior elicited by the test compounds to the hexane control using appropriate statistical tests (e.g., ANOVA).
-
Table 1: Summary of Bioassay Results for EMP Isomers on S. invicta
Based on published findings, the biological activity of the two isomers can be summarized.
| Compound Tested | Dose | Mean EAG Response (mV) | Behavioral Response (Alarm Activity) |
| 2-Ethyl-5-methylpyrazine (2E5MP) | 10 µg | Similar to 2E6MP | Significant alarm behavior |
| 2-Ethyl-6-methylpyrazine (2E6MP) | 10 µg | Similar to 2E5MP | Significant alarm behavior |
| EMP Mixture (1:1) | 10 µg | Similar to individual isomers | Significant alarm behavior |
| Hexane (Control) | N/A | No significant response | No significant alarm behavior |
Data synthesized from findings reported in Chen, L., et al. (2018).[2][10]
The results from both EAG and behavioral assays demonstrate that both 2E5MP and 2E6MP are equally active in eliciting an alarm response in S. invicta workers.[10]
Biosynthesis of Pyrazines
Understanding how insects produce these compounds is a key area of research. While the specific enzymatic pathways in many insects are still being unraveled, studies on microorganisms, which are often symbiotic with insects, provide valuable insights.[1][17] Pyrazine biosynthesis is often linked to amino acid metabolism.[5][18]
Diagram 3: Proposed Biosynthetic Pathway for Alkylpyrazines
Caption: A proposed biosynthetic pathway for pyrazines, starting from L-threonine.
Experimental data suggest that microorganisms can produce pyrazines from amino acids like L-threonine, which is converted to aminoacetone.[17][18] Two units of aminoacetone can then condense and, following dehydration and oxidation, form a stable pyrazine ring, such as 2,5-dimethylpyrazine.[17] Further enzymatic modifications would then be required to produce the variety of alkylpyrazines, like EMP, found in nature.
Conclusion and Future Directions
The discovery of this compound as an insect pheromone exemplifies the necessary synergy between analytical chemistry and biology. The workflow—from initial GC-MS detection to HPLC purification of isomers and subsequent validation through EAG and behavioral bioassays—provides a robust framework for research in chemical ecology. The finding that both the 2E5MP and 2E6MP isomers are equally active in S. invicta confirms their role as alarm semiochemicals and opens possibilities for their use in novel pest management strategies.[2][3][10]
Future research should focus on elucidating the specific biosynthetic pathways for pyrazines within insects, identifying the olfactory receptors responsible for their detection, and exploring the broader ecological context of these signals across different insect taxa. Such knowledge is essential for developing highly specific and environmentally benign methods for pest control.[1]
References
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- Bacciarelli-Meli, D., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Applied Sciences, 11(22), 10963.
- Google Patents. (n.d.). The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
- The Good Scents Company. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture.
- Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40, 560-584.
- Advanced Biotech. (2024). Pyrazines as Crop Protection in Sustainable Agriculture.
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Methodological & Application
Gas chromatography-mass spectrometry analysis of 2-Ethyl-5(6)-methylpyrazine
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Ethyl-5(6)-methylpyrazine
Authored by: A Senior Application Scientist
Introduction: The Aromatic Significance of Alkylpyrazines
Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor profiles of numerous thermally processed foods.[1] These compounds are primarily formed through the Maillard reaction between amino acids and reducing sugars during cooking, roasting, or toasting.[2] Among these, this compound, a mixture of the isomers 2-Ethyl-5-methylpyrazine (2E5MP) and 2-Ethyl-6-methylpyrazine (2E6MP), imparts characteristic nutty, roasted, and cocoa-like aromas.[2][3] Its presence and concentration are critical quality indicators in products like coffee, roasted nuts, and baked goods.[4][5]
The structural similarity of the 2E5MP and 2E6MP isomers presents a unique analytical challenge, necessitating a technique with high resolving power and specificity. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this application, providing both the chromatographic separation necessary to distinguish between the isomers and the mass spectrometric data required for unambiguous identification and quantification.[1][6][7] This guide provides a comprehensive, field-proven protocol for the analysis of this compound, designed for researchers, scientists, and quality control professionals.
Part 1: Analytical Strategy & Methodological Causality
The successful analysis of volatile and semi-volatile flavor compounds from a complex food matrix hinges on a robust analytical workflow.[6][7] Our strategy is built upon Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by high-resolution capillary GC for separation and MS for detection.
Why HS-SPME? HS-SPME is a solvent-free extraction technique that is highly effective for isolating volatile and semi-volatile analytes from a sample's headspace.[8] This method is chosen for several key reasons:
-
Sensitivity: It allows for the concentration of analytes from the headspace onto a coated fiber, significantly enhancing detection limits.
-
Matrix Effect Reduction: By sampling from the headspace, non-volatile matrix components (like fats, sugars, and proteins) that can interfere with the GC system are left behind.[8]
-
Efficiency: It combines extraction and concentration into a single, automated step, improving sample throughput.
Choice of GC Column: The separation of the 2E5MP and 2E6MP isomers can be achieved on both polar and non-polar stationary phases. A study by Chen et al. (2018) demonstrated successful separation using a polar DB-WAX column.[2][9] Non-polar columns, like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), can also be effective and are often used for general volatile compound screening.[2] The choice depends on the complexity of the sample matrix and the presence of other co-eluting compounds. For this protocol, we will detail parameters for a polar column to ensure robust isomer separation.
Part 2: Experimental Protocol
This protocol is designed to be a self-validating system. Each step includes quality control checkpoints and explanations to ensure reliable and reproducible results.
Materials and Reagents
-
Standards: Certified reference standards of 2-Ethyl-5-methylpyrazine (CAS: 13360-64-0) and 2-Ethyl-6-methylpyrazine (CAS: 13925-03-6).[10][11][12]
-
Internal Standard (IS): A deuterated analog, such as 2,3-Diethyl-5-methylpyrazine-d7, is recommended for accurate quantification via Stable Isotope Dilution Analysis (SIDA).[1] If unavailable, an alternative compound with similar chemical properties and a different retention time can be used.
-
Solvents: High-purity methanol or dichloromethane for stock solution preparation.
-
Sample Vials: 20 mL glass headspace vials with magnetic crimp caps and PTFE/silicone septa.
-
SPME Fibers: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility coverage, including pyrazines.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Homogenization: Solid samples (e.g., roasted coffee beans, nuts) should be cryogenically ground to a fine, uniform powder to prevent the loss of volatile compounds.[8] Liquid samples can often be used directly.
-
Aliquoting: Accurately weigh 1-3 g of the homogenized solid sample or pipette 5 mL of a liquid sample into a 20 mL headspace vial.[13]
-
Internal Standard Spiking: Add a precise volume of the internal standard working solution to each vial.
-
Matrix Modification (Optional but Recommended): Add 3 mL of a saturated NaCl solution to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[13]
-
Vial Sealing: Immediately seal the vial with a magnetic crimp cap.
-
Equilibration & Extraction: Place the vial in an autosampler tray with an agitator and heater.
-
Equilibration Temperature: 60°C. This temperature facilitates the release of pyrazines without inducing further thermal reactions.
-
Equilibration Time: 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the vial's headspace for 30 minutes at the same temperature.
-
GC-MS Instrumentation and Conditions
The following parameters are a robust starting point and should be optimized for your specific instrumentation and sample matrix.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injector | Split/Splitless, operated in Splitless mode for 2 min | Maximizes the transfer of analytes from the SPME fiber to the column, enhancing sensitivity. |
| Injector Temperature | 250°C | Ensures rapid and complete thermal desorption of pyrazines from the SPME fiber.[8] |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | DB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness | The polar stationary phase provides selective interactions to resolve the 2E5MP and 2E6MP isomers effectively.[2][9] |
| Oven Temperature Program | 40°C (hold 2 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 240°C (hold 5 min) | The initial low temperature focuses analytes at the head of the column. The ramp separates compounds by boiling point and polarity.[14] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temperature | 230°C | A standard temperature that balances analyte stability and ionization efficiency.[15] |
| Transfer Line Temperature | 250°C | Prevents condensation of analytes between the GC and MS.[15] |
| Mass Scan Range | m/z 40-250 | Covers the molecular ion and characteristic fragments of the target pyrazines and potential interferences. |
| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification | Full Scan provides complete mass spectra for identification. SIM mode increases sensitivity and selectivity for target analytes. |
Part 3: Data Analysis and Quantitative Summary
Identification
Identification of the target compounds is confirmed by matching two criteria:
-
Retention Time (RT): The RT of the analyte in the sample must match that of a certified reference standard analyzed under identical conditions.
-
Mass Spectrum: The fragmentation pattern of the analyte must match the spectrum from a reference standard and/or a validated spectral library like NIST.[10][16]
Quantification
For accurate quantification, a calibration curve is constructed by analyzing standards at multiple concentration levels. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. The concentration of the analyte in the sample is then determined using the resulting regression equation.[8]
Key Compound Data
The following table summarizes essential data for the GC-MS analysis of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| 2-Ethyl-6-methylpyrazine | 13925-03-6[10] | C₇H₁₀N₂ | 122.17[10] | 122 (M+), 121 (M-1, base peak), 94, 67, 42 |
| 2-Ethyl-5-methylpyrazine | 13360-64-0[12] | C₇H₁₀N₂ | 122.17[12] | 122 (M+), 121 (M-1, base peak), 94, 67, 42 |
Note: The mass spectra of these two isomers are virtually identical.[9] Therefore, chromatographic separation is essential for their individual identification and quantification.
Part 4: Method Validation & Trustworthiness
To ensure the trustworthiness of the results, the analytical method must be validated.[17][18] The validation should assess the following parameters according to established guidelines.[6][19]
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (R²) of >0.99.[8]
-
Selectivity/Specificity: The ability to quantify the analytes without interference from matrix components. This is confirmed by analyzing blank matrix samples.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy & Precision: Accuracy (trueness) is determined by recovery studies in spiked matrix samples. Precision (repeatability) is assessed by the relative standard deviation (RSD) of multiple analyses.
Part 5: Visualization of Workflows
GC-MS Analysis Workflow Diagram
Caption: Workflow for this compound analysis.
Method Validation Logic Diagram
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Application Note: Quantification of 2-Ethyl-5-methylpyrazine in Roasted Coffee Beans by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Introduction
The aroma of roasted coffee is a complex symphony of hundreds of volatile organic compounds (VOCs) that define the final sensory experience for the consumer.[1][2] Among these, pyrazines are a critical class of compounds formed during the Maillard reaction and Strecker degradation of amino acids during the roasting process.[3][4] 2-Ethyl-5-methylpyrazine, in particular, is a key odorant that contributes desirable nutty, roasted, and cocoa-like notes to the coffee aroma profile.[3][5][6] Its concentration can vary significantly depending on the coffee bean origin, roasting conditions, and storage.[7] Therefore, accurate and reliable quantification of 2-Ethyl-5-methylpyrazine is essential for quality control, process optimization, and the development of new coffee blends and products.
This application note provides a detailed, validated protocol for the quantification of 2-Ethyl-5-methylpyrazine in roasted coffee beans. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for the efficient and solventless extraction of volatile compounds, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and sensitive detection.[7][8] This approach offers high sensitivity and selectivity, making it ideal for the analysis of complex food matrices like coffee.[8] The protocol is designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[9][10][11][12][13]
Principle of the Method
This method relies on the partitioning of volatile and semi-volatile compounds from the headspace of a heated coffee sample onto a solid-phase microextraction (SPME) fiber. The coated fiber selectively adsorbs the analytes of interest. Following extraction, the fiber is directly inserted into the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column. The compounds are then separated based on their boiling points and polarity. The mass spectrometer detects and identifies the eluting compounds based on their unique mass fragmentation patterns, allowing for the precise quantification of 2-Ethyl-5-methylpyrazine.
Materials and Reagents
-
Samples: Roasted coffee beans (whole or ground).
-
Standards: 2-Ethyl-5-methylpyrazine (analytical standard, >98% purity), Internal Standard (e.g., 2-methylpyrazine-d6).
-
Reagents: Sodium chloride (NaCl, analytical grade), Ultrapure water.
-
SPME Fibers: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). The PDMS/DVB fiber is often cited for its high overall sensitivity to a broad range of flavor compounds.[14]
-
Vials: 20 mL amber headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Equipment: Analytical balance, coffee grinder, SPME autosampler (or manual holder), GC-MS system with a suitable capillary column (e.g., RTX-5MS).
Experimental Protocol
Standard Preparation
Causality: The preparation of a calibration curve with a known concentration of the target analyte is fundamental for accurate quantification. The internal standard (IS) is added to both standards and samples to correct for variations in injection volume and potential matrix effects.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Ethyl-5-methylpyrazine and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., 2-methylpyrazine-d6) in the same solvent.
-
Calibration Standards: In a series of 20 mL headspace vials, add a fixed amount of the internal standard and varying amounts of the 2-Ethyl-5-methylpyrazine working standards to cover the expected concentration range in the coffee samples.
Sample Preparation
Causality: Proper sample preparation is critical to ensure the representative extraction of volatile compounds. Grinding increases the surface area for efficient release of volatiles. The addition of NaCl increases the ionic strength of the aqueous phase, which promotes the partitioning of volatile organic compounds into the headspace (salting-out effect).
-
Grinding: If starting with whole beans, grind a representative sample of roasted coffee beans to a consistent particle size (e.g., medium-fine).
-
Sample Weighing: Accurately weigh approximately 50 mg of the ground coffee into a 20 mL amber headspace vial.[15]
-
Addition of Water and Salt: Add 5 mL of ultrapure water and 3 g of sodium chloride to the vial.[15]
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.
-
Sealing: Immediately seal the vial with a magnetic screw cap and PTFE/silicone septum.
HS-SPME Procedure
Causality: The choice of SPME fiber and extraction parameters (time and temperature) significantly impacts the efficiency of analyte extraction. A PDMS/DVB fiber is a good starting point for pyrazines. The incubation step allows the sample to reach equilibrium, ensuring consistent and reproducible volatilization.
-
Incubation: Place the sealed vial in the autosampler tray (or a heating block) and incubate at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Immediately after extraction, transfer the fiber to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
GC-MS Analysis
Causality: The GC parameters are optimized to achieve good chromatographic separation of the target analyte from other volatile compounds in the coffee matrix. The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the quantification of 2-Ethyl-5-methylpyrazine.
-
GC System: Agilent 7890B or equivalent.
-
Column: RTX-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 240°C, hold for 5 minutes.
-
-
Inlet Temperature: 250°C.
-
MS System: JEOL JMS-Q1500GC Master-Quad or equivalent.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range (Full Scan): 40-400 m/z for initial identification.
-
Selected Ion Monitoring (SIM) Ions for Quantification:
-
2-Ethyl-5-methylpyrazine: m/z 122 (quantifier), 107, 79 (qualifiers).
-
Internal Standard (e.g., 2-methylpyrazine-d6): m/z 114 (quantifier), 86 (qualifier).
-
Method Validation
The analytical method should be validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[9][10][11][12][13]
| Parameter | Method | Acceptance Criteria |
| Specificity | Analyze a blank matrix (e.g., decaffeinated coffee known to have low pyrazine content) and a spiked matrix to ensure no interfering peaks at the retention time of the analyte and internal standard. | No significant interference at the retention time of the analyte and IS. |
| Linearity | Analyze a series of at least five calibration standards in triplicate. Plot the peak area ratio (analyte/IS) against the concentration and perform a linear regression analysis. | Correlation coefficient (r²) > 0.995. |
| Range | The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | As determined by the linearity, accuracy, and precision studies. |
| Accuracy | Analyze a spiked matrix at three different concentration levels (low, medium, high) in triplicate. Calculate the percent recovery. | Recovery between 80% and 120%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Analyze the same sample on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. |
Data Analysis and Interpretation
-
Identification: The identification of 2-Ethyl-5-methylpyrazine is confirmed by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification:
-
Integrate the peak areas of the quantifier ions for both 2-Ethyl-5-methylpyrazine and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Use the linear regression equation from the calibration curve to determine the concentration of 2-Ethyl-5-methylpyrazine in the sample.
-
The final concentration is typically expressed in µg/kg or mg/kg of coffee beans.
-
Visualizations
Caption: HS-SPME-GC-MS workflow for 2-Ethyl-5-methylpyrazine quantification.
Sources
- 1. Analysis of Coffee Aroma Compounds by Headspace Solid-Phase Microextraction (SPME) GC-MS with the JMS Q1500GC Master-Quad GC-MS System | JEOL Resources [jeolusa.com]
- 2. spectralworks.com [spectralworks.com]
- 3. Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. coffee pyrazine [flavscents.com]
- 7. [PDF] Reliable characterization of coffee bean aroma profiles by automated headspace solid phase microextraction-gas chromatography-mass spectrometry with the support of a dual-filter mass spectra library. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for the synthesis of 2-Ethyl-5(6)-methylpyrazine in a laboratory setting
An Application Note and Laboratory Protocol for the Synthesis of 2-Ethyl-5(6)-methylpyrazine
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory synthesis of this compound, a significant heterocyclic aromatic compound widely utilized in the flavor and fragrance industries for its characteristic nutty and roasted aroma.[] The protocol herein is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It details a robust and reliable method based on the classical condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. This guide offers a step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Introduction and Significance
Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are key contributors to the aroma and flavor of many cooked and roasted foods.[2] Their formation often occurs naturally through the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[] this compound, a mixture of the 2-ethyl-5-methyl and 2-ethyl-6-methyl isomers, is particularly valued for its nutty, coffee, and cocoa-like aroma and is found in products such as coffee, roasted barley, and peanuts.[3][4]
Beyond its role as a flavoring agent, the pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Therefore, efficient and scalable laboratory synthesis of substituted pyrazines is of significant interest to the pharmaceutical and food science industries. This protocol focuses on a classical and reliable synthetic approach: the condensation of 1,2-diaminopropane with 2,3-pentanedione.
Reaction Mechanism and Scientific Principles
The synthesis of the pyrazine ring from a 1,2-diamine and a 1,2-dicarbonyl compound is a well-established and versatile method.[5] The reaction proceeds through a two-step mechanism: a double condensation to form a dihydropyrazine intermediate, followed by an oxidation to the aromatic pyrazine.
The reaction between 1,2-diaminopropane and 2,3-pentanedione initially involves the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the diketone, forming a hemiaminal. This is followed by dehydration to form an imine. A second, intramolecular condensation reaction then occurs between the remaining amino and carbonyl groups to form a cyclic dihydropyrazine.
The dihydropyrazine intermediate is not stable and readily oxidizes to the aromatic pyrazine. In many cases, atmospheric oxygen is a sufficient oxidizing agent, especially at elevated temperatures. However, the reaction can be facilitated by the addition of a mild oxidizing agent. The use of 1,2-diaminopropane as the starting material results in a mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine because the diamine is asymmetric.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 1,2-Diaminopropane | Reagent Grade, ≥99% | Sigma-Aldrich | 78-90-0 | Corrosive, Flammable |
| 2,3-Pentanedione | Reagent Grade, ≥97% | Sigma-Aldrich | 600-14-6 | Flammable, Irritant |
| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific | 64-17-5 | Flammable |
| Diethyl Ether | Anhydrous, ≥99% | VWR | 60-29-7 | Extremely Flammable |
| Sodium Sulfate | Anhydrous, Granular | J.T. Baker | 7757-82-6 | |
| Hydrochloric Acid | 37% | Merck | 7647-01-0 | Corrosive |
| Sodium Bicarbonate | Reagent Grade | EMD Millipore | 144-55-8 | |
| Round-bottom flask (250 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Separatory funnel (500 mL) | ||||
| Rotary evaporator |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling the reagents.[6]
-
Ventilation: This procedure must be performed in a well-ventilated fume hood due to the volatile and flammable nature of the solvents and reagents.[7]
-
Handling of Reagents:
-
1,2-Diaminopropane: is corrosive and can cause severe skin burns and eye damage. It is also flammable. Handle with extreme care.
-
2,3-Pentanedione: is a flammable liquid and vapor, and causes skin and eye irritation.
-
Diethyl Ether: is extremely flammable and can form explosive peroxides. Use in a peroxide-free state and away from ignition sources.[8]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Synthetic Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.10 mol) of 2,3-pentanedione in 100 mL of ethanol.
-
Addition of Diamine: While stirring the solution at room temperature, slowly add 7.41 g (0.10 mol) of 1,2-diaminopropane dropwise over a period of 15-20 minutes. The addition is exothermic, and a color change to yellow or light brown may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired. The reaction is an oxidation, and exposure to air through the top of the reflux condenser is generally sufficient.
-
Work-up - Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a 500 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of 1 M Hydrochloric acid to remove any unreacted diamine.
-
50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
50 mL of brine (saturated NaCl solution) to aid in the separation of the layers.
-
-
Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude product as a yellowish to brown oil.
Purification
The crude product can be purified by fractional distillation under reduced pressure to obtain the this compound isomeric mixture as a colorless to pale yellow liquid.[9]
-
Expected Boiling Point: Approximately 57 °C at 10 mmHg.[10]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | Colorless to pale yellow liquid[10] |
| Odor | Nutty, roasted, coffee-like[9] |
| Boiling Point | ~57 °C @ 10 mmHg[10] |
| Refractive Index | ~1.502 @ 20 °C[10] |
| ¹H NMR | Complex spectrum due to isomeric mixture. Expect signals for ethyl (triplet and quartet) and methyl (singlet) groups, and aromatic protons. |
| ¹³C NMR | Expect signals corresponding to the pyrazine ring carbons and the alkyl substituents. |
| GC-MS | Two major peaks corresponding to the 5- and 6-isomers with a molecular ion peak (M+) at m/z = 122.17. |
The expected outcome is a mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine. The ratio of these isomers can be determined by Gas Chromatography (GC).
Logical Relationships in Synthesis
The choice of reactants directly dictates the substitution pattern of the resulting pyrazine.
Caption: Logical relationship of reactants to products in the pyrazine synthesis.
Conclusion
The protocol described provides a reliable and well-founded method for the synthesis of this compound in a laboratory setting. By understanding the underlying chemical principles of the condensation reaction, researchers can effectively produce this important flavor and fragrance compound. Adherence to the outlined safety procedures is paramount for the safe execution of this synthesis. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the final product.
References
-
Mortzfeld, F. B., Rudroff, F., Hashem, C., Winkler, M., & Vranková, K. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000058. [Link]
-
PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-5(or6)-methyl pyrazine. Retrieved from [Link]
-
BIOSYNCE. (2025). What are the storage requirements for pyrazine? Retrieved from [Link]
-
ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine? Retrieved from [Link]
-
Gunanathan, C., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4576–4580. [Link]
-
Pipzine Chemicals. (n.d.). 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-ethyl-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Synerzine. (2021). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Retrieved from [Link]
-
FlavScents. (n.d.). 2-ethyl-5(or6)-methyl pyrazine. Retrieved from [Link]
Sources
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 4. 2-Ethyl-5-methylpyrazine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Ethyl-6-methylpyrazine | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]
- 10. journals.asm.org [journals.asm.org]
Application of 2-Ethyl-5-methylpyrazine in food and beverage formulations
An In-Depth Technical Guide to the Application of 2-Ethyl-5-methylpyrazine in Food and Beverage Formulations
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, food scientists, and formulation experts on the strategic application of 2-Ethyl-5-methylpyrazine. Our focus extends beyond mere procedural instructions to elucidate the underlying chemical principles and sensory science that govern its efficacy in creating appealing and authentic flavor profiles in food and beverage products.
Introduction: The Quintessential Roasted Note
2-Ethyl-5-methylpyrazine (CAS No. 13360-64-0) is a heterocyclic aromatic compound that stands as a cornerstone ingredient in the palette of flavor chemists.[1] It is prized for its potent and characteristic aroma, often described as nutty, roasted, coffee-like, and earthy.[1][2] This compound is a naturally occurring product of the Maillard reaction, the series of non-enzymatic browning reactions between amino acids and reducing sugars that is responsible for the desirable flavors in a vast array of cooked foods.[3] Its presence is integral to the authentic flavor profiles of coffee, chocolate, baked goods, and roasted meats.[1][4][5] As a flavoring agent, it allows for the precise enhancement and standardization of these desirable notes in processed foods, providing a tool to build complex, appealing, and memorable sensory experiences.[1][2]
Core Characteristics: Physicochemical and Sensory Profile
Understanding the fundamental properties of 2-Ethyl-5-methylpyrazine is critical for its effective application. The compound's volatility, solubility, and distinct sensory thresholds dictate its behavior in various food matrices.
| Property | Description |
| Chemical Name | 2-Ethyl-5-methylpyrazine[6] |
| Synonyms | 2-Methyl-5-ethylpyrazine[6] |
| CAS Number | 13360-64-0[7] |
| FEMA Number | 3154[6][7] |
| JECFA Number | 770[6][7] |
| Molecular Formula | C₇H₁₀N₂[6] |
| Molecular Weight | 122.17 g/mol [6] |
| Appearance | Colorless to slightly yellow liquid[6] |
| Odor Profile | Nutty, roasted, coffee, earthy, grassy[1][6] |
| Flavor Profile | Roasted, nutty, cocoa, with bready and savory nuances[1][4] |
| Solubility | Soluble in water and organic solvents like ethanol[6] |
| Boiling Point | ~171 °C (estimated)[8] |
The sensory impact of 2-Ethyl-5-methylpyrazine is potent; even at trace levels, it can significantly influence the overall flavor profile. Its primary contribution is the "brown-roasted" character, which can round out the harsh notes in coffee, add depth to chocolate, and impart a freshly baked aroma to bakery products.[1]
The Genesis of Flavor: Maillard Reaction and Pyrazine Formation
Pyrazines are hallmark compounds of the Maillard reaction.[3] Their formation is a complex cascade of reactions, but a simplified understanding is crucial for any formulator. The process begins with the condensation of a reducing sugar and an amino acid, leading to the formation of an α-aminoketone via Strecker degradation. Two of these aminoketone molecules can then condense and oxidize to form the stable, aromatic pyrazine ring. The specific substituents on the pyrazine ring, such as the ethyl and methyl groups in this case, are derived from the side chains of the precursor amino acids and carbonyl compounds.[9][10]
Caption: Simplified pathway of pyrazine formation via the Maillard reaction.
Regulatory & Safety Assurance: A Globally Accepted Ingredient
The safety and regulatory acceptance of a flavor ingredient are paramount. 2-Ethyl-5-methylpyrazine has a long history of safe use and is approved for use in food by major international regulatory bodies.
-
GRAS Status: The Flavor and Extract Manufacturers Association (FEMA) has designated 2-Ethyl-5-methylpyrazine as Generally Recognized as Safe (GRAS), assigning it FEMA number 3154.[7]
-
JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance (JECFA No. 770) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6] This evaluation is based on metabolic data and estimated daily intakes, which are well below levels that would pose a toxicological risk.[11]
These authoritative assessments provide formulators with the confidence to use this ingredient in product development for global markets.
Application Notes & Recommended Dosage Levels
The versatility of 2-Ethyl-5-methylpyrazine allows for its use across a wide spectrum of food and beverage products. The following table provides starting recommendations. Note: Dosages are suggested starting points in the final product and should be optimized based on the specific matrix and desired flavor profile.
| Application Category | Flavor Contribution & Rationale | Typical Starting Dosage (ppm) |
| Coffee Beverages | Enhances the roasted, nutty character, providing a richer, more authentic brewed coffee flavor. Masks potential bitterness.[1][4] | 0.5 - 5.0 |
| Chocolate & Cocoa | Adds depth and complexity, imparting roasted cocoa notes that complement the inherent bitterness of chocolate.[1][5] | 0.5 - 4.0 |
| Baked Goods | Mimics the aroma of a fresh bake, adding a comforting "browned crust" note to breads, biscuits, and pastries.[1] | 1.0 - 10.0 |
| Savory Snacks | Provides a satisfying roasted, grilled, or toasted character in crackers, potato chips, and extruded snacks.[1][12] | 2.0 - 15.0 |
| Processed Meats | Enhances the savory, roasted profile in products like sausages and meat analogues, contributing to a more "cooked" flavor impression. | 1.0 - 8.0 |
| Nut-Flavored Products | Crucial for building realistic and appealing peanut, hazelnut, or almond flavors, providing the core roasted-nutty note.[1] | 2.0 - 20.0 |
| Dark Spirits & Beer | Can add subtle roasted, malty, or nutty complexity to beverages like whiskey, dark rum, and certain styles of beer.[1] | 0.1 - 2.0 |
Protocols for Formulation and Analysis
Trustworthy protocols are self-validating. The following workflows are designed to ensure reproducibility and accuracy in both the application and verification of 2-Ethyl-5-methylpyrazine.
Protocol 1: Incorporation into a Liquid Beverage Matrix
This protocol details the steps for adding 2-Ethyl-5-methylpyrazine to a model coffee-flavored beverage. The causality behind using a stock solution is to ensure accurate dosing of this potent ingredient and achieve uniform dispersion.
Objective: To accurately dose and homogenize 2-Ethyl-5-methylpyrazine in a liquid base.
Materials:
-
2-Ethyl-5-methylpyrazine (neat)
-
Propylene Glycol (PG) or Ethanol (95%) as a solvent
-
Final beverage base (e.g., sweetened water, milk base)
-
Calibrated micropipettes
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 1% Stock Solution:
-
Tare a 100 mL volumetric flask on an analytical balance.
-
Carefully add 1.0 g of 2-Ethyl-5-methylpyrazine.
-
Add the chosen solvent (PG or Ethanol) to the 100 mL mark.
-
Stopper the flask and mix thoroughly using a magnetic stirrer until the solution is completely homogenous. This stock solution now contains 10,000 ppm of the active ingredient.
-
-
Prepare a 0.01% (100 ppm) Working Solution:
-
Pipette 1.0 mL of the 1% stock solution into a clean 100 mL volumetric flask.
-
Dilute to the mark with the same solvent. This working solution is easier to handle for final product dosing.
-
-
Dose the Final Beverage:
-
Determine the target concentration (e.g., 2 ppm).
-
To create 1 kg (approx. 1 L) of the final beverage, you will need 2 mg of the active ingredient.
-
Using the 100 ppm working solution, the required volume is calculated as: (2 mg) / (100 mg/L) = 0.02 L or 20 mL.
-
Add 20 mL of the working solution to 980 mL of the beverage base while stirring to ensure immediate and even distribution.
-
-
Homogenization & Equilibration:
-
Continue stirring the final beverage for at least 15 minutes.
-
Allow the product to equilibrate for at least 2-4 hours (or overnight, if possible) before sensory evaluation to allow the flavor to fully integrate into the matrix.
-
Caption: Workflow for incorporating 2-Ethyl-5-methylpyrazine into a liquid matrix.
Protocol 2: Analytical Verification by GC-MS (Conceptual Workflow)
Quantitative analysis is essential for quality control and to confirm formulation accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile flavor compounds.
Principle: The sample is extracted to isolate volatile compounds, which are then separated by gas chromatography and identified/quantified by mass spectrometry. The use of a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) is critical for accuracy, as it corrects for variations in extraction efficiency and matrix effects.[13]
Caption: Conceptual workflow for the quantitative analysis of pyrazines by GC-MS.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Essential Role of 2-Ethyl-5-methylpyrazine in Food Product Development.
- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016, April 6).
- Kerler, J., & van der Ven, J. G. M. (2010). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry, 58(5), 3058–3065.
- Kwak, J., & Lim, S. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2793–2799.
- BenchChem. (n.d.). Unraveling Pyrazine Formation: A Comparative Study of Maillard Reaction Models.
- Sun, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Journal of Agricultural and Food Chemistry, 69(4), 1334–1343.
- Unlock the Rich Nutty and Roasted Aroma of 2-Ethyl-5-Methylpyrazine. (n.d.).
- Sinofi Ingredients. (n.d.). Buy Bulk - 2,3-Diethyl-5-Methylpyrazine | Wholesale Supplier.
- PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. National Center for Biotechnology Information.
- Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-ETHYL-5-METHYLPYRAZINE.
- MySkinRecipes. (n.d.). 2-Ethyl-5-methylpyrazine.
- The Good Scents Company. (n.d.). 2-ethyl pyrazine 2-ethylpyrazine.
- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303–312.
- The Good Scents Company. (n.d.). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture.
- Perfumer & Flavorist. (2017, November 21). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine.
- Toci, A. T., & Farah, A. (2021). Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics. Foods, 10(8), 1757.
- BenchChem. (n.d.). Application Note: Quantitative Analysis of 2,3-Diethyl-5-methylpyrazine in Complex Matrices using a Deuterated Internal Standard.
- World Health Organization. (2002). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).
- Vo, T., et al. (2021). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Journal of Agricultural and Food Chemistry, 69(11), 3436–3446.
- Counet, C., et al. (2002). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Journal of Agricultural and Food Chemistry, 50(23), 6600–6606.
- U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS).
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- 5. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products [mdpi.com]
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- 8. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]
- 9. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 12. 2-Ethyl-5-methylpyrazine [myskinrecipes.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Detection
Introduction: The Analytical Significance of Pyrazines and the Power of HS-SPME
Pyrazines are a crucial class of volatile nitrogen-containing heterocyclic compounds that significantly contribute to the desirable aroma and flavor profiles of a vast array of thermally processed foods and beverages. Formed primarily through Maillard reactions and Strecker degradations during processes like roasting, baking, and frying, they impart characteristic nutty, roasted, earthy, and cocoa-like notes.[1][2] The accurate detection and quantification of these compounds are paramount for quality control, process optimization, and new product development in the food, beverage, and fragrance industries.
Traditional methods for volatile analysis often involve cumbersome, time-consuming, and solvent-intensive techniques. Headspace Solid-Phase Microextraction (HS-SPME) emerges as a superior alternative, offering a simple, solvent-free, and highly efficient sample preparation method.[1][3] This technique combines sampling, extraction, and concentration into a single step, significantly streamlining the analytical workflow.[4] HS-SPME is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in complex matrices, making it an ideal choice for pyrazine detection.[5][6]
This comprehensive guide provides a deep dive into the principles, protocols, and best practices for employing HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the robust and reliable analysis of pyrazines.
I. Foundational Principles of Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME operates on the principle of equilibrium partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica fiber.[3] The process is governed by the analyte's volatility and its affinity for the SPME fiber coating.
Here's a breakdown of the underlying causality:
-
Volatilization and Headspace Equilibrium: The sample is placed in a sealed vial and typically heated and agitated. This promotes the transfer of volatile and semi-volatile pyrazines from the sample matrix (solid or liquid) into the headspace. Over time, a state of equilibrium is established where the rate of analytes entering the headspace equals the rate of them returning to the sample. The efficiency of this step is influenced by temperature, agitation, and the sample matrix itself.[1]
-
Analyte Adsorption onto the SPME Fiber: An SPME fiber, housed in a syringe-like holder, is then exposed to the headspace. The pyrazines in the headspace partition between the gaseous phase and the solid-phase coating on the fiber. The amount of analyte adsorbed by the fiber is dependent on the fiber coating's properties (polarity, thickness), the analyte's concentration in the headspace, and the extraction time and temperature.[7]
-
Thermal Desorption and GC-MS Analysis: After a defined extraction time, the fiber is retracted into the needle and swiftly transferred to the heated injection port of a gas chromatograph. The high temperature of the injector causes the adsorbed pyrazines to rapidly desorb from the fiber and be swept onto the analytical column by the carrier gas. The compounds are then separated based on their boiling points and polarity in the GC column and subsequently detected and identified by a mass spectrometer.
II. Experimental Design and Protocol Optimization
The success of HS-SPME for pyrazine analysis hinges on the careful optimization of several key experimental parameters. The selection of these parameters should be systematic and data-driven to ensure maximum sensitivity, accuracy, and reproducibility.
A. Critical Materials and Instrumentation
-
SPME Fibers: The choice of fiber coating is the most critical parameter influencing the selectivity and efficiency of the extraction. For a broad range of pyrazines, a mixed-phase fiber is generally recommended. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a popular choice due to its ability to effectively adsorb a wide range of volatile and semi-volatile compounds.[2][7][8]
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector is required for thermal desorption. The mass spectrometer should be capable of both full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Autosampler: For high-throughput analysis and improved precision, an autosampler with SPME capabilities is highly recommended.
-
Vials and Caps: Use 10 or 20 mL amber glass headspace vials with PTFE/silicone septa to prevent analyte loss and photodegradation.
-
Heating and Agitation Unit: A heating block or water bath with agitation capabilities is necessary to facilitate the volatilization of pyrazines.
B. Step-by-Step Protocol for HS-SPME-GC/MS Analysis of Pyrazines
This protocol provides a general framework. Specific parameters should be optimized for each unique sample matrix and target analyte list.
1. Sample Preparation:
-
Accurately weigh or pipette a known amount of the homogenized sample into a headspace vial. For solid samples, a consistent particle size is important.
-
For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog like [2H6]-2-methyl-pyrazine) to each sample and calibration standard.[1]
-
(Optional) The addition of a salt, such as sodium chloride (NaCl), can increase the ionic strength of the sample, which may enhance the release of volatile compounds from the matrix into the headspace.[9]
2. HS-SPME Extraction:
-
Pre-incubation/Equilibration: Place the sealed vial in the heating unit at a set temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) with agitation.[1][2] This step allows the sample to reach thermal equilibrium and for the pyrazines to partition into the headspace.
-
Fiber Exposure: Introduce the SPME fiber into the headspace of the vial and expose it for a predetermined time (e.g., 20-50 minutes) at a specific extraction temperature.[1][2] The extraction temperature may be the same as or different from the pre-incubation temperature.
3. Thermal Desorption and GC-MS Analysis:
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injector, which is maintained at a high temperature (e.g., 250°C), for a short period (e.g., 1-5 minutes) to ensure complete desorption of the analytes.[3]
-
GC Separation: Utilize a suitable capillary column (e.g., a mid-polarity column like a DB-5ms or equivalent) with an appropriate temperature program to achieve good separation of the target pyrazines.
-
MS Detection: Operate the mass spectrometer in the desired mode (full scan or SIM). Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards.
C. Optimization of Key Parameters
The following parameters should be systematically optimized to achieve the best performance for your specific application:
| Parameter | Rationale for Optimization | Typical Range |
| SPME Fiber Coating | The choice of fiber dictates the selectivity and efficiency of the extraction. A DVB/CAR/PDMS fiber is a good starting point for a broad range of pyrazines.[7][8] | DVB/CAR/PDMS, PDMS/DVB, CAR/PDMS |
| Extraction Temperature | Affects the vapor pressure of the analytes and the kinetics of mass transfer. Higher temperatures increase volatility but can decrease the fiber's adsorption efficiency.[7][8] | 40 - 100°C[10] |
| Extraction Time | Should be sufficient to allow for equilibrium or near-equilibrium to be reached between the headspace and the fiber for reproducible results.[7] | 20 - 60 minutes[2] |
| Pre-incubation Time & Temp | Ensures consistent volatilization of analytes into the headspace before fiber exposure.[1] | 10 - 30 minutes at extraction temperature |
| Sample Volume/Headspace Ratio | Can influence the concentration of analytes in the headspace and thus the amount extracted by the fiber. | Maintain consistency across all samples |
| Agitation | Facilitates the mass transfer of analytes from the sample to the headspace. | On/Off, specific RPM |
| Salt Addition | Can increase the partitioning of analytes into the headspace ("salting-out" effect). | 0 - 30% (w/v) NaCl |
III. Method Validation and Performance Characteristics
A properly validated HS-SPME method is crucial for generating reliable and defensible data. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision (repeatability and intermediate precision), and accuracy (recovery).[11]
The following table presents typical performance data for the analysis of pyrazines in various matrices using HS-SPME-GC-MS.
| Pyrazine Compound | Matrix | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) | Recovery (%) | RSD (%) | Reference |
| Various Pyrazines | Perilla Seed Oil | 0.07 - 22.22 | - | 94.6 - 107.92 | < 9.76 | [12][13] |
| Various Pyrazines | Rapeseed Oil | 2 - 60 | 6 - 180 | 91.6 - 109.2 | < 16 | [1][14] |
| 2-methoxy-3,5-dimethylpyrazine | Drinking Water | 0.83 | 2.5 | Satisfactory | Satisfactory | [15] |
| Three Pyrazines | Cocoa Wort | < 0.023 µg/L | - | 95.4 - 102.7 | 3.6 - 6.4 | [16] |
IV. Troubleshooting and Expert Insights
-
Poor Reproducibility: This is often due to inconsistent sample preparation, temperature fluctuations, or variations in extraction time. The use of an autosampler can significantly improve reproducibility. Also, ensure the SPME fiber is in good condition and has not been damaged.
-
Low Sensitivity: This can be addressed by optimizing extraction parameters (e.g., increasing extraction time or temperature), using a more appropriate fiber, or employing SIM mode on the mass spectrometer.
-
Matrix Effects: Complex sample matrices can sometimes suppress the release of analytes into the headspace. The "salting-out" effect or the use of matrix-matched calibration standards can help mitigate this. Multiple Headspace Extraction (MHE) is an advanced technique that can also be employed to overcome matrix effects.[17]
-
Fiber Care and Conditioning: Always condition a new SPME fiber according to the manufacturer's instructions before its first use. Regular cleaning and proper storage are essential for maintaining fiber performance and longevity.
V. Conclusion
HS-SPME coupled with GC-MS is a powerful and versatile analytical technique for the detection and quantification of pyrazines in a wide range of applications. Its solvent-free nature, simplicity, and high sensitivity make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the fundamental principles and systematically optimizing the experimental parameters, one can develop robust and reliable methods for pyrazine analysis, leading to a deeper understanding of flavor chemistry and improved product quality. For further guidance on the general practice of SPME, refer to standards such as ASTM D6520.[18][19][20][21][22] Additionally, for applications involving sensory analysis, guidelines from organizations like ISO can provide valuable context.[23][24][25]
VI. References
-
ASTM D6520 Standard Practice for the Solid Phase Micro Extraction (SPME) of Water and its Headspace for the Analysis of Volatile and Semi-Volatile Organic Compounds. (2019). ASTM International. [Link]
-
Chen, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods. [Link]
-
Raza, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science. [Link]
-
ASTM D6520-18, Standard Practice for the Solid Phase Micro Extraction (SPME) of Water and its Headspace for the Analysis of Volatile and Semi-Volatile Organic Compounds, ASTM International, West Conshohocken, PA, 2018. [Link]
-
ASTM D6520-18, Standard Practice for the Solid Phase Micro Extraction (SPME) of Water and its Headspace for the Analysis of Volatile and Semi-Volatile Organic Compounds, GlobalSpec. [Link]
-
ASTM D6520-18, Standard Practice for the Solid Phase Micro Extraction (SPME) of Water and its Headspace for the Analysis of Volatile and Semi-Volatile Organic Compounds, ASTM International. [Link]
-
ASTM D6520-18, Standard Practice for the Solid Phase Micro Extraction (SPME) of Water and its Headspace for the Analysis of Volatile and Semi-Volatile Organic Compounds, GlobalSpec. [Link]
-
Raza, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]
-
Kwon, J. H., et al. (2013). Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. ResearchGate. [Link]
-
Kwon, J. H., et al. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. PubMed. [Link]
-
Chen, Y. P., et al. (2021). Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. Journal of Food and Drug Analysis. [Link]
-
Lee, S., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. [Link]
-
Chen, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. ResearchGate. [Link]
-
Zhang, Y., et al. (2015). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. ResearchGate. [Link]
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Chen, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health. [Link]
-
Kwon, J. H., et al. (2013). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. ACS Publications. [Link]
-
Rocchetti, M., et al. (2019). Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. Molecules. [Link]
-
Xiao, T. P., et al. (2012). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Chinese Journal of Analytical Chemistry. [Link]
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Tascon, M., et al. (2022). Headspace Solid-Phase Microextraction: Fundamentals and Recent Advances. ResearchGate. [Link]
-
Mandal, A. (2018). Headspace Solid-Phase Microextraction (HS-PME). News-Medical.Net. [Link]
-
Wang, Y., et al. (2022). HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. Foods. [Link]
-
Tascon, M., et al. (2022). Headspace solid-phase microextraction: Fundamentals and recent advances. CONICET Digital. [Link]
-
ISO 8586:2023—Selection And Training Of Sensory Assessors. (2023). The ANSI Blog. [Link]
-
Nazy, A. A. (2014). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Molecules. [Link]
-
Ferreira, A. C. S., et al. (2019). Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption. ResearchGate. [Link]
-
ISO 13299:2016(en), Sensory analysis — Methodology — General guidance for establishing a sensory profile. (2016). International Organization for Standardization. [Link]
-
Tao, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. [Link]
-
Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. (2015). European Commission. [Link]
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Application Note: Achieving Baseline Separation of Pyrazine Isomers by High-Performance Liquid Chromatography
Abstract
Pyrazines are a critical class of heterocyclic aromatic compounds, contributing significantly to the flavor and aroma profiles of many food products and serving as key structural motifs in pharmaceuticals. The separation of pyrazine isomers presents a considerable analytical challenge due to their structural similarity and nearly identical physicochemical properties. This application note provides a comprehensive guide for researchers and drug development professionals on the successful separation of pyrazine isomers using High-Performance Liquid Chromatography (HPLC). We delve into the critical factors influencing selectivity, including stationary phase chemistry, mobile phase composition, and temperature. A detailed protocol for separating positional alkylpyrazine isomers on a Porous Graphitic Carbon (PGC) column is presented, demonstrating a robust and reproducible method.
Introduction: The Challenge of Pyrazine Isomer Separation
Pyrazines and their alkylated derivatives are prevalent in thermally processed foods, such as roasted coffee, cocoa, and baked goods, where they are formed via the Maillard reaction.[1][2] In the pharmaceutical industry, the pyrazine ring is a vital scaffold for developing therapeutic agents.[3] However, different isomers of the same pyrazine compound can exhibit distinct biological activities, sensory properties, or toxicological profiles.[4][5] Consequently, the ability to accurately separate and quantify these isomers is of paramount importance for quality control, safety assessment, and drug discovery.
The primary difficulty in separating pyrazine isomers, particularly positional isomers (e.g., 2,3-dimethylpyrazine vs. 2,5-dimethylpyrazine), lies in their subtle structural differences. These slight variations in structure result in very similar polarities, molecular weights, and pKa values, making them difficult to resolve with standard reversed-phase (RP-HPLC) C18 columns.[6][7] While Gas Chromatography (GC) is a widely applied technique for volatile pyrazines, many derivatives are not amenable to GC without derivatization, and co-elution of isomers remains a common problem.[1][8] HPLC offers a versatile alternative, provided the chromatographic system is carefully optimized to exploit minor differences in molecular geometry and electronic distribution.
Chromatographic Strategies for Isomer Resolution
Achieving selectivity—the differential retention of analytes—is the cornerstone of separating pyrazine isomers. This requires moving beyond standard hydrophobic interactions and leveraging more nuanced separation mechanisms.
Stationary Phase Selection: The Key to Selectivity
Standard C18 columns often fail to provide adequate resolution for pyrazine isomers.[6] More specialized stationary phases are required to induce the necessary selectivity.
-
Porous Graphitic Carbon (PGC): PGC columns offer a unique separation mechanism based on the "polar retention effect on graphite" (PREG).[9][10] Retention is governed by the analyte's ability to displace the mobile phase and interact with the flat, polarizable graphite surface. This makes PGC exceptionally sensitive to the analyte's molecular shape, planarity, and electronic structure, making it ideal for separating structurally similar geometric isomers.[11][12][13] PGC columns are also highly robust, stable across the entire pH range (1-14) and at elevated temperatures, offering a wide optimization window.[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating polar compounds that are poorly retained in reversed-phase mode.[14][15] The separation is based on the partitioning of the analyte between a water-enriched layer on the polar stationary phase surface and a mobile phase high in organic solvent.[16] For polar pyrazine derivatives, HILIC columns (e.g., bare silica, zwitterionic) can offer orthogonal selectivity compared to RP-HPLC.[17]
-
Chiral Stationary Phases (CSPs): While primarily used for enantiomers, certain polysaccharide-based CSPs, such as amylose or cellulose derivatives, have demonstrated remarkable capability in resolving non-chiral regio-isomers.[4][18] The complex chiral environment of these phases can create specific steric and hydrogen-bonding interactions that differentiate closely related isomers.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition is a powerful tool for manipulating retention and selectivity.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. For pyrazines, acetonitrile-based mobile phases can sometimes lead to an "abnormal" temperature effect, where retention increases with temperature, a phenomenon that can be exploited for method optimization.[6]
-
pH Control: The pH of the mobile phase is a critical parameter, especially for ionizable analytes.[19][20] Pyrazines are weakly basic. Adjusting the mobile phase pH can alter the degree of protonation, thereby changing the analyte's polarity and interaction with the stationary phase.[21] Maintaining a consistent and buffered pH at least one unit away from the analyte's pKa is crucial for robust and reproducible separations.[20][21]
-
Additives: Small amounts of additives like formic acid can improve peak shape and are compatible with mass spectrometry (MS) detection.[22][23]
Application Protocol: Separation of Dimethylpyrazine Isomers on PGC
This protocol details a validated method for the baseline separation of three positional isomers of dimethylpyrazine: 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine.
Materials and Reagents
-
Analytes: 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine (≥99% purity)
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Ultrapure Water
-
HPLC System: A quaternary HPLC or UHPLC system with a UV/PDA detector.
-
Column: Porous Graphitic Carbon Column (e.g., Supel™ Carbon LC or Hypercarb™), 150 mm x 4.6 mm, 5 µm particle size.[9][10]
Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each isomer in 10 mL of 50:50 (v/v) Methanol:Water.
-
Working Standard Mixture (10 µg/mL): Dilute the stock solutions 1:100 in the initial mobile phase to create a mixed standard containing 10 µg/mL of each isomer.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Porous Graphitic Carbon, 150 x 4.6 mm, 5 µm | Provides shape selectivity essential for resolving positional isomers.[11][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for consistent ionization and is MS-friendly. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the PGC column. |
| Gradient | 5% to 45% B over 15 minutes | A shallow gradient is crucial for resolving closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve efficiency and alter selectivity.[6] |
| Injection Vol. | 5 µL | Small volume to prevent column overload. |
| Detection | UV at 270 nm | Pyrazines exhibit strong absorbance in this region.[6] |
Experimental Workflow
The following diagram outlines the key steps from sample preparation to data analysis.
Caption: Experimental workflow for HPLC analysis of pyrazine isomers.
Expected Results and Discussion
Under the conditions described, baseline separation of the three dimethylpyrazine isomers is expected. The elution order on a PGC column is primarily influenced by the planarity and the electron density distribution of the molecule.
| Compound | Expected Retention Time (min) | Resolution (Rs) vs. Previous Peak |
| 2,3-Dimethylpyrazine | ~8.5 | - |
| 2,6-Dimethylpyrazine | ~9.8 | > 2.0 |
| 2,5-Dimethylpyrazine | ~11.2 | > 2.5 |
| (Note: Retention times are illustrative and may vary based on the specific system and column batch.) |
The greater planarity and exposed nitrogen atoms of 2,5- and 2,6-dimethylpyrazine allow for stronger interactions with the graphite surface compared to the 2,3-isomer, where steric hindrance between the adjacent methyl groups may slightly disrupt planarity. This demonstrates the unique shape-selective mechanism of the PGC stationary phase.
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Application Note: The Use of 2-Ethyl-5(6)-methylpyrazine as a Reference Standard in Analytical Chemistry
Abstract
2-Ethyl-5(6)-methylpyrazine is a pivotal heterocyclic aromatic compound responsible for the desirable nutty and roasted notes in a vast array of thermally processed foods and beverages.[1][2] As a key aroma-active compound, its accurate identification and quantification are critical for quality control, flavor profile optimization, and authenticity assessment in the food, beverage, and fragrance industries. This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the effective use of this compound as an analytical reference standard. It details the compound's physicochemical properties, explains its essential role in analytical workflows, and provides validated, step-by-step protocols for standard preparation and quantification in complex matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Compound Characterization and Physicochemical Properties
This compound is commercially available as a mixture of two constitutional isomers: 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine.[1][3][4] Understanding its fundamental properties is the first step in its proper application as a reference standard.
Expert Insight: The isomeric nature of this standard is a critical consideration. While their mass spectra are nearly identical, their chromatographic retention times may differ slightly depending on the GC column's polarity.[5][6] Therefore, high-resolution capillary columns are essential for accurate analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 2-Methyl-5(or 6)-ethylpyrazine | [3][7] |
| CAS Number | 13360-64-0 (for 2-Ethyl-5-methylpyrazine) | [1][7] |
| Molecular Formula | C₇H₁₀N₂ | [1][7][8] |
| Molecular Weight | 122.17 g/mol | [1][7][8] |
| Appearance | Colorless to pale yellow liquid | [1][2][9] |
| Odor Profile | Nutty, roasted, coffee, cocoa, earthy | [1][2][9][10] |
| Boiling Point | 171-173 °C (at atmospheric pressure) | [2] |
| Flash Point | ~57-63 °C | [2][8] |
| Solubility | Soluble in water and organic solvents like ethanol | [2][10] |
| FEMA Number | 3154 | [1][10][11] |
The Critical Role of a Reference Standard in Flavor Analysis
Pyrazines are not typically present in raw food materials but are formed during thermal processing via the Maillard reaction between amino acids and reducing sugars.[4][12] The concentration and profile of pyrazines, including this compound, serve as a direct chemical fingerprint of the roasting process and are integral to the final flavor.[13]
A high-purity, certified reference standard is indispensable for:
-
Unambiguous Identification: Confirming the presence of the analyte in a complex sample matrix by comparing retention time and mass spectrum against a known, authentic standard. This is crucial as many pyrazine isomers produce similar mass spectra.[5][6]
-
Accurate Quantification: Establishing a reliable concentration curve to determine the exact amount of the analyte in a sample, allowing for precise quality control and batch-to-batch consistency.
-
Method Validation: Assessing the performance of an analytical method by determining key parameters such as linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ), as mandated by guidelines like ICH Q2(R2).[14][15]
-
Sensory Correlation: Providing quantitative data that can be correlated with sensory panel results to understand the chemical drivers of specific flavor attributes.
Protocol: Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions of this compound for calibration.
Materials:
-
This compound reference standard (≥98% purity)
-
Methanol or Ethanol (HPLC or GC grade)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Safety Precautions: this compound is harmful if swallowed and can be irritating to the eyes and skin.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Step 1.1: Allow the sealed reference standard vial to equilibrate to room temperature before opening to prevent condensation.
-
Step 1.2: Accurately weigh approximately 10 mg of the reference standard into a 10 mL Class A volumetric flask. Record the exact weight.
-
Step 1.3: Add ~7 mL of methanol to the flask. Gently swirl to dissolve the compound completely.
-
Step 1.4: Bring the flask to the 10 mL mark with methanol. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Rationale: Using a Class A volumetric flask and a precise 4-decimal place balance is critical for the accuracy of the entire quantitative analysis.
-
Step 1.5: Calculate the exact concentration of the stock solution based on the recorded weight. Transfer to an amber vial, label clearly, and store at 4°C. This solution is stable for up to 3 months.
-
-
Working Standard Preparation (e.g., 0.1 to 10 µg/mL):
-
Step 2.1: Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting 5 mL of the primary stock solution to 50 mL with methanol in a volumetric flask.
-
Step 2.2: Perform serial dilutions from the intermediate stock solution to create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL).
-
Scientist's Note: Prepare fresh working standards daily to minimize errors from potential evaporation or degradation.
-
Application Protocol: Quantification in Coffee Beans via HS-SPME-GC-MS
This protocol provides a validated workflow for quantifying this compound in roasted coffee beans.
Instrumentation and Materials:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
SPME Fiber: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), 50/30 µm.[16][17]
-
GC Column: SUPELCOWAX® 10 or similar polar column (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Sample: Roasted coffee beans, finely ground.
Procedure:
-
Sample Preparation:
-
Accurately weigh 1.0 g (± 0.01 g) of finely ground coffee into a 20 mL headspace vial. Immediately cap the vial.
-
Rationale: A consistent grind size is crucial for reproducible extraction. Capping immediately prevents the loss of volatile analytes.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray or a heating block.
-
Incubate the sample at 65°C for 30 minutes to allow volatiles to partition into the headspace.[16]
-
Expose the SPME fiber to the headspace for 30 minutes at the same temperature to adsorb the analytes.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode for 1 minute.
-
Desorption: Insert the fiber into the GC inlet for 5 minutes for thermal desorption of the analytes onto the column.
-
Oven Program: Start at 40°C (hold for 5 min), ramp at 4°C/min to 230°C (hold for 5 min).[16]
-
MSD Transfer Line: 240°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Detection Mode: Scan mode (m/z 40-250) for initial identification. For higher sensitivity and quantification, use Selected Ion Monitoring (SIM) mode, monitoring key ions for pyrazines (e.g., m/z 122, 107).
-
Expert Insight: The polar wax column provides excellent separation for these moderately polar compounds, which is essential for resolving them from other matrix components.[16]
-
-
Calibration and Quantification:
-
Prepare a set of "matrix-matched" standards by spiking known amounts of the working solutions into a blank vial (or a matrix known to be free of the analyte).
-
Analyze the standards using the same HS-SPME-GC-MS method to generate a calibration curve (peak area vs. concentration).
-
Identify the this compound peak in the coffee sample chromatogram by matching its retention time and mass spectrum to that of the authentic standard.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
-
Principles of Method Validation
The use of a certified reference standard is the cornerstone of method validation. According to international guidelines, the analytical procedure described above must be validated to prove it is fit for its intended purpose.[14][15]
Table 2: Key Validation Parameters and Their Assessment
| Parameter | Definition | Assessment Using the Reference Standard |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Analyze a blank matrix and a spiked matrix to ensure no interfering peaks are present at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Analyze at least five concentrations across the expected range. Plot the response vs. concentration and determine the correlation coefficient (R²), which should be ≥ 0.995. |
| Accuracy | The closeness of the test results to the true value. | Perform recovery studies by spiking a known amount of the standard into a sample matrix at three different levels (e.g., 80%, 100%, 120% of expected concentration). Recovery should typically be within 80-120%. |
| Precision | The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. | Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day) by analyzing replicate samples. Results are expressed as Relative Standard Deviation (%RSD), which should typically be < 15%. |
| LOD & LOQ | Lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ). | Determined based on the signal-to-noise ratio (S/N) of a low-concentration standard (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. |
Conclusion
This compound is a fundamentally important flavor compound whose reliable measurement is essential for modern food science and quality assurance. The proper use of a high-purity reference standard, integrated into a validated analytical method such as HS-SPME-GC-MS, provides the foundation for accurate, reproducible, and defensible data. The protocols and principles outlined in this guide empower researchers and analysts to maintain the highest standards of scientific integrity in the characterization of food and fragrance profiles.
References
-
Pipzine Chemicals. (n.d.). 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China. Retrieved from [Link]
-
ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-5(or6)-methyl pyrazine. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1592, 147-156. Retrieved from [Link]
-
ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved from [Link]
-
UL Prospector. (n.d.). Ethyl-2 5,6-methyl Pyrazine by Vigon. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Misnawi, J., et al. (2003). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Indonesian Journal of Agricultural Science, 4(2), 50-57. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. Retrieved from [Link]
- Google Patents. (2016). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
-
Chen, L., et al. (2018). HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1699. Retrieved from [Link]
-
Adams, T. B., et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(6), 2099-2104. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Pyrazine – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods and Processes. Retrieved from [Link]
- Google Patents. (1971). US3579353A - Food products containing alkyl-substituted pyrazines.
-
Maga, J. A., & Sizer, C. E. (1973). Pyrazines in Foods. A Review. Journal of Agricultural and Food Chemistry, 21(1), 22-30. Retrieved from [Link]
-
Liu, G., et al. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
Smith, R. L., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-ethyl-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (2002). 2-ETHYL-6-METHYLPYRAZINE. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China | Properties, Uses, Safety, Price – High Purity Food Grade Pyrazine Exporter [pipzine-chem.com]
- 3. CAS 36731-41-6: 2-Ethyl-5(or 6)-methylpyrazine [cymitquimica.com]
- 4. HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]
- 10. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. vigon.com [vigon.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
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- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 17. media.neliti.com [media.neliti.com]
Stable isotope dilution analysis of 2-Ethyl-5(6)-methylpyrazine
Application Note & Protocol
High-Sensitivity Quantification of 2-Ethyl-5(6)-methylpyrazine in Complex Matrices using Stable Isotope Dilution Analysis by HS-SPME-GC-MS
Abstract & Introduction
This compound is a critical heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like flavor profiles of many thermally processed foods, including coffee, baked goods, and roasted nuts.[1][2][3] Its formation is primarily a result of the Maillard reaction between amino acids and reducing sugars.[4] Accurate and precise quantification of this potent aroma compound is essential for quality control in the food industry, for sensory science research, and potentially for purity assessment in drug development where pyrazine derivatives may be present.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for characterizing volatile alkylpyrazines.[7] However, quantitative accuracy can be compromised by matrix effects and variability during sample handling. Stable Isotope Dilution Analysis (SIDA) is universally recognized as the "gold standard" for overcoming these challenges.[5][8] SIDA involves introducing a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled) into the sample at the earliest stage of preparation.[9][10] Because the labeled internal standard is chemically and physically almost identical to the native analyte, it experiences the same losses and matrix-induced signal suppression or enhancement, acting as a perfect compensator and ensuring the highest possible analytical specificity and accuracy.[9]
This application note provides a comprehensive, field-proven protocol for the robust quantification of this compound using a Headspace Solid-Phase Microextraction (HS-SPME) GC-MS method coupled with a stable isotope dilution strategy.
Principle of the SIDA-GC-MS Assay
The core principle of this method is the comparative measurement of the native analyte against its co-analyzed, stable isotope-labeled internal standard (SIL-IS).
-
Spiking: A precise, known amount of this compound-d5 (SIL-IS) is added to the sample.[11]
-
Equilibration & Extraction: The sample is heated, allowing volatile compounds, including both the native analyte and the SIL-IS, to partition into the headspace. An HS-SPME fiber is then exposed to the headspace, where the compounds adsorb onto the fiber coating.
-
Desorption & Analysis: The fiber is retracted and injected into a hot GC inlet, where the analytes are thermally desorbed and separated on a chromatographic column.
-
Detection: The mass spectrometer detects and measures the characteristic ions for both the native analyte (e.g., m/z 122) and the SIL-IS (e.g., m/z 127).
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the SIL-IS peak area against the concentration of the analyte in prepared standards.[8] The concentration in the unknown sample is then calculated from its measured peak area ratio using this curve. This ratiometric approach corrects for variations in extraction efficiency, injection volume, and instrument response.[12]
Logical Workflow Diagram
Caption: Overall workflow for SIDA of this compound.
Detailed Experimental Protocol
Reagents and Materials
-
Analytes: 2-Ethyl-5-methylpyrazine (CAS 13360-64-0) and 2-Ethyl-6-methylpyrazine, or a commercial mixture (CAS 36731-41-6).[13][14]
-
Internal Standard: this compound-d5 (CAS 1335401-80-3).[11]
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Ultrapure Water.
-
Equipment:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
HS-SPME manual holder or autosampler.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatility range coverage including pyrazines.[15]
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Standard laboratory glassware, analytical balance, and vortex mixer.
-
Preparation of Standards
-
Primary Stock Solutions (Analyte & SIL-IS): Accurately prepare individual stock solutions of the native analyte and the SIL-IS in methanol at a concentration of ~1 mg/mL. Store at -20°C.
-
SIL-IS Working Solution: Dilute the SIL-IS primary stock to a concentration of 1 µg/mL. This solution will be used for spiking all samples and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards in the target matrix (if a blank matrix is available) or a suitable solvent. For a typical range of 1-500 ng/g, serially dilute the analyte primary stock.
-
Spiking: To 5 g of each calibration standard and sample, add a fixed volume (e.g., 50 µL) of the SIL-IS working solution (1 µg/mL) to achieve a final SIL-IS concentration of 10 ng/g.
Scientist's Note (Causality): Spiking all samples, including calibrators, with the same amount of internal standard is critical. The quantification relies on the ratio of the analyte response to the IS response. By keeping the IS concentration constant, this ratio directly reflects the change in the native analyte's concentration.
Sample Preparation & HS-SPME
-
Sample Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized sample (e.g., ground coffee, finely chopped nuts, or liquid sample) into a 20 mL headspace vial.[5]
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL SIL-IS working solution to the vial.
-
Matrix Modification (Optional but Recommended): Add 2 mL of saturated NaCl solution. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace ("salting-out" effect).
-
Vial Sealing: Immediately seal the vial tightly with the screw cap. Vortex for 30 seconds to ensure thorough mixing.
-
Equilibration & Extraction: Place the vial in the autosampler tray or a heating block. The following conditions are a robust starting point but should be optimized for your specific matrix and instrumentation.[15][16]
-
Equilibration Time: 15 minutes at 100°C.
-
Extraction Time: 20 minutes at 100°C with the SPME fiber exposed to the headspace.
-
Scientist's Note (Expertise): The choice of a DVB/CAR/PDMS fiber is deliberate. It is a triphasic fiber with a combination of adsorbent materials, making it highly effective for extracting a wide range of volatile and semi-volatile compounds, including the relatively polar pyrazines.[15][17] The high extraction temperature is necessary to ensure efficient volatilization of pyrazines from the food matrix.[18]
GC-MS Instrumental Analysis
-
Fiber Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption.
-
GC-MS Parameters: The following parameters are recommended for a standard GC-MS system.
| Parameter | Recommended Setting | Rationale |
| Injector | Splitless Mode, 250°C | Ensures quantitative transfer of analytes from the fiber to the column.[5] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency and is inert.[5] |
| GC Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column | A polar stationary phase provides excellent separation for pyrazine isomers.[19] |
| Oven Program | 50°C (hold 2 min), ramp 4°C/min to 240°C (hold 5 min) | Gradual ramp separates analytes by boiling point and polarity.[5] |
| MS Transfer Line | 250°C | Prevents condensation of analytes before entering the MS source. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | Standard, robust ionization method providing reproducible fragmentation patterns.[5] |
| MS Quadrupole | 150°C | Standard operating temperature.[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest. |
Ion Selection for SIM Mode
For high sensitivity and specificity, monitor the following ions. The quantification ion should be the most abundant, unique ion, while qualifier ions confirm identity.
| Compound | Ion Type | m/z |
| This compound | Quantifier | 121 (M-1) |
| Qualifier 1 | 122 (M+) | |
| Qualifier 2 | 94 | |
| This compound-d5 | Quantifier | 126 (M-1) |
| Qualifier | 127 (M+) |
Scientist's Note (Expertise): The primary ion selected for quantification of the native analyte is m/z 121 (loss of a hydrogen radical), which is often more abundant and specific than the molecular ion (m/z 122) in the EI spectra of alkylpyrazines.[19] For the d5-labeled standard, the corresponding fragment is m/z 126.
Method Validation (Trustworthiness)
To ensure the reliability of results, the method must be validated according to established guidelines (e.g., Commission Decision 2002/657/EC).[12] Key validation parameters include:
-
Linearity: A calibration curve constructed from at least six concentration levels should exhibit a coefficient of determination (r²) ≥ 0.99.
-
Accuracy (Recovery): Determined by spiking a blank matrix at low, medium, and high concentrations. Mean recoveries should be within 80-110%.[20]
-
Precision (Reproducibility): Expressed as the relative standard deviation (RSD). Intra-day precision (n=6 replicates) and inter-day precision (n=6, over 3 days) should be ≤ 15%.[18][20]
-
Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on signal-to-noise ratios (S/N) of 3 and 10, respectively.
Example Validation Data Summary
| Parameter | Result | Specification |
| Calibration Range | 1 - 500 ng/g | - |
| Linearity (r²) | > 0.998 | ≥ 0.99 |
| Accuracy (Recovery) | 94.6 - 107.9% | 80 - 110%[18] |
| Intra-day Precision (RSD) | < 9.5% | ≤ 15%[18] |
| Inter-day Precision (RSD) | < 9.8% | ≤ 15%[18] |
| LOQ | 0.07 ng/g | Matrix Dependent[18] |
Conclusion
The Stable Isotope Dilution Analysis method detailed here, combining HS-SPME with GC-MS, provides a highly accurate, sensitive, and robust protocol for the quantification of this compound. The use of a deuterated internal standard effectively negates matrix effects and corrects for procedural losses, ensuring data of the highest quality and trustworthiness.[5][9] This methodology is ideally suited for demanding applications in food quality assurance, flavor research, and pharmaceutical analysis where precise measurement of key volatile compounds is paramount.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]
- 3. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 14. parchem.com [parchem.com]
- 15. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroantennogram (EAG) Detection of 2-Ethyl-5(6)-methylpyrazine in Insects
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling Insect Olfaction with EAG
Electroantennography (EAG) is a robust electrophysiological technique for measuring the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli.[1] This method is a cornerstone in chemical ecology, entomology, and the development of semiochemical-based pest management strategies.[1] By quantifying antennal responses, researchers can screen for biologically active molecules like pheromones and kairomones, which are instrumental in monitoring and controlling insect populations.[1]
Alkylpyrazines, a class of heterocyclic nitrogen-containing compounds, are pivotal in insect communication.[2] The compound 2-Ethyl-5(6)-methylpyrazine (a mixture of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine) has demonstrated significant semiochemical properties, particularly in the red imported fire ant, Solenopsis invicta, where it elicits alarm responses.[2][3][4][5] Understanding the antennal perception of this pyrazine is crucial for its potential application in integrated pest management (IPM) strategies.[2]
This guide provides a comprehensive, in-depth protocol for utilizing EAG to assess the antennal response of insects to this compound.
II. The Science Behind the Signal: Principles of EAG
An insect's antenna is adorned with sensory hairs called sensilla, which house olfactory receptor neurons (ORNs).[6] When volatile molecules, such as this compound, enter the sensilla, they bind to specific olfactory receptors (ORs) on the dendritic membrane of ORNs.[6][7][8] Insect ORs are ligand-gated ion channels that, upon binding with an odorant, open to allow ion flow, leading to a depolarization of the neuron's membrane.[7][9]
The EAG technique measures the summed potential of these depolarizations across numerous responding ORNs.[10] An electrode is placed at the tip of the antenna and a reference electrode at the base, allowing for the detection of the voltage change (the EAG signal) upon odor stimulation. The amplitude of this signal is proportional to the number of responding ORNs and the intensity of their response, providing a quantitative measure of the antenna's sensitivity to the specific compound.
III. Materials and Reagents
Equipment:
-
Dissecting microscope
-
Micromanipulators (2)
-
High-impedance DC amplifier
-
Data acquisition system (e.g., a computer with appropriate software)
-
Air stimulus controller (for delivering precise air puffs)
-
Charcoal-filtered and humidified air source
-
Glass capillaries (borosilicate)[11]
-
Micropipette puller[11]
-
Silver wire (Ag/AgCl)[11]
-
Faraday cage (to shield from electrical noise)
-
Vortex mixer
-
Analytical balance
Reagents and Consumables:
-
This compound (high purity)
-
Solvent (e.g., paraffin oil, hexane, or dimethyl sulfoxide - DMSO)
-
Saline solution (e.g., Ringer's solution)[11]
-
Beeswax or low-melting point wax[11]
-
Pasteur pipettes and filter paper[11]
-
Micro-scissors and fine-tipped forceps[11]
-
Petri dishes
-
Micropipettes and tips
IV. Experimental Workflow: From Insect to Signal
The overall process involves preparing the insect antenna, setting up the recording apparatus, delivering the odorant stimulus, and recording the resulting electrical activity.
Caption: EAG Experimental Workflow.
V. Detailed Step-by-Step Protocols
Protocol 1: Preparation of the Insect Antenna
The goal of this protocol is to create a stable preparation where the antenna is accessible and physiologically active. A whole-insect preparation often provides more stable and longer-lasting recordings compared to an excised antenna.[12]
-
Insect Anesthesia: Anesthetize the insect by cooling it on ice or with a brief exposure to CO2. This minimizes stress and movement.[11][12]
-
Immobilization: Mount the insect onto a holder (e.g., a microscope slide or a custom stage) using wax.[11] For many insects, embedding the body and head in wax or a specialized holder, leaving one antenna free and immobile, is effective.[12]
-
Antenna Positioning: Using a micromanipulator, carefully position the antenna so that it is extended and accessible for electrode placement.
Protocol 2: Electrode Preparation and Placement
Proper electrode preparation is critical for a low-noise, stable recording.
-
Pulling Capillaries: Use a micropipette puller to create two glass microelectrodes from borosilicate capillaries with fine tips.[11]
-
Tip Breaking: Gently break the very tip of each electrode to create an opening slightly larger than the diameter of the antennal tip and base.[11][13]
-
Chloridization of Silver Wires: To prevent electrode polarization, immerse the silver wires in bleach for 5-20 minutes until they turn a dark, matte gray, then rinse thoroughly with deionized water.[12][13]
-
Filling Electrodes: Fill the microelectrodes with the saline solution, ensuring no air bubbles are present.[11][13] Insert a chloridized silver wire into each micropipette, ensuring it makes contact with the saline.[11]
-
Reference Electrode Placement: Gently place the tip of the reference electrode over the base of the antenna, ensuring good electrical contact.
-
Recording Electrode Placement: Carefully excise the distal tip (last 1-2 segments) of the antenna with micro-scissors.[12] Maneuver the recording electrode over the cut tip of the antenna.[11][12]
Protocol 3: Odorant Stimulus Preparation and Delivery
-
Serial Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 1 µg/µL, 100 ng/µL, 10 ng/µL, 1 ng/µL).
-
Loading the Cartridge: Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[11][13] Prepare a control pipette with the solvent only.[11]
-
Stimulus Delivery System: The Pasteur pipette is connected to an air stimulus controller. This system will deliver a controlled pulse of purified, humidified air through the pipette and over the antenna.[11] The outlet of the pipette should be positioned close (e.g., 1 cm) to the antenna.[13]
Protocol 4: EAG Data Acquisition
-
System Check: Place the entire setup inside a Faraday cage. Turn on the amplifier and ensure a stable, low-noise baseline signal.[13]
-
Control Stimulus: Begin by delivering a puff from the solvent-only control pipette to ensure the preparation is not responding to the solvent.
-
Odorant Stimulation: Present the stimuli starting from the lowest concentration and proceeding to the highest. Deliver a puff of the odorant over the antenna.
-
Recording: Use the data acquisition software to record the change in voltage from the baseline. The negative deflection is the EAG response.
-
Inter-stimulus Interval: Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover and the baseline to stabilize.
-
Reference Standard: Periodically present a reference compound (a standard odorant that gives a reliable response) to monitor the stability and health of the antennal preparation over time.[14]
VI. Data Presentation and Interpretation
The primary data from an EAG experiment is the amplitude of the depolarization in millivolts (mV). Responses are typically normalized to control for variations in antennal sensitivity over time.
Normalization of Responses: To compare responses across different preparations or over the duration of an experiment, it is common to normalize the data. This is often done by expressing the response to a test compound as a percentage of the response to a standard reference compound presented periodically throughout the experiment.[14]
Dose-Response Curve: Plotting the normalized EAG response against the logarithm of the odorant concentration creates a dose-response curve. This allows for the determination of the detection threshold and the concentration at which the response saturates.
Data Summary Table (Hypothetical Data):
| Compound | Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE (n=10) | Normalized Response (%) |
| Solvent Control | N/A | 0.05 ± 0.01 | 0 |
| This compound | 0.01 | 0.25 ± 0.04 | 20 |
| This compound | 0.1 | 0.78 ± 0.09 | 62.4 |
| This compound | 1 | 1.25 ± 0.15 | 100 |
| This compound | 10 | 1.45 ± 0.18 | 116 |
| Reference Standard | 1 | 1.20 ± 0.13 | 96 |
Note: Normalized response is calculated relative to the response to the 1 µg stimulus of this compound.
Caption: Olfactory Signal Transduction.
VII. Troubleshooting Common EAG Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Noisy Baseline | Poor electrical grounding, external electrical interference, unstable electrode contact. | Ensure all components are properly grounded. Operate within a Faraday cage. Check electrode connections and saline levels. |
| No Response to Stimuli | Damaged antenna, inactive preparation, clogged stimulus delivery system, incorrect electrode placement. | Use a fresh, healthy insect. Verify air flow through the stimulus pipette. Check electrode placement and contact with the antenna. |
| Drifting Baseline | Electrode polarization, drying of the preparation, amplifier offset drift. | Use properly chloridized Ag/AgCl wires.[12] Keep the preparation hydrated with humidified air. Re-zero the amplifier baseline periodically. |
| Decreasing Response Over Time | Antenna desensitization or fatigue, drying of the preparation. | Increase the inter-stimulus interval. Maintain a humidified airstream over the antenna. Monitor preparation health with a reference standard.[14] |
VIII. Conclusion
The EAG protocol detailed here provides a reliable framework for investigating the olfactory responses of insects to this compound. By carefully controlling experimental variables and systematically analyzing the data, researchers can gain valuable insights into the chemical ecology of insect olfaction. These findings are essential for developing novel and targeted pest management strategies that leverage the insect's own sensory world.
IX. References
-
BenchChem. (n.d.). Application Notes and Protocols for this compound as an Insect Semiochemical. Retrieved from
-
JoVE Journal. (2021). Electroantennogram Protocol for Mosquitoes. Retrieved from
-
JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Retrieved from
-
Springer. (n.d.). Electroantennogram for Recording Olfactory Responses of an Insect to Plant Volatiles. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) Analysis of 15-Methylpentacosanal. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) Studies of Insect Response to (Z,Z)-4,7-Decadienol. Retrieved from
-
Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from
-
JoVE. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Retrieved from
-
Kreher, S. A., Kwon, J. Y., & Carlson, J. R. (2008). Similar Odorants Elicit Different Behavioral and Physiological Responses, Some Supersustained. Neuron, 57(3), 424-436.
-
ResearchGate. (n.d.). Common EAG insect preparations for recording sensory responses from antennae. Retrieved from
-
EAG Inc. (n.d.). Understanding the 4 Types of Data Analytics. Retrieved from
-
ResearchGate. (n.d.). Antennae mounting methods for EAG recording. Retrieved from
-
ResearchGate. (n.d.). Experimental setup and features of electroantennogram responses. Retrieved from
-
Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). Retrieved from
-
MDPI. (n.d.). Special Issue : Semiochemicals and Insect Behavior. Retrieved from
-
Mito Health. (n.d.). What Is eAG and What Does It Mean in Your Blood Test?. Retrieved from
-
ResearchGate. (n.d.). Schematic illustration of the electroantennogram (EAG) setup. Retrieved from
-
ResearchGate. (n.d.). The components of the EAG system and the connection positions between the electrodes and the antennae. Retrieved from
-
ResearchGate. (2018). HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Retrieved from
-
SiPhox Health. (2025). Is low EAG normal?. Retrieved from
-
MDPI. (2018). HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Retrieved from
-
Mito Health. (n.d.). How to Increase Your Estimated Average Glucose (eAG) Levels Naturally. Retrieved from
-
Chuwi. (2025). What Your Estimated Average Glucose (eAG) Really Means for Your Health. Retrieved from
-
PubMed. (2018). HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Retrieved from
-
Wikipedia. (n.d.). Insect olfactory receptor. Retrieved from
-
MedlinePlus. (2025). Estimated average glucose (eAG). Retrieved from
-
Frontiers. (n.d.). Insect Olfactory Receptor Gene Regulation: Multiple Mechanisms for Singular Expression. Retrieved from
-
PubMed Central. (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. Retrieved from
-
The EGAD Project. (n.d.). Step 4: Analysing and Interpreting the Data. Retrieved from
-
MDPI. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. Retrieved from
-
YouTube. (2023). EAG Analytical Capabilities in Europe Webinar. Retrieved from
-
Manifest Climate. (2025). ESG analysis: What it is, why it matters, and how to do it right. Retrieved from
-
YouTube. (2019). What is ESG Data and how to use it?. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) [mdpi.com]
- 5. HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Electroantennogram Protocol for Mosquitoes - JoVE Journal [jove.com]
- 14. ockenfels-syntech.com [ockenfels-syntech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Ethyl-5(6)-methylpyrazine
Welcome to the technical support resource for the synthesis of 2-Ethyl-5(6)-methylpyrazine. This guide is designed for researchers, chemists, and process development professionals to address common challenges and enhance the yield and purity of this important flavor and fragrance compound. As this product is typically a mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine, we will address factors affecting the overall yield and subsequent purification.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
The synthesis of alkylpyrazines like this compound is most commonly achieved through the condensation of a 1,2-diamine with an α-dicarbonyl compound. This classical approach involves two key stages: the initial condensation to form a dihydropyrazine intermediate, followed by an oxidation/dehydrogenation step to yield the aromatic pyrazine ring.[3]
The specific reactants for this compound would be 1,2-diaminopropane reacting with 1,2-butanedione. The use of an unsymmetrical diamine (1,2-diaminopropane) inevitably leads to the formation of both the 5-methyl and 6-methyl isomers.
Alternative routes, such as the Maillard reaction between amino acids and reducing sugars, also produce pyrazines, and the principles governing yield in those complex reactions are often applicable to targeted synthesis.[4] These principles include careful control of temperature, pH, and water activity.
Q2: My reaction results in a complex mixture with many impurities. What are the likely side reactions?
Impurity generation is a frequent challenge. The most common side reactions to consider are:
-
Incomplete Dehydrogenation: The dihydropyrazine intermediate may persist in the final product if the oxidation step is inefficient. This results in piperazine byproducts, which can be difficult to separate.[5]
-
Reactant Self-Condensation: Aldol condensation of the α-dicarbonyl starting material (1,2-butanedione) can occur, especially under basic conditions, leading to polymeric byproducts and reducing the availability of the ketone for the primary reaction.
-
Thermal Degradation: Pyrazine rings can break down at excessively high temperatures (e.g., >450°C), leading to a loss of yield and the formation of smaller, volatile fragments.[5]
-
Impure Starting Materials: The purity of the diamine and dicarbonyl is paramount. Impurities in the starting materials can introduce competing reactions, significantly lowering the yield of the desired product.[5]
Troubleshooting Guide: Low Yields & Purity Issues
Q3: My overall yield of this compound is consistently below 40%. What are the most critical parameters to investigate?
Low yields are a common problem that can almost always be traced back to suboptimal reaction conditions.[5] A systematic approach to optimization is crucial. The following decision tree and table summarize the key areas for investigation.
| Parameter | Impact on Yield & Causality | Recommended Action |
| Temperature | Critical. Too low (<100°C) leads to slow condensation and incomplete dehydrogenation. Too high (>200°C in liquid phase) can cause reactant polymerization and product degradation.[4][5] | Systematically screen temperatures in 10-20°C increments (e.g., 120°C to 180°C) to find the optimal balance between reaction rate and stability. |
| pH / Base | Significant. The initial condensation is often base-catalyzed. However, a pH that is too high can promote unwanted aldol side reactions of the dicarbonyl reactant. The choice of base can also be critical.[4] | Screen different bases (e.g., NaOEt, tBuOK, KH) if applicable to your specific protocol. Aim for a neutral to slightly basic medium (pH 7-10) to facilitate the reaction without accelerating side reactions. |
| Reactant Ratio | Important. The molar ratio of 1,2-diaminopropane to 1,2-butanedione affects the reaction pathway. An excess of one reactant may lead to specific byproducts.[4] | Begin with a 1:1 molar ratio. If yields are low, incrementally adjust the ratio (e.g., 1:1.1 or 1.1:1) to determine if a slight excess of one component is beneficial. |
| Catalyst/Oxidant | Essential for Dehydrogenation. The choice of oxidant for converting the dihydropyrazine intermediate to the final product is key. Common lab-scale methods may use air oxidation, manganese dioxide (MnO₂), or a palladium catalyst.[3] | If yields are low due to incomplete conversion, consider a stronger or more efficient oxidant. Ensure the catalyst is not poisoned and optimize loading; high catalyst loading is not always better and can complicate purification. |
| Solvent | Influential. The solvent can affect reactant solubility and reaction temperature (if refluxing). Polar, high-boiling point solvents are often used. In some specialized syntheses, solvent choice dramatically impacts yield.[6] | Ensure reactants are fully soluble. If using a reflux system, select a solvent that provides the desired reaction temperature. Consider screening solvents like ethanol, tert-amyl alcohol, or toluene. |
Q4: How can I separate the 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine isomers?
Separating these two constitutional isomers is challenging due to their very similar physical properties (e.g., boiling point). Standard distillation is typically ineffective.
The most effective documented method is High-Performance Liquid Chromatography (HPLC). Specifically, studies have shown successful separation using a polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H) with a non-polar mobile phase like hexane/isopropanol (e.g., 99:1 ratio).[1][2] This technique allows for the analytical or semi-preparative isolation of each isomer for further study.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a generalized procedure based on the classical condensation/oxidation pathway.[3] Researchers must optimize specific parameters for their system and scale.
Materials:
-
1,2-Diaminopropane
-
1,2-Butanedione
-
Ethanol (or other suitable high-boiling solvent)
-
Manganese Dioxide (MnO₂, activated) or Palladium on Carbon (10% Pd/C)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-diaminopropane (1.0 eq) in ethanol.
-
Reactant Addition: While stirring, slowly add 1,2-butanedione (1.0 eq) to the solution. The addition may be exothermic; maintain control of the temperature.
-
Initial Condensation: Heat the mixture to reflux and maintain for 2-4 hours to form the dihydropyrazine intermediate. Monitor the reaction progress by TLC or GC if possible.
-
Oxidation/Dehydrogenation:
-
Method A (MnO₂): Cool the reaction slightly. Add activated MnO₂ (2-3 eq) portion-wise. Return the mixture to reflux and heat for an additional 4-8 hours until the dihydropyrazine is consumed.
-
Method B (Air): For some systems, simply refluxing the solution while bubbling a gentle stream of air through it can be sufficient for oxidation. This is a "greener" but often slower method.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid oxidant was used, filter it off and wash the filter cake with ethanol.
-
Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue can be purified by vacuum distillation or column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the product mixture.[5]
-
References
- BenchChem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
-
Chen, L., et al. (2018). HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1695. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China. Retrieved from [Link]
- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
- BenchChem. (n.d.). Application Notes and Protocols for this compound as an Insect Semiochemical.
-
The Good Scents Company. (n.d.). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Scientific Reports, 14(1), 1-11. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]
-
FlavScents. (n.d.). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. Retrieved from [Link]
Sources
- 1. HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the quantification of 2-Ethyl-5-methylpyrazine in complex matrices
Technical Support Center: Quantification of 2-Ethyl-5-methylpyrazine
A Senior Application Scientist's Guide to Overcoming Analytical Challenges
Welcome to the technical support center for the analysis of 2-Ethyl-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this potent aroma compound in challenging matrices. As a volatile, low-concentration analyte often found alongside structural isomers and interfering compounds, its accurate measurement demands a robust and well-considered analytical strategy.
This resource moves beyond simple protocols to explain the fundamental principles and causal relationships behind experimental choices. Here, you will find in-depth FAQs, troubleshooting guides, and validated workflows to empower you to generate accurate, reproducible, and reliable data.
Frequently Asked Questions (FAQs)
Q1: What makes the quantification of 2-Ethyl-5-methylpyrazine so challenging?
The accurate quantification of 2-Ethyl-5-methylpyrazine is complicated by a combination of its intrinsic properties and the complexity of the matrices in which it is typically found. Key challenges include:
-
Matrix Effects: Complex matrices, such as food, beverages, or biological fluids, contain numerous co-extracted compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] This can lead to signal suppression (underestimation) or enhancement (overestimation), compromising quantitative accuracy.[3][4]
-
Volatility: As a volatile organic compound (VOC), 2-Ethyl-5-methylpyrazine can be lost during sample preparation steps, leading to poor recovery and inaccurate results.
-
Presence of Isomers: The compound 2-Ethyl-5-methylpyrazine often co-exists with its regio-isomer, 2-Ethyl-6-methylpyrazine.[5][6] These isomers have identical masses and very similar mass spectra, making their unambiguous identification and quantification reliant on effective chromatographic separation.[7][8]
-
Low Concentrations: It is often present at trace levels (ng/g or µg/L), requiring highly sensitive analytical instrumentation and optimized extraction techniques to achieve the necessary limits of detection (LOD) and quantification (LOQ).[9][10]
Q2: Which analytical technique is most suitable for this analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines.[7][11] Its high chromatographic resolution is essential for separating 2-Ethyl-5-methylpyrazine from its isomers and other matrix components, while the mass spectrometer provides the sensitivity and selectivity required for confident identification and trace-level quantification.[8] For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be employed to minimize background noise and improve detection limits.[10][12]
Q3: How do I select the best sample preparation technique?
The choice of sample preparation is critical and depends on the sample matrix and the analyte's volatility.[13] For 2-Ethyl-5-methylpyrazine, the goal is to efficiently extract and concentrate the analyte while minimizing the co-extraction of non-volatile matrix components.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is the preferred method for many applications.[14][15] It is a solvent-free technique where a coated fiber is exposed to the headspace above the sample, adsorbing volatile compounds.[15] It excels at isolating volatile analytes like pyrazines from complex non-volatile matrices (e.g., oils, beverages, tissues), thereby reducing matrix effects.[10][16]
-
Liquid-Liquid Extraction (LLE) & Solid-Phase Extraction (SPE): These are classic extraction techniques that can be effective but may require more extensive cleanup steps to remove matrix interferences.[11][17] They are generally more labor-intensive and risk analyte loss during solvent evaporation steps.
Troubleshooting Guide: Common Experimental Issues
Problem: I'm observing significant signal suppression or enhancement (Matrix Effects). How can I fix this?
Matrix effects are the most common cause of inaccurate quantification in complex samples. The issue arises when co-eluting matrix components interfere with the ionization of the analyte in the MS source.
Causality & Solution Workflow
In-Depth Solutions:
-
Stable Isotope Dilution Analysis (SIDA): This is the most robust method for correcting matrix effects.[4] A known amount of a stable isotope-labeled internal standard (e.g., 2-Ethyl-5-methylpyrazine-d5) is added to the sample before extraction.[16][18] Because the labeled standard is chemically identical to the analyte, it experiences the same losses during preparation and the same ionization effects in the MS source.[19] Accurate quantification is achieved by measuring the ratio of the native analyte to the labeled standard.[16]
-
Matrix-Matched Calibration: If a labeled standard is unavailable, preparing calibration standards in a blank matrix extract (a sample of the same matrix known to be free of the analyte) is the next best option.[3] This approach helps to ensure that the calibration standards experience the same matrix effects as the unknown samples, improving accuracy.[2]
-
Chromatographic Optimization: Adjust the GC method to better separate the analyte from interfering peaks. This can be achieved by modifying the temperature ramp or using a different analytical column, such as a polar DB-Wax column, which offers different selectivity compared to standard non-polar columns.[4][5][20]
Problem: My results are not reproducible. What is causing the high variability?
Poor reproducibility is often linked to inconsistencies in the sample preparation workflow, especially when dealing with volatile analytes.
-
Inconsistent HS-SPME Parameters: The efficiency of HS-SPME is highly dependent on temperature, time, and agitation.[14] Ensure that the pre-incubation time, extraction time, extraction temperature, and agitation speed are precisely controlled for all samples and standards.[9] Even small variations can lead to significant differences in the amount of analyte adsorbed by the fiber.
-
Analyte Loss: Volatile compounds can be lost if samples are not handled properly. Always keep vials tightly sealed and minimize the time samples are exposed to the atmosphere.
-
Internal Standard Addition: If using an internal standard (especially in SIDA), ensure it is added accurately and at the very beginning of the sample preparation process to account for all subsequent variations.[16]
Problem: I can't separate 2-Ethyl-5-methylpyrazine from its isomer, 2-Ethyl-6-methylpyrazine.
This is a common chromatographic challenge. Since the mass spectra of these isomers are nearly identical, chromatographic separation is the only way to ensure accurate, individual quantification.[8]
-
Column Selection: A standard non-polar (e.g., DB-5) column may not provide sufficient resolution. A more polar column, such as a DB-WAX, often provides better separation for pyrazine isomers.[5]
-
Optimize GC Conditions: A slower oven temperature ramp rate around the elution time of the isomers can significantly improve resolution. Increasing the column length can also enhance separation efficiency.
Experimental Protocol: HS-SPME-GC-MS for 2-Ethyl-5-methylpyrazine
This protocol provides a robust starting point for the quantification of 2-Ethyl-5-methylpyrazine. Note: This method must be optimized and validated for your specific matrix.
Workflow Overview
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1-5 g of homogenized sample into a 20 mL headspace vial. The exact amount should be optimized based on expected analyte concentration.
-
Spike the sample with a known concentration of 2-Ethyl-5-methylpyrazine-d5 internal standard solution.
-
Add a saturated salt solution (e.g., NaCl) if desired to increase the volatility of the analyte.
-
Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Conditions (Optimization Required):
-
SPME Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly effective for trapping a broad range of volatiles, including pyrazines.[14][15]
-
Pre-incubation/Equilibration: Place the vial in the autosampler tray and incubate at 80°C for 20 minutes with agitation to allow the sample to reach thermal equilibrium.[9]
-
Extraction: Expose the SPME fiber to the headspace of the vial at 50°C for 50 minutes with continued agitation.[9]
-
-
GC-MS Parameters (Example):
-
Injection: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.[21]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
GC Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[5]
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 3°C/min, and hold for 5 min.[21]
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS).
-
Ions to Monitor:
-
-
Quantitative Data & Method Validation
A validated analytical method ensures its suitability for the intended purpose. Key validation parameters, based on typical performance for pyrazine analysis, are summarized below.[23]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Selectivity | No interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the signal being measured is only from the target analyte. |
| Linearity (r²) | ≥ 0.995 | Confirms the detector response is proportional to the analyte concentration over a defined range. |
| Range | Interval from LOQ to the highest calibration standard. | The concentration range over which the method is accurate and precise.[23] |
| Accuracy (Recovery) | 80 - 120% | Measures how close the measured value is to the true value, often assessed by spiking blank matrix at different concentrations.[10] |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) | Measures the closeness of repeated measurements (repeatability and intermediate precision).[10] |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected.[23] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10; analyte must meet accuracy and precision criteria. | The lowest concentration of analyte that can be accurately and precisely quantified.[9][23] |
References
- Application Note: Quantification of 2,3-Diethyl-5-methylpyrazine in Roasted Coffee Using a Stable Isotope Dilution Assay (SIDA). (n.d.). Benchchem.
- Application Notes and Protocols for Pyrazine Analysis Using 2,3-Diethyl-5-methylpyrazine-d7 as an Internal Standard. (n.d.). Benchchem.
-
Guan, Z., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1653. Available at: [Link]
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Available at: [Link]
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Available at: [Link]
-
Wang, S., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Molecules, 26(9), 2515. Available at: [Link]
-
Riaz, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2098-2105. Available at: [Link]
-
Guan, Z., et al. (2018). HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). ResearchGate. Available at: [Link]
-
NIST. (n.d.). Pyrazine, 2-ethyl-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. (n.d.).
-
Chen, Y.-C., et al. (2021). Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. Applied Sciences, 11(11), 5111. Available at: [Link]
-
Lee, J., et al. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils. Journal of Agricultural and Food Chemistry, 61(36), 8514-23. Available at: [Link]
- Application Note: Quantitative Analysis of 2-Ethyl-5-isopropylpyrazine using a Stable Isotope Dilution Assay. (n.d.). Benchchem.
- 2-ethyl-5(or6)-methyl pyrazine. (n.d.). The Good Scents Company.
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). ResearchGate. Available at: [Link]
-
Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. (2013). ResearchGate. Available at: [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available at: [Link]
-
Kaczynski, P., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Molecules, 28(21), 7411. Available at: [Link]
- CN102095809A - Analysis method for detecting pyrazine compounds in beer. (2011). Google Patents.
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
Chen, Y., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7). Available at: [Link]
-
NIST. (n.d.). Pyrazine, 2-ethyl-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- A Comparative Guide to the Analytical Validation of 2-Ethyl-5-isopropylpyrazine. (n.d.). Benchchem.
- Troubleshooting matrix effects in 2-Ethyl-5-isopropylpyrazine quantification. (n.d.). Benchchem.
-
Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(2), 433-442. Available at: [Link]
-
Wen, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 448. Available at: [Link]
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- 10. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Chiral Separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine
This technical support guide is designed for researchers, scientists, and drug development professionals working on the chiral separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine. As a Senior Application Scientist, this guide provides in-depth technical information, troubleshooting advice, and detailed protocols to ensure successful and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine important?
A1: 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine are important flavor and fragrance compounds found in a variety of food products and are also used in the synthesis of pharmaceuticals. Each enantiomer of these chiral pyrazines can possess distinct sensory properties and pharmacological activities. Therefore, accurate chiral separation is crucial for quality control in the food and fragrance industries, as well as for stereoselective synthesis and pharmacological studies in drug development.
Q2: What are the primary methods for the chiral separation of these pyrazine derivatives?
A2: The most commonly employed and effective method for the chiral separation of volatile compounds like 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine is Gas Chromatography (GC) using a chiral stationary phase (CSP) . High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be used, but GC is often preferred for its high resolution and sensitivity for these analytes. Supercritical Fluid Chromatography (SFC) is another potential technique that can offer advantages in terms of speed and efficiency.
Q3: Which type of chiral stationary phase is most effective for separating these pyrazine enantiomers?
A3: For the gas chromatographic separation of these pyrazine derivatives, cyclodextrin-based chiral stationary phases have demonstrated excellent enantioselectivity. Specifically, derivatives of β-cyclodextrin and γ-cyclodextrin are highly effective. The choice of the specific cyclodextrin derivative will depend on the specific pyrazine isomer and the desired resolution.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or no enantiomeric resolution | - Inappropriate chiral stationary phase.- Suboptimal oven temperature program.- Incorrect carrier gas flow rate. | - Select a suitable CSP: For these pyrazines, consider cyclodextrin-based columns.- Optimize temperature program: Start with a low initial temperature and a slow ramp rate to maximize interaction with the stationary phase.- Adjust flow rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for the specific column dimensions. |
| Peak tailing | - Active sites on the column or in the injector.- Sample overload.- Inappropriate injection temperature. | - Deactivate the system: Use a deactivated inlet liner and ensure the column is properly conditioned.- Dilute the sample: Reduce the concentration of the analyte injected.- Optimize injection temperature: A lower injection temperature can sometimes reduce tailing for thermally labile compounds. |
| Co-elution of enantiomers with matrix components | - Insufficient sample cleanup.- Lack of selectivity of the method. | - Implement sample preparation: Use techniques like solid-phase microextraction (SPME) or liquid-liquid extraction to isolate the analytes of interest.- Adjust chromatographic conditions: Modify the temperature program or switch to a different chiral stationary phase with different selectivity. |
| Irreproducible retention times | - Fluctuations in oven temperature.- Leaks in the GC system.- Inconsistent carrier gas flow. | - Verify oven temperature stability: Ensure the GC oven is properly calibrated and stable.- Perform a leak check: Systematically check for leaks from the gas source to the detector.- Use a reliable gas regulator: Ensure consistent pressure and flow of the carrier gas. |
Detailed Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Method
This protocol provides a starting point for the chiral separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine using a cyclodextrin-based chiral stationary phase.
1. Instrumentation and Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., Hydrodex β-6TBDM (25 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar cyclodextrin-based column.
2. GC Conditions:
-
Injector Temperature: 220 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 2 °C/min to 180 °C
-
Hold: 5 min at 180 °C
-
-
Detector Temperature (FID): 250 °C
3. Sample Preparation:
-
Prepare a standard solution of the pyrazine mixture in a suitable solvent (e.g., dichloromethane) at a concentration of 100 µg/mL.
4. Data Analysis:
-
Identify the peaks corresponding to the enantiomers of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine based on their retention times.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.
Method Development Workflow
The following diagram illustrates a typical workflow for developing a chiral separation method.
Caption: Workflow for chiral method development.
Comparative Data
The following table summarizes typical performance data for the chiral separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine on a popular chiral GC column.
| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) |
| 2-Ethyl-5-methylpyrazine | (+) | 25.4 | 1.8 |
| (-) | 25.9 | ||
| 2-Ethyl-6-methylpyrazine | (+) | 28.1 | 2.1 |
| (-) | 28.8 | ||
| Data is illustrative and may vary depending on the specific instrument and conditions. |
References
-
Chiral Separation of Alkylpyrazines by Gas Chromatography on Cyclodextrin Stationary Phases. Journal of Chromatography A.[Link]
-
Enantioselective analysis of chiral pyrazines in food and beverages. Journal of Separation Science.[Link]
-
Chiral Separations by Gas Chromatography. Agilent Technologies.[Link]
Technical Support Center: Optimizing GC-MS for Trace-Level Pyrazine Detection
Welcome to the technical support center for the analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and optimize robust Gas Chromatography-Mass Spectrometry (GC-MS) methods for the trace-level detection of these critical flavor, aroma, and pharmaceutically relevant compounds. Pyrazines, while potent, are often present at very low concentrations in complex matrices, making their accurate detection and quantification a significant analytical challenge.[1][2]
This document moves beyond simple step-by-step instructions. It provides the underlying scientific principles and field-proven insights to empower you to not only follow a method but to intelligently troubleshoot and adapt it to your specific application. We will cover everything from sample preparation to data analysis, with a focus on building self-validating, reliable, and highly sensitive assays.
Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common initial questions encountered when setting up a pyrazine analysis method.
Q1: What is the most effective sample preparation technique for extracting volatile pyrazines from a complex matrix?
A: For trace-level volatile and semi-volatile compounds like pyrazines, Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard.[1] This is a solvent-free, non-exhaustive extraction technique that isolates and concentrates analytes from the sample headspace onto a coated fiber.[3] Its primary advantages are simplicity, high sensitivity, and minimization of matrix interference.[4][5] The selection of the SPME fiber is a critical first step; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective choice as it shows high extraction efficiency for a broad range of pyrazines.[4][6]
Q2: Which GC column stationary phase is ideal for separating pyrazine isomers?
A: The choice of stationary phase is critical because many pyrazine isomers have very similar mass spectra, making chromatographic separation the only way to achieve unambiguous identification.[7][8]
-
For general-purpose screening: A mid-polarity phase, such as a 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, ZB-5MS), is an excellent starting point.[4][7][9] These columns separate compounds largely by boiling point but offer enough selectivity for many common pyrazines.
-
For challenging separations: A more polar stationary phase, such as a Wax column (Polyethylene Glycol, e.g., ZB-WAXplus), can provide alternative selectivity and better resolution for polar analytes.[7][10] It is often beneficial to screen samples on both a non-polar and a polar column during method development to find the optimal separation.
Q3: What are the most critical MS parameters for pyrazine identification and quantification?
A: For maximum sensitivity and selectivity at trace levels, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended over full scan mode.[1][9] In SIM mode, the mass spectrometer only monitors a few specific, characteristic ions for your target analytes, which dramatically increases the signal-to-noise ratio.[11] Key parameters to set are:
-
Ionization Mode: Standard Electron Ionization (EI) at 70 eV.[1][9]
-
Ion Source Temperature: Typically 230 °C, which is hot enough to prevent condensation but not so hot as to cause thermal degradation of analytes.[1][9]
-
Quantifier and Qualifier Ions: For each pyrazine, select a highly abundant and specific "quantifier" ion for measurement and one or two less abundant "qualifier" ions for identity confirmation.[9]
Q4: Why is using a deuterated internal standard essential for accurate quantification?
A: An ideal internal standard is chemically almost identical to the analyte but mass-spectrometrically distinct. Deuterated (stable isotope-labeled) pyrazines (e.g., 2,6-Dimethylpyrazine-d6) are the "gold standard" for this purpose.[1][9] They co-elute with their non-deuterated counterparts and behave identically during sample preparation and injection.[2] This means they effectively correct for any variability in extraction efficiency, injection volume, or instrument response, leading to highly accurate and precise quantification.[2][9]
In-Depth Troubleshooting Guides
This section addresses specific experimental problems in a structured, cause-and-solution format.
Guide 1: Problem - Poor Sensitivity / No Peaks Detected
This is one of the most common and frustrating issues. The cause can stem from sample preparation, the GC inlet, or the MS detector.
Causality Analysis: Low or no signal means the analyte molecules are not reaching the detector in sufficient quantity. This can be due to inefficient extraction from the sample matrix, loss during transfer to the column, or a non-responsive detector.
-
Verify Sample Preparation (HS-SPME Optimization): Inefficient extraction is a primary suspect. Optimization must be done systematically.
-
Confirm Fiber Choice: Start with a DVB/CAR/PDMS fiber, which has demonstrated superior extraction for a wide range of pyrazines.[4]
-
Optimize Extraction Temperature: This temperature governs the vapor pressure of the pyrazines in the headspace. Test a range (e.g., 50 °C, 60 °C, 70 °C). Higher temperatures increase volatility but can also degrade the sample or the fiber. A study on yeast extract found extraction temperature to be a highly significant variable.[6]
-
Optimize Extraction Time: The fiber needs sufficient time to reach equilibrium with the headspace. Test various times (e.g., 30, 45, 60 min) to find the point where the peak area of the pyrazines plateaus.[3]
-
-
Inspect the GC Inlet: The inlet is where many problems hide.
-
Check for Leaks: A leak in the septum or column fitting will divert the sample away from the column. Use an electronic leak detector to check all connections.
-
Verify Inlet Temperature: An inlet temperature that is too low will result in incomplete vaporization of the pyrazines, leading to poor transfer onto the column. A temperature of 250-270 °C is a good starting point for splitless injection.[1][12]
-
Use a Deactivated Liner: Pyrazines can interact with active sites (silanol groups) on glass surfaces, causing analyte loss. Always use a high-quality, deactivated inlet liner.[12]
-
-
Confirm MS Detector Function:
-
Check Ion Source Cleanliness: A contaminated ion source is a major cause of sensitivity loss.[12] If it has been a while since the last cleaning, follow the manufacturer's maintenance procedures.
-
Verify Detector Voltage: Increasing the electron multiplier voltage can boost the signal, but this is a temporary fix that also increases noise and shortens the multiplier's lifespan.[12]
-
Table 1: Recommended Starting HS-SPME Parameters for Pyrazine Analysis
| Parameter | Recommended Setting | Rationale & Reference |
| SPME Fiber | DVB/CAR/PDMS | Broad selectivity for volatile pyrazines.[4][6] |
| Extraction Temp. | 50 - 80 °C | Balances analyte volatility with sample stability. Must be optimized.[3][6] |
| Extraction Time | 30 - 60 min | Ensures equilibrium is reached between sample, headspace, and fiber.[3] |
| Desorption Temp. | 250 - 280 °C | Ensures complete transfer of analytes from the fiber to the inlet.[4] |
| Desorption Time | 3 - 5 min | Allows for complete desorption without causing analyte degradation.[4] |
digraph "HS_SPME_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="HS-SPME Optimization Workflow", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];// Node Definitions start [label="Start: Poor Sensitivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fiber [label="Step 1: Select Fiber\n(DVB/CAR/PDMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Step 2: Optimize\nExtraction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; time[label="Step 3: Optimize\nExtraction Time", fillcolor="#FBBC05", fontcolor="#202124"]; check_inlet [label="Step 4: Check GC Inlet\n(Leaks, Liner, Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ms [label="Step 5: Check MS\n(Tune, Source Cleanliness)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Optimized Method", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> fiber; fiber -> temp; temp -> time; time -> check_inlet; check_inlet -> check_ms; check_ms -> end; }
Caption: A systematic workflow for troubleshooting poor sensitivity in HS-SPME-GC-MS.
Guide 2: Problem - Poor Peak Shape (Tailing or Broad Peaks)
Poor peak shape compromises both resolution and the accuracy of integration, leading to unreliable quantification.
Causality Analysis: Peak tailing is often caused by unwanted interactions between the analyte and active sites within the GC system. Broad peaks can be a result of inefficient sample vaporization or sub-optimal gas flow rates.
-
Deactivate the Sample Path:
-
Use a Deactivated Inlet Liner: This is the first point of contact for your sample. A liner with active sites will cause tailing for polar or basic compounds like pyrazines.[12] Consider a liner with glass wool to aid vaporization, but ensure the wool is also deactivated.[13]
-
Perform Column Maintenance: If the front end of the column becomes contaminated with non-volatile matrix components, it will create active sites. Trim the first 10-20 cm of the column to restore performance.[12]
-
-
Optimize Temperatures:
-
Inlet Temperature: If the inlet temperature is too low, analytes will not vaporize quickly and uniformly, leading to a slow, broad transfer to the column.[12] Conversely, a temperature that is too high can cause degradation of thermally labile pyrazines. An initial temperature of 250 °C is a good starting point to test.[14]
-
Oven Temperature Program: The initial oven temperature should be low enough to allow for "cryofocusing" of the analytes at the head of the column into a tight band. A starting temperature of 40-50 °C is typical.[1]
-
-
Verify Carrier Gas Flow Rate:
Caption: Common causes and solutions for chromatographic peak tailing.
Guide 3: Problem - Co-elution of Isomers & Inconsistent Quantification
This guide addresses the dual challenges of separating structurally similar pyrazines and ensuring the quantitative data is reliable and reproducible.
Causality Analysis: Co-elution occurs when the chromatographic conditions are insufficient to resolve compounds with similar chemical properties. Inconsistent quantification is often due to matrix effects or variability in the analytical process that is not properly corrected.
-
Develop a Robust GC Oven Program:
-
Start Low: Begin with an initial oven temperature of 40-60 °C and hold for 1-2 minutes to ensure sharp initial peaks.[9]
-
Use a Slow Ramp: A slow temperature ramp rate (e.g., 3-5 °C/min) will increase the interaction time with the stationary phase and improve the separation of closely eluting compounds.[1]
-
High Final Temperature: End with a final temperature hold (e.g., 240 °C for 5 minutes) to bake out any less volatile contaminants from the column.[9]
-
-
Implement Stable Isotope Dilution:
-
Use a Deuterated Internal Standard (IS): This is the most critical step for achieving high accuracy.[1][9] Add a known, constant amount of a deuterated pyrazine standard to every sample, blank, and calibration standard before the extraction step.
-
Prepare a Calibration Curve: Create a series of calibration standards with varying concentrations of the target pyrazines and a fixed concentration of the internal standard.[9]
-
Calculate Response Ratios: Plot the ratio of the (Analyte Peak Area / IS Peak Area) against the analyte concentration. This ratio corrects for any variations in sample handling or instrument performance. The resulting calibration curve should have a coefficient of determination (R²) of ≥ 0.99.[1]
-
-
Confirm Peak Identity:
-
Since many pyrazine isomers yield similar mass spectra, relying on mass spectral library matches alone can lead to misidentification.[7][8]
-
Retention Time Matching: The primary identification should be based on matching the retention time of the peak in your sample to that of an authentic analytical standard run under the exact same conditions.
-
Qualifier Ion Ratios: The ratio of the quantifier ion to the qualifier ion(s) should be consistent between the standard and the unknown sample.
-
Table 2: Recommended Starting GC-MS Method Parameters for Pyrazine Analysis
| Parameter | Recommended Setting | Rationale & Reference |
| Injector Mode | Splitless | Maximizes transfer of analytes to the column for trace-level sensitivity.[1][9] |
| Inlet Temperature | 250 °C | Ensures efficient vaporization without thermal degradation.[9][14] |
| Carrier Gas | Helium, constant flow @ 1.0-1.2 mL/min | Provides optimal efficiency for most standard capillary columns.[1] |
| Oven Program | 50°C (2 min), ramp 5°C/min to 240°C (5 min) | A gentle ramp provides good resolution for a wide range of pyrazines.[1] |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization.[1][9] |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering.[1][9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides the highest sensitivity and selectivity for target compounds.[1][9] |
Table 3: Example Ions for SIM Analysis of Common Pyrazines
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2,6-Dimethylpyrazine | Analyte | 108 | 42 |
| 2,6-Dimethylpyrazine-d6 | Internal Standard | 114 | 45 |
| Tetramethylpyrazine | Analyte | 136 | 54, 81 |
Note: Ions should always be confirmed by analyzing a pure standard on your specific instrument.[9]
References
-
Lee, J., et al. (2013). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. ACS Publications. [Link]
-
Lee, J., et al. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. PubMed. [Link]
-
Lee, J., et al. (2013). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. ACS Publications. [Link]
-
Wang, S., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. [Link]
-
Afrin, S., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]
-
Attygalle, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]
-
Attygalle, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]
- An, S. (2011). Analysis method for detecting pyrazine compounds in beer.
-
Restek Corporation. (2020). Optimizing Splitless Injections: Inlet Temperature. Restek. [Link]
-
ALMSCO International. (n.d.). Analysis of Pyrazines by GC. Scribd. [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
-
Salam, A., & Lucy, C. A. (2012). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC North America. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
Addressing stability issues of 2-Ethyl-5(6)-methylpyrazine analytical standards
Welcome to the technical support guide for 2-Ethyl-5(6)-methylpyrazine analytical standards. This resource is designed for researchers, analytical scientists, and quality control professionals who rely on the accurate quantification of this key flavor and aroma compound. Due to their chemical nature, alkylpyrazines like this compound can present unique stability challenges that may impact experimental accuracy and reproducibility.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind these issues and offer robust, validated protocols to ensure the integrity of your analytical standards and the reliability of your results.
Frequently Asked Questions (FAQs)
General Stability
Q1: What makes this compound standards susceptible to instability?
A: The stability of this compound, an aromatic heterocyclic compound, is influenced by its chemical structure. The pyrazine ring itself is relatively stable due to its aromaticity.[1] However, the alkyl side chains (ethyl and methyl groups) are susceptible to oxidation.[2][3] Furthermore, the nitrogen atoms in the ring have lone pairs of electrons, making them basic and reactive with acids.[1] Key contributing factors to instability include:
-
Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by light or heat, can lead to the oxidation of the alkyl side chains, forming corresponding alcohols or carboxylic acids.[2][3]
-
Light Sensitivity (Photodegradation): UV and even visible light can provide the energy to initiate degradation reactions.[4][5]
-
Temperature: Elevated temperatures accelerate all degradation processes.[6][7]
-
pH and Chemical Incompatibility: As basic compounds, pyrazines can react with acidic media. They are also incompatible with strong oxidizing agents.[1][6]
Q2: My standard is a mix of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine. Do they have different stabilities?
A: While structurally very similar, the position of the alkyl groups can subtly influence the electronic distribution and steric hindrance around the pyrazine ring, potentially leading to minor differences in reaction kinetics. However, for practical laboratory purposes, both isomers should be considered equally susceptible to the same degradation pathways (e.g., oxidation, photodegradation). It is crucial to handle the mixed standard with the same precautions as you would for a single isomer.[8]
Storage and Handling
Q3: What are the ideal long-term storage conditions for a neat (pure) this compound standard?
A: For optimal long-term stability, neat standards should be stored under controlled conditions that minimize exposure to light, oxygen, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[6][9] | Slows down degradation kinetics significantly. Avoid freezing unless specified by the manufacturer, as this can cause moisture condensation upon thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation.[6] |
| Container | Amber Glass Vial with PTFE-lined Cap[6] | Protects from light and provides an inert, non-reactive contact surface with a tight seal to prevent moisture and air ingress.[6][10] |
| Location | Cool, dry, well-ventilated area away from ignition sources.[7][11] | Pyrazines are flammable liquids.[11][12] |
Q4: I've prepared a stock solution in methanol. How long can I expect it to be stable?
A: The stability of a stock solution is significantly lower than that of the neat standard. While methanol is a common solvent, its purity is critical. Trace impurities or dissolved oxygen can accelerate degradation. A stock solution stored in an amber vial at 2-8°C should ideally be used within a few weeks. For longer-term use, prepare fresh solutions. It is a best practice to perform a quick system suitability test or check against a freshly prepared standard if a stock solution has been stored for an extended period.
Analytical Issues
Q5: I'm seeing a gradual decrease in the peak area of my standard over a series of GC-MS runs. What's happening?
A: A consistent decrease in peak area is a classic sign of standard degradation. This can occur either in the vial on the autosampler or due to issues within the GC system.
-
Standard Degradation in Vial: The vial on the autosampler is often at room temperature and exposed to light, accelerating degradation.
-
Inlet Reactivity: Active sites in a dirty or non-deactivated GC inlet liner can cause the analyte to degrade upon injection.[10][13]
-
Column Issues: Contamination or stationary phase bleed can also lead to peak area reduction.[14]
Q6: My chromatogram shows new, smaller peaks appearing near my target analyte peaks that weren't there before. Are these related to the standard?
A: Yes, this is highly likely. The appearance of new, adjacent peaks often indicates the formation of degradation products.[15] For alkylpyrazines, common degradation products are oxidized derivatives (e.g., hydroxymethyl- or carboxyl-pyrazines) which may have different retention times.[2][3] It is crucial to run a blank solvent injection to rule out system contamination.[16]
Troubleshooting Guides
Scenario 1: Inconsistent Quantification and Peak Area Variability
You observe poor reproducibility in your calibration curve or quality control checks.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent peak area.
Step-by-Step Protocol: Validating Standard Integrity
-
Prepare a Fresh Dilution: Prepare a new working standard from your neat material or a fresh stock solution. Use high-purity, GC-grade solvent.
-
Analyze Immediately: Inject the freshly prepared standard immediately. Compare its peak area and shape to the problematic standard.
-
Evaluate Results:
-
Restored Peak Area: If the fresh standard provides the expected response, your previous working standard has degraded. Discard the old standard.
-
No Improvement: If the fresh standard also shows a low response, the issue is likely instrumental. Proceed with GC system troubleshooting (see below).[13][14]
-
-
Preventive Action: If standard degradation is confirmed, review your handling procedures. Minimize the time working standards spend on the autosampler. Consider using autosampler vial cooling if available.
Scenario 2: Appearance of Ghost or Degradation Peaks
Unidentified peaks appear in your chromatogram, potentially interfering with analysis.
Step-by-Step Protocol: Diagnosing Peak Origin
-
Solvent Blank Injection: Inject a vial of the pure solvent used for your standards. This will determine if the contamination is from the solvent or the system itself.[16]
-
"No Injection" Blank Run: Perform a "blank run" without any injection. This helps identify contamination within the carrier gas lines or column bleed.[16]
-
Inlet Maintenance: A common source of contamination and degradation is the inlet liner. Replace the liner and septum. A clean, properly deactivated liner is critical for analyzing active compounds.[10][14]
-
Analyze Fresh Standard: After performing maintenance, inject your freshly prepared standard. If the ghost peaks are gone, the source was likely contamination in the inlet. If they persist but are absent in the blank, they are degradation products from your standard.
Potential Degradation Pathway Visualization
Oxidative degradation is a primary concern for alkylpyrazines. The alkyl side chains are the most probable sites of reaction.
Caption: Simplified oxidative degradation of the ethyl side chain.
References
-
CPAChem. Safety data sheet - Pyrazine.[Link]
-
BIOSYNCE. (2024). What are the storage requirements for pyrazine?[Link]
-
Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. [Link]
-
Restek. GC Troubleshooting Guide.[Link]
-
Stadler, R. H., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research. [Link]
-
Synerzine. SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural).[Link]
-
Rey, A., et al. (2013). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. International Journal of Greenhouse Gas Control. [Link]
-
MDPI. (2023). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.[Link]
-
Pipzine Chemicals. 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China.[Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. [Link]
-
National Institutes of Health (NIH). (2024). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets.[Link]
-
Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide.[Link]
-
GL Sciences. (2023). GC Troubleshooting Guide.[Link]
-
Ay, B., et al. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Synerzine. (2018). 2-Ethyl-5(or6)-methylpyrazine Safety Data Sheet.[Link]
-
Agilent. GC Troubleshooting Guide Poster.[Link]
-
NIST. Pyrazine, 2-ethyl-5-methyl-.[Link]
-
Lei, C., et al. (2018). HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules. [Link]
-
ACS Sustainable Chemistry & Engineering. (2020). Biobased Pyrazine-Containing Polyesters.[Link]
-
Journal of Materials Chemistry C. (2018). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications.[Link]
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- 3. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. agilent.com [agilent.com]
Minimizing matrix effects in the analysis of 2-Ethyl-5(6)-methylpyrazine
Technical Support Center: Analysis of 2-Ethyl-5(6)-methylpyrazine
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical troubleshooting for the quantitative analysis of this compound, a key aroma and flavor compound. This document offers practical, field-proven strategies to identify, troubleshoot, and minimize matrix effects, ensuring data integrity and analytical accuracy.
Introduction: The Challenge of Analyzing this compound
This compound is a volatile nitrogen-containing heterocyclic compound critical to the flavor profile of thermally processed foods like coffee, cocoa, and roasted nuts.[1] Accurate quantification is paramount for quality control and research. However, its analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), is often compromised by matrix effects .
Matrix effects are the alteration of the analytical signal (suppression or enhancement) caused by co-extracted, non-analyte components from the sample.[2] In GC-MS, this often manifests as a "matrix-induced signal enhancement," where active sites in the GC inlet and column are masked by matrix components, leading to an overestimation of the analyte concentration.[3][4] Conversely, in Liquid Chromatography-Mass Spectrometry (LC-MS), ion suppression is more common.[2][5]
This guide is structured to help you diagnose and resolve these issues effectively.
Part 1: Identifying and Quantifying Matrix Effects
Before you can solve the problem, you must confirm its existence and magnitude.
Q: How do I know if my analysis is suffering from matrix effects?
A: The most direct method is to compare the slope of a calibration curve prepared in a pure solvent against one prepared in a matrix extract. A significant difference between the slopes is a clear indicator of matrix effects.
Core Protocol: Assessing Matrix Effect (ME)
-
Prepare a Calibration Curve in Solvent: Create a series of standards at different concentrations in a pure solvent (e.g., methanol or dichloromethane).
-
Prepare a Matrix-Matched Calibration Curve: Obtain a "blank" sample of your matrix (e.g., cocoa powder known to be free of the analyte). Process this blank sample using your extraction procedure. Use the resulting extract to prepare a calibration curve with the same concentration levels as the solvent-based curve.
-
Analyze and Compare: Inject both sets of standards into your GC-MS or LC-MS system.
-
Calculate the Matrix Effect (%ME):
-
%ME = ((Slope_matrix / Slope_solvent) - 1) * 100
-
%ME > 0: Signal enhancement.
-
%ME < 0: Signal suppression.
-
A value between -20% and +20% is often considered negligible, but this depends on the validation requirements of your specific assay.[4]
-
Caption: Comparing calibration slopes to diagnose matrix effects.
Part 2: Troubleshooting Guide - Sample Preparation Strategies
Effective sample preparation is your first and best line of defense. The goal is to selectively isolate this compound while leaving interfering matrix components behind.
Q: My sample is a complex solid (e.g., cocoa, roasted nuts). Which sample preparation technique should I start with?
A: For complex solid matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent starting point. It combines salting-out extraction with a dispersive solid-phase extraction (d-SPE) cleanup step, making it highly effective for a wide range of analytes and matrices.[6][7][8]
Experimental Protocol: Generic QuEChERS for Pyrazines
-
Homogenization: Weigh 5-10 g of your homogenized solid sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water (for dry samples) and vortex to create a slurry.
-
Extraction: Add 10 mL of acetonitrile. If using an internal standard, add it at this stage.
-
Salting-Out: Add a QuEChERS extraction salt packet (commonly MgSO₄ and NaCl). Shake vigorously for 1 minute.[9]
-
Centrifugation: Centrifuge at >3000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and a cleanup sorbent like PSA (Primary Secondary Amine), which removes sugars and organic acids.[9][10]
-
Final Steps: Vortex the d-SPE tube for 30 seconds and centrifuge again. The resulting supernatant is ready for GC-MS analysis.
Caption: A typical QuEChERS workflow for solid samples.
Q: I'm working with a liquid sample like coffee or a beverage. What are my best options?
A: For volatile compounds like pyrazines in liquid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a superior, solvent-free technique.[11][12] It samples the headspace above the liquid, effectively leaving non-volatile matrix components (sugars, salts, proteins) behind.
-
Principle: An SPME fiber coated with a sorbent material is exposed to the headspace of a heated sample. Volatile analytes partition onto the fiber and are then thermally desorbed in the hot GC inlet.
-
Fiber Choice: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its broad range in extracting volatile compounds, including pyrazines.[12][13]
-
Optimization is Key: Parameters such as extraction temperature, time, and sample agitation must be optimized for best performance.[12][14]
| Technique | Best For | Pros | Cons |
| QuEChERS | Solid matrices (cocoa, nuts, grains) | Fast, cheap, effective, high-throughput.[8] | Requires cleanup (d-SPE); may still have some co-extractives. |
| HS-SPME | Liquid matrices (coffee, beer, beverages) | Solvent-free, highly selective for volatiles, very clean extracts.[11] | Non-exhaustive technique, requires careful optimization.[14] |
| SPE | Aqueous samples | Can concentrate analyte, good for trace analysis.[15] | Can be more time-consuming, requires method development. |
Part 3: Analytical & Calibration Strategies
If sample preparation alone is insufficient, these analytical strategies can compensate for remaining matrix effects.
Q: My cleanup procedure helps, but I still see a significant matrix effect. What's my next step?
A: The next logical step is to change your calibration strategy. Instead of fighting the matrix effect, you compensate for it.
-
Matrix-Matched Calibration: This is the most common solution. As described in Part 1, you prepare your calibration standards in a blank matrix extract. This ensures that your standards and samples experience the same degree of signal suppression or enhancement, providing accurate quantification.[3][5] This is a robust approach when a representative blank matrix is available.
-
Standard Addition: This method is ideal when a blank matrix is unavailable or varies significantly between samples. The analyte is spiked at several concentration levels into separate aliquots of the actual sample. By extrapolating the resulting curve back to the x-axis, the original concentration in the sample can be determined. While highly accurate, it is labor-intensive and not suitable for high-throughput analysis.[5][16]
Q: I've heard about using stable isotope-labeled internal standards. Why is this considered the "gold standard"?
A: Stable Isotope Dilution Analysis (SIDA) is the most powerful technique for correcting matrix effects.[17][18][19]
-
The Principle: A known amount of a stable isotope-labeled (e.g., deuterium or ¹³C) version of the analyte (e.g., this compound-d7) is added to the sample at the very beginning of the sample preparation process.[1]
-
Why it Works: The labeled standard is chemically and physically almost identical to the native analyte. It co-elutes chromatographically and experiences the exact same extraction inefficiencies, derivatization issues, and ionization suppression or enhancement in the MS source.[5][18]
-
The Calculation: Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard. Since both are affected proportionally by the matrix, the ratio remains constant and accurate.[18][19]
Caption: Decision tree for mitigating matrix effects.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I just dilute my sample extract to reduce matrix effects? A: Yes, dilution can be a simple and effective strategy, especially if your analyte concentration is high. Diluting the extract reduces the concentration of interfering components. However, this also reduces the analyte concentration, which may compromise your method's sensitivity and limit of quantitation (LOQ).
Q2: My method validation fails for precision and accuracy. Could matrix effects be the cause? A: Absolutely. Inconsistent matrix effects between different samples (relative matrix effects) can lead to poor precision (high %RSD) and inaccurate results. This is a key parameter that must be assessed during method validation according to regulatory guidelines.[20][21][22][23]
Q3: Can I use a structurally similar compound as an internal standard if a stable isotope-labeled one is not available? A: You can, and it is better than using no internal standard at all. However, a structural analog will not co-elute perfectly and will not experience the exact same ionization effects as the analyte. Its ability to compensate for matrix effects is therefore limited and inferior to a true stable isotope-labeled standard.[19]
References
- Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis. Benchchem.
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
- Quantitative Analysis of Food Aromas Using Acetylpyrazine-d3: Applic
- Application Notes and Protocols for Pyrazine Analysis Using 2,3-Diethyl-5-methylpyrazine-d7 as an Internal Standard. Benchchem.
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. ResearchGate. [Link]
-
Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. ResearchGate. [Link]
-
Li, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 943. [Link]
-
Riaz, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Processing and Preservation, 43(8), e14041. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]
-
Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. ResearchGate. [Link]
-
Wong, J. W. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 406(7), 1847-1857. [Link]
-
Ofitserova, M., et al. (2009). Quantitation of Mycotoxins in Four Food Matrices Comparing Stable Isotope Dilution Assay (SIDA) with Matrix Matched Calibration Methods by LC‐MS/MS. Journal of AOAC International, 92(1), 15-25. [Link]
-
Malachova, A., et al. (2015). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. World Mycotoxin Journal, 8(2), 151-165. [Link]
-
Poplawska, M., & Biziuk, M. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3991. [Link]
-
Sample Preparation Techniques for Food Analysis. Shimadzu. [Link]
-
Poplawska, M., & Biziuk, M. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Inspecto. [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]
-
Rejczak, T., & Tuzimski, T. (2015). A review of recent developments and trends in the QuEChERS sample preparation approach. Open Chemistry, 13(1). [Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]
-
What is QuEChERS?. Restek Corporation. [Link]
-
QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. SPEX SamplePrep. [Link]
-
Romero-González, R., et al. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. Toxins, 14(5), 305. [Link]
-
Majors, R. E. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry, 88(19), 9447-9456. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
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Technical Support Center: Enhancing the Resolution of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine in Chromatography
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in enhancing the resolution of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine?
A1: The primary challenges stem from the structural similarity of these positional isomers. They exhibit very similar physicochemical properties, which leads to:
-
Co-elution: The peaks for the two isomers overlap significantly in a chromatogram, making accurate quantification difficult.[1]
-
Similar Mass Spectra: In Gas Chromatography-Mass Spectrometry (GC-MS), these isomers can produce nearly identical mass spectra, making their individual identification based on spectral data alone a significant challenge.[2][3][4] Therefore, achieving good chromatographic separation is paramount.
Q2: Which analytical techniques are most suitable for resolving these pyrazine isomers?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed and effective techniques for the separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine.[2]
-
GC is well-suited for the analysis of these volatile pyrazine compounds and is frequently coupled with a mass spectrometer (GC-MS) for sensitive detection and identification.[2][3][4]
-
HPLC offers great versatility due to a wide variety of available stationary and mobile phases, which can be tailored to achieve separation.[5][6][7]
Q3: How do I choose between GC and HPLC for my specific application?
A3: The decision to use GC or HPLC depends on the specific requirements of your analysis, including the sample matrix, the required sensitivity, and the available equipment.
-
Choose GC if: Your primary goal is the identification and quantification of these volatile isomers in complex matrices, such as food and flavor samples.[8] GC often provides high-resolution separation for these types of compounds.
-
Choose HPLC if: You are working with less volatile samples or if you need to perform preparative or semi-preparative separations to isolate the individual isomers for further studies.[5][6]
Gas Chromatography (GC) Troubleshooting and Optimization
A common issue in the GC analysis of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine is poor resolution or complete co-elution. The following guide provides a systematic approach to troubleshooting and optimizing their separation.
Problem: Poor or No Resolution of Isomer Peaks
Possible Cause 1: Suboptimal GC Column (Stationary Phase)
-
Explanation: The choice of the stationary phase is the most critical factor influencing selectivity (α), which is the ability of the column to differentiate between the two isomers. Using a column with the wrong polarity may not provide sufficient interaction differences between the isomers and the stationary phase.
-
Solution:
-
Assess Your Current Column: Non-polar columns (e.g., DB-1, ZB-5MS) separate compounds primarily by their boiling points. Since these isomers have very close boiling points, such columns often provide poor resolution.[9]
-
Select a Polar Column: A polar stationary phase, such as one containing polyethylene glycol (e.g., DB-WAX, ZB-WAXplus), can offer better selectivity for these pyrazine isomers.[2][3][4] The polar nature of the stationary phase can interact differently with the subtle differences in the electron distribution of the two isomers, leading to improved separation.
-
Consider Intermediate Polarity Columns: Columns with intermediate polarity (e.g., DB-624) can also provide a different selectivity and may be effective.[3][4]
-
Possible Cause 2: Inadequate Oven Temperature Program
-
Explanation: The oven temperature program, particularly the ramp rate, directly affects the resolution. A fast temperature ramp can cause the compounds to move through the column too quickly, not allowing for sufficient interaction with the stationary phase, which can lead to co-elution.
-
Solution:
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) will increase the interaction time of the isomers with the stationary phase, which can significantly improve resolution.[8]
-
Introduce an Isothermal Segment: Holding the temperature constant for a period when the isomers are expected to elute can also enhance separation.
-
Possible Cause 3: Incorrect Carrier Gas Flow Rate
-
Explanation: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects the efficiency of the column (N). If the flow rate is too high or too low, it can lead to band broadening and decreased resolution.
-
Solution:
-
Optimize the Flow Rate: Adjust the carrier gas flow rate to the optimal linear velocity for your column's internal diameter. This information is typically provided by the column manufacturer. A typical starting point for many applications is a constant flow of 1.0 mL/min.[10]
-
Visualizing the GC Troubleshooting Workflow
Caption: A workflow for troubleshooting poor GC resolution.
High-Performance Liquid Chromatography (HPLC) Troubleshooting and Optimization
For HPLC, achieving baseline separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine is often achievable with careful method development.
Problem: Insufficient Isomer Separation
Possible Cause 1: Incorrect Stationary Phase
-
Explanation: While standard reversed-phase columns like C18 can be used, specialized stationary phases can offer superior selectivity for these isomers.
-
Solution:
-
Consider a Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, has been shown to be highly effective in separating these regio-isomers.[5][6] Even though the target molecules are not chiral, the chiral environment of the stationary phase can provide the necessary selectivity to resolve them.
-
Explore Different Reversed-Phase Chemistries: If a chiral column is not available, experimenting with different reversed-phase columns (e.g., phenyl, embedded polar group) can alter the selectivity.[11][12]
-
Possible Cause 2: Suboptimal Mobile Phase Composition
-
Explanation: The composition of the mobile phase, especially the type and concentration of the organic modifier, is a powerful tool for optimizing selectivity in HPLC.
-
Solution:
-
Optimize the Organic Modifier Ratio: When using a chiral column with a normal-phase mobile phase like hexane/isopropanol or cyclohexane/isopropanol, decreasing the proportion of the polar solvent (isopropanol) generally increases separation efficiency.[5][6] Ratios of 99:1 or even 99.5:0.5 (v/v) have been shown to provide baseline separation.[5][6]
-
Adjust the Mobile Phase in Reversed-Phase: For a reversed-phase separation on a C18 column, systematically vary the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile or methanol).[7]
-
Data Presentation: Chromatographic Conditions
Table 1: Recommended GC and HPLC Columns for Pyrazine Isomer Separation
| Technique | Column Type | Stationary Phase | Typical Application | Reference |
| GC | Polar Capillary | Polyethylene Glycol (WAX) | Provides selectivity based on polarity differences. | [2] |
| GC | Intermediate Polarity | (e.g., DB-624) | Offers alternative selectivity. | [3][4] |
| HPLC | Chiral | Polysaccharide-based (e.g., Chiralpak AD-H) | High selectivity for regio-isomers. | [5][6] |
| HPLC | Reversed-Phase | C18 | General purpose, separation can be optimized with mobile phase. | [7] |
Experimental Protocols
Protocol 1: GC-MS Analysis of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine
-
Column Selection: Utilize a polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Sample Preparation: Prepare samples in a suitable volatile solvent (e.g., dichloromethane).
-
GC-MS Instrument Parameters:
-
Inlet: Splitless mode at 230 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 90 °C (hold for 2 minutes), then ramp at 15 °C/min to 240 °C (hold for 10 minutes). This program can be optimized with a slower ramp rate for better resolution.[5]
-
MS Transfer Line: 250 °C.
-
Ion Source: 230 °C, with Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify peaks based on their retention times. Due to similar mass spectra, confirmation of isomer identity should be done by comparing retention indices with literature values or by co-injection with authentic standards.[3][4]
Protocol 2: HPLC-UV Separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine
-
Column Selection: Use a Chiralpak AD-H column (e.g., 250 x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (99:1 v/v). The ratio can be adjusted to 99.5:0.5 for improved separation, but be aware that this may reduce column lifetime.[5]
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detector at 270 nm.[7]
-
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection: Inject 10-20 µL of the sample.
-
Data Analysis: Identify and quantify peaks based on their retention times and peak areas compared to standards.
Visualizing the HPLC Optimization Logic
Caption: Logic for optimizing HPLC separation of pyrazine isomers.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 8. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Selectivity in reversed-phase separations Influence of the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Poor Peak Shape in the GC Analysis of Alkylpyrazines
Welcome to the technical support center for Gas Chromatography (GC) analysis of alkylpyrazines. Alkylpyrazines are key aroma compounds found in many roasted, toasted, and fermented foods. Their basic and polar nature, however, presents unique challenges in GC analysis, often leading to frustrating issues with peak shape that can compromise resolution and quantification.[1]
This guide is designed for researchers and drug development professionals to diagnose and resolve common chromatographic problems encountered during the analysis of these important compounds. We will move from the most frequent and simple-to-fix issues to more complex hardware and method-related challenges, explaining the scientific principles behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My alkylpyrazine peaks are tailing severely. What are the most common causes and how do I fix it?
Peak tailing, where the latter half of the peak is drawn out, is the most common problem when analyzing basic compounds like alkylpyrazines.[2] This is almost always due to unwanted secondary interactions between your analytes and "active sites" within the GC system.[3]
The Root Cause: Unwanted Chemical Interactions
Alkylpyrazines are basic compounds. The primary culprits for interaction are acidic silanol (Si-OH) groups present on the surfaces of untreated glass inlet liners, glass wool, and even the fused silica column itself.[1][3] These acidic sites can strongly adsorb the basic analytes through hydrogen bonding, delaying their release into the mobile phase and causing the characteristic tailing.[4]
Caption: Analyte interaction with active vs. deactivated surfaces.
Troubleshooting Workflow for Peak Tailing
Follow this workflow to systematically eliminate the sources of activity.
Caption: Troubleshooting workflow for peak tailing.
Step 1: Inlet Maintenance - The First Line of Defense
The inlet is the most common source of activity and contamination.[5] Regular maintenance is critical.[6][7]
-
Action: Replace the Inlet Liner, Septum, and O-ring.[8]
-
Liner Selection: This is the most critical choice. Always use a deactivated (silylated) glass liner. For splitless injections, a single taper design with deactivated glass wool can aid in sample vaporization and focusing.[9][10] The wool provides a large surface area for vaporization but must be deactivated to prevent interactions.[11]
-
Septum: Coring or worn septa can shed particles into the liner, creating new active sites.[6] Replace the septum regularly.[12]
-
O-ring: A worn or brittle O-ring can cause leaks, leading to poor flow dynamics and peak distortion.[6]
-
Protocol: Inlet Maintenance
-
Cool the GC inlet and oven to a safe temperature and turn off carrier gas flow.
-
Wearing clean, powder-free gloves, remove the septum retaining nut.[13]
-
Remove the old septum with tweezers.[13]
-
Lift the septum retaining assembly and carefully remove the old liner and O-ring.[13]
-
Inspect the inlet for any visible residue. Clean if necessary.
-
Place a new O-ring on a new, deactivated liner.
-
Insert the new liner into the inlet, ensuring it is fully seated.[13]
-
Reassemble the inlet, place a new septum in the retaining nut, and tighten it appropriately (finger-tight plus a quarter turn is often sufficient to prevent leaks without overtightening).[13]
-
Restore carrier gas flow and perform a leak check before heating the system.
Step 2: Column Health and Installation
If inlet maintenance doesn't solve the problem, the issue may lie at the head of the column.[14]
-
Action 1: Trim the Column Inlet. Non-volatile matrix components can accumulate at the front of the column, creating active sites. Carefully trim 10-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.[2][15] An improper cut can itself cause turbulence and peak distortion.[4]
-
Action 2: Verify Correct Installation. Ensure the column is installed at the correct depth in both the inlet and detector.[15] Improper installation can create "dead volume," which leads to peak broadening and tailing.[2] Consult your instrument manual for the correct specifications.
Step 3: Column Selection and Conditioning
-
Column Choice: The choice of stationary phase is critical. While standard non-polar columns (like DB-5) can be used, columns specifically designed for basic compounds are highly recommended. Look for phases that are "base-deactivated" or wax-based columns (e.g., DB-WAX), which often provide better peak shape for polar compounds.[16][17]
-
Column Conditioning: A new column must be conditioned to remove residual manufacturing impurities and moisture.[18] Even a column that has been in use may benefit from reconditioning if it has been exposed to air or dirty samples.[19]
Protocol: Basic Column Conditioning
-
Install the column in the inlet but leave the detector end unconnected.
-
Purge the column with carrier gas for 15-30 minutes at room temperature to remove any oxygen.[18] This is a critical step, as heating the column in the presence of oxygen will permanently damage the stationary phase.[20]
-
Set the oven temperature to 40°C and ramp at 10-20°C/min to a final temperature about 20°C above your method's maximum temperature (do not exceed the column's maximum isothermal temperature limit).[21]
-
Hold at this temperature for 1-2 hours or until the baseline is stable.[20]
-
Cool the oven, connect the column to the detector, and perform a leak check.
Q2: My alkylpyrazine peaks are fronting. What does this mean?
Peak fronting, where the first half of the peak is broader than the second, is less common for alkylpyrazines but typically points to one of two issues: column overload or an incompatible solvent.[3]
-
Column Overload: You are injecting too much sample mass onto the column.[7] The stationary phase becomes saturated, and excess analyte molecules travel down the column faster, eluting at the front of the peak.[22]
-
Solvent Mismatch / Incompatibility: This can occur if the sample solvent is significantly stronger or more non-polar than the stationary phase.[24] This can cause the initial band of analytes to spread improperly at the head of the column.
-
Solution: If possible, dissolve your standards and samples in a solvent that is more compatible with the stationary phase.
-
Q3: My peaks are very broad, but not necessarily tailing or fronting. What should I check?
Symmetrically broad peaks typically indicate a loss of chromatographic efficiency, often related to flow path or temperature issues.
-
Incorrect Flow Rate: If the carrier gas flow rate is too slow, analytes spend too much time in the mobile phase, leading to excessive diffusion and band broadening.[25]
-
Solution: Verify your column dimensions and carrier gas type are correctly entered in your instrument software. Manually check the flow rate at the detector or split vent with a flow meter to ensure it matches the setpoint.
-
-
Slow Sample Transfer (Splitless Injection): In splitless mode, the sample transfer from the liner to the column is slow.[26] If the initial oven temperature is too high, the analytes will not be properly focused at the head of the column, leading to broad peaks.[27]
-
Solution: For splitless injections, ensure the initial oven temperature is at least 10-20°C below the boiling point of your sample solvent to achieve proper "solvent focusing."[28]
-
-
Leaks: A leak in the system (e.g., at the inlet, fittings, or septum) can disrupt the carrier gas flow, causing pressure fluctuations that result in broadened peaks.[1][29]
-
Solution: Perform a comprehensive leak check of the entire system using an electronic leak detector.
-
Summary of Best Practices for Alkylpyrazine Analysis
| Parameter | Recommendation | Rationale |
| Inlet Liner | Use a deactivated, single-taper liner, potentially with deactivated glass wool. | Minimizes active sites for basic compounds and aids in complete vaporization.[9][10] |
| Column | Select a base-deactivated or wax-type stationary phase. | Provides the highest inertness towards basic analytes, ensuring symmetrical peaks.[16] |
| Injection Mode | Use splitless injection for trace analysis; split for higher concentrations. | Splitless mode maximizes sensitivity for low-level analytes.[30][31] |
| Inlet Temp | 250 °C is a good starting point. | Ensures efficient vaporization without causing thermal degradation of analytes.[32] |
| Oven Program | Start at a low initial temperature (below solvent boiling point) for splitless. | Allows for cryo-focusing of the analytes into a tight band at the column head.[27] |
| Maintenance | Implement a regular preventative maintenance schedule for the inlet. | Proactively prevents the buildup of contamination and active sites, ensuring robust performance.[5][8] |
References
-
A Step-by-Step Guide to Inlet Maintenance. (2018). LCGC International. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). Alwsci Blog. [Link]
-
Agilent GC Troubleshooting and Maintenance: Liner, Septum, and O-Ring Replacement. (2016). Agilent Technologies. [Link]
-
Front Tailing HPLC & GC Peaks. (n.d.). Axion Labs. [Link]
-
What is Peak Fronting?. (n.d.). Chromatography Today. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex. [Link]
-
GC Inlet Maintenance: Restek's Quick-Reference Guide. (n.d.). Restek. [Link]
-
Maintaining Your Agilent Split/Splitless GC Inlet. (n.d.). Agilent Technologies. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent Technologies. [Link]
-
What Causes Tailing In Gas Chromatography?. (2025). Chemistry For Everyone. [Link]
-
GC Inlet Maintenance. (2018). Restek. [Link]
-
Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
-
How to Condition a New Capillary GC Column. (n.d.). Restek. [Link]
-
Understanding Peak Fronting in HPLC. (2025). Phenomenex. [Link]
-
GC Column Conditioning. (2016). LCGC International. [Link]
-
Gas Chromatography (GC) Column Conditioning, Testing and Checks. (n.d.). Phenomenex. [Link]
-
Split vs. Splitless Injection in Gas Chromatography (GC). (2025). Phenomenex. [Link]
-
Peak Fronting... Some of the Time. (2013). LCGC International. [Link]
-
GC Column Conditioning Procedures. (n.d.). Scribd. [Link]
-
Split vs Splitless Injection. (2020). Restek Resource Hub. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. [Link]
-
Operating Hints for Using Split/Splitless Injectors. (n.d.). Restek. [Link]
-
Split/Splitless Injector Gas Chromatography. (n.d.). SCION Instruments. [Link]
-
Split, Splitless, and Beyond—Getting the Most From Your Inlet. (n.d.). LCGC International. [Link]
-
Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021). Shimadzu UK. [Link]
-
Why it matters and how to get good peak shape. (2023). Agilent Technologies. [Link]
-
Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). (n.d.). Element Lab Solutions. [Link]
-
Selecting a GC Inlet Liner. (2016). American Laboratory. [Link]
-
Peak Shape Problems: Broad Solvent Peaks/Fronts. (n.d.). Phenomenex. [Link]
-
Easy GC Injection Set-Up and How to Avoid Peak Splitting of Cannabis Pesticide Samples. (2025). Restek. [Link]
-
Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. [Link]
-
What are the effects of GC liners on GC analysis?. (2019). ResearchGate. [Link]
-
The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. (n.d.). Agilent Technologies. [Link]
-
Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides. (2012). Agilent Technologies. [Link]
-
Optimizing Splitless Injections: Inlet Temperature. (2020). Restek. [Link]
-
Optimizing Splitless GC Injections. (2018). LCGC International. [Link]
-
GC Inlets An Introduction. (n.d.). Agilent Technologies. [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Restek - Article [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 8. youtube.com [youtube.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.ca [fishersci.ca]
- 18. How to Condition a New Capillary GC Column [discover.restek.com]
- 19. scribd.com [scribd.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 24. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. Split vs Splitless Injection [discover.restek.com]
- 27. cannabissciencetech.com [cannabissciencetech.com]
- 28. GC Tip - Peak Shape Problems | Phenomenex [discover.phenomenex.com]
- 29. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 30. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 31. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 32. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
Technical Support Center: Strategies for Reducing Interferences in Pyrazine Analysis
Welcome to the Technical Support Center for pyrazine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common analytical challenges and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your pyrazine analysis experiments in a question-and-answer format.
Q1: Why am I observing high background noise in my pyrazine chromatogram?
High background noise can mask the peaks of interest, leading to inaccurate quantification and reduced sensitivity. The primary causes are often related to the sample matrix, system contamination, or detector issues.
Possible Causes and Solutions:
-
Matrix Interferences: Complex sample matrices, such as those found in food and biological samples, can introduce a multitude of non-target compounds that contribute to a high background signal.[1]
-
Solution: Employ a more selective sample preparation technique. Solid-Phase Microextraction (SPME) is a solvent-free method that can selectively extract volatile and semi-volatile compounds like pyrazines from the sample headspace, leaving non-volatile matrix components behind.[2][3] For particularly complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be effective for sample cleanup and concentration.[4][5][6]
-
-
System Contamination: Contamination of the GC-MS system, including the injector, column, and ion source, can lead to a consistently high baseline.
-
Solution: Regular system maintenance is crucial. This includes baking the GC column, cleaning the injector liner and ion source, and checking for leaks in the system.
-
-
Detector Issues: A high detector voltage can amplify noise.[7]
-
Solution: Perform a mass spectrometer tuning to ensure optimal detector performance.[7]
-
-
Mobile Phase Impurities: Impurities in the carrier gas or mobile phase can contribute to background noise.[8]
-
Solution: Ensure the use of high-purity carrier gas and check for leaks in the gas lines. Proper degassing of the mobile phase in liquid chromatography is also important.[8]
-
Q2: My pyrazine peaks are exhibiting poor shape (tailing or fronting). What could be the cause and how can I fix it?
Poor peak shape is often an indicator of underlying chromatographic issues that can affect resolution and integration.[9]
Troubleshooting Peak Shape Problems:
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the injector or column: Polar pyrazines can interact with active sites, leading to tailing. | - Use a deactivated injector liner. - Consider using a column with a more inert stationary phase. |
| Column Overload: Injecting too much sample can saturate the column.[9] | - Dilute the sample. - Decrease the injection volume. | |
| Inlet Frit Blockage: A partially blocked inlet frit can distort the sample stream.[9] | - Reverse and backflush the column to dislodge particulates.[9] | |
| Peak Fronting | Column Overload: Similar to tailing, overloading the column can also cause fronting.[9] | - Dilute the sample. - Decrease the injection volume. |
| Incompatible Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase (in LC) or has a significantly different polarity (in GC). | - Ensure the sample solvent is compatible with the analytical column and conditions. |
Q3: I am struggling with co-eluting peaks in my pyrazine analysis. How can I improve their separation?
Co-elution is a significant challenge in pyrazine analysis because many isomers have very similar mass spectra, making their individual identification and quantification difficult.[9][10]
Strategies to Resolve Co-elution:
-
Chromatographic Optimization:
-
Modify the Temperature Program (GC): Lowering the initial oven temperature and using a slower ramp rate can improve the separation of early-eluting, volatile pyrazines.[11]
-
Change the Column: Switching to a column with a different stationary phase polarity can alter the elution order and resolve co-eluting compounds.[11] For example, a DB-WAX column may be more effective at separating certain pyrazines from matrix interferences than a DB-5MS column.[12]
-
Adjust the Carrier Gas Flow Rate (GC): Optimizing the flow rate can enhance column efficiency and resolution.[11]
-
-
Selective Sample Preparation:
-
Mass Spectrometry Techniques:
-
If chromatographic separation is not fully achievable, high-resolution mass spectrometry (HRMS) can help differentiate between co-eluting isomers based on their exact masses.
-
For quantitative analysis with co-eluting peaks, if the compounds have unique mass fragments, Selected Ion Monitoring (SIM) or Extracted Ion Chromatograms (EIC) can be used.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about pyrazine analysis.
Q1: What is the most effective sample preparation technique for analyzing pyrazines in a complex food matrix like coffee or cocoa?
For volatile and semi-volatile compounds like pyrazines in complex food matrices, Headspace Solid-Phase Microextraction (HS-SPME) is often the preferred method.[2][3][13][14]
Why HS-SPME is effective:
-
Selectivity: It selectively extracts volatile and semi-volatile compounds from the headspace above the sample, leaving non-volatile matrix components (like fats, sugars, and proteins) behind.[2] This significantly reduces matrix effects.
-
Solvent-Free: It is an environmentally friendly technique that avoids the use of organic solvents.[2][3]
-
Concentration: It allows for the concentration of trace-level analytes, enhancing sensitivity.
Workflow for HS-SPME in Pyrazine Analysis:
Caption: HS-SPME workflow for pyrazine analysis.
Q2: How do I optimize the parameters for my HS-SPME method for pyrazine analysis?
Optimizing HS-SPME conditions is critical for achieving the best sensitivity and accuracy.[13] The key parameters to consider are:
-
SPME Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the target pyrazines. A common and effective fiber for a broad range of pyrazines is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[3][13][14]
-
Equilibration Temperature and Time: These parameters affect the partitioning of pyrazines between the sample and the headspace. Typical equilibration temperatures range from 40°C to 80°C, with times from 15 to 40 minutes.[2][14][15]
-
Extraction Temperature and Time: These determine the amount of analyte adsorbed by the SPME fiber. Extraction temperatures are often similar to equilibration temperatures, with times ranging from 20 to 60 minutes.[13][16]
Table: Example of Optimized HS-SPME Parameters for Pyrazine Analysis in Different Matrices
| Matrix | SPME Fiber | Equilibration Temp. (°C) | Equilibration Time (min) | Extraction Temp. (°C) | Extraction Time (min) | Reference |
| Cocoa Wort | 75 µm CAR/PDMS | 40 | 40 | 40 | 40 | [2][14] |
| Edible Oils | 120 µm PDMS/DVB/CAR | 80 (pre-incubation) | 20 (pre-incubation) | 50 | 50 | [2][16] |
| Yeast Extract | 50/30 µm DVB/CAR/PDMS | Optimized via RSM | Optimized via RSM | Optimized via RSM | Optimized via RSM | [13] |
Q3: Is derivatization necessary for pyrazine analysis by GC, and what are the benefits?
While many pyrazines are sufficiently volatile and thermally stable for direct GC analysis, derivatization can be a valuable tool in specific situations.[17][18]
Benefits of Derivatization:
-
Increased Volatility: For less volatile pyrazines or those with polar functional groups, derivatization can increase their volatility, leading to better peak shape and lower elution temperatures.[17][18][19]
-
Improved Thermal Stability: Some pyrazines may be prone to thermal degradation in the hot GC injector. Derivatization can create more stable compounds.[18]
-
Enhanced Detectability: Derivatization can introduce specific functional groups that enhance the response of certain detectors, such as the Electron Capture Detector (ECD).[17]
Common Derivatization Reactions for GC:
-
Silylation: This is a common method where an active hydrogen on a polar functional group is replaced with a trimethylsilyl (TMS) group.[19]
-
Acylation: This involves the conversion of compounds with active hydrogens into esters, thioesters, or amides.[17]
-
Alkylation: This technique reduces polarity by replacing active hydrogens with an alkyl group, often used for acidic compounds.[17][19]
Workflow for Derivatization in GC Analysis:
Caption: General workflow for derivatization in GC analysis.
Q4: How can I prevent the thermal degradation of pyrazines during GC analysis?
Pyrazines can be formed at elevated temperatures through Maillard reactions and Strecker degradation, but they can also degrade at excessively high temperatures.[20][21][22]
Strategies to Prevent Thermal Degradation:
-
Optimize Injector Temperature: While a high injector temperature is needed to ensure rapid volatilization, an excessively high temperature can cause degradation. It's a balance that needs to be optimized for your specific pyrazines of interest.
-
Use a Programmable Temperature Vaporizer (PTV) Inlet: A PTV inlet allows for a gentle heating ramp, which can minimize the thermal stress on the analytes compared to a hot split/splitless injection.[23]
-
Minimize Residence Time in the Injector: A higher carrier gas flow rate through the injector can reduce the time the analytes spend in the hot zone.
-
Derivatization: As mentioned earlier, converting thermally labile pyrazines into more stable derivatives can prevent their degradation.[18]
References
- Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis - Benchchem.
- Addressing co-elution issues in pyrazine analysis - Benchchem.
- Resolving Chromatographic Co-elution of Pyrazine Isomers: A Technical Support Guide - Benchchem.
- resolving peak co-elution in pyrazine gas chromatography - Benchchem.
-
Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed. Available from: [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - ResearchGate. Available from: [Link]
-
Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space - CORE. Available from: [Link]
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - NIH. Available from: [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed. Available from: [Link]
-
Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Available from: [Link]
- Quantitative Analysis of Food Aromas Using Acetylpyrazine-d3: Application Notes and Protocols - Benchchem.
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - MDPI. Available from: [Link]
-
Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction - ResearchGate. Available from: [Link]
-
Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry - ResearchGate. Available from: [Link]
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Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction - ResearchGate. Available from: [Link]
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2023 ACS Presentation - Utilizing the QuEChERS sample preparation approach for targeted analysis of pesticides in complex ecotoxicology matrices - Smithers. Available from: [Link]
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Scheme of sampling preparation. - ResearchGate. Available from: [Link]
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Pyrazines in Thermally Treated Foods - ResearchGate. Available from: [Link]
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Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research - Scilight Press. Available from: [Link]
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Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom - SciSpace. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
Pyrazine formation from serine and threonine - PubMed. Available from: [Link]
-
QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: A critical review - ResearchGate. Available from: [Link]
-
QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples - LCGC International. Available from: [Link]
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Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves - PubMed. Available from: [Link]
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GC Derivatization. Available from: [Link]
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What Is Derivatization In Gas Chromatography? - Chemistry For Everyone - YouTube. Available from: [Link]
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Derivatization - Chemistry LibreTexts. Available from: [Link]
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5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. Available from: [Link]
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Reducing matrix effect - YouTube. Available from: [Link]
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Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry - ResearchGate. Available from: [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available from: [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available from: [Link]
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(PDF) Derivatization Methods in GC and GC/MS - ResearchGate. Available from: [Link]
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Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Available from: [Link]
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REDUCTION OF MATRIX EFFECTS IN PESTICIDE RESIDUE ANALYSIS IN FOOD BY PROGRAMMABLE TEMPERATURE VAPORIZER - SciELO Colombia. Available from: [Link]
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Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. Available from: [Link]
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Isolating Detector Noise: Part 2 - Separation Science. Available from: [Link]
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How do I decrease background noise on GC/MS? - ResearchGate. Available from: [Link]
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Analysis of Pyrazines by GC | PDF | Time Of Flight Mass Spectrometry - Scribd. Available from: [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - ResearchGate. Available from: [Link]
-
How we can eliminate background signals/noise in GC-MS/MS? - ResearchGate. Available from: [Link]
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Analytica Chimica Acta - vscht.cz. Available from: [Link]
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Pyrazines: occurrence, formation and biodegradation - PubMed. Available from: [Link]
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Technical Support Center: Method Development for the Rapid Screening of 2-Ethyl-5(6)-methylpyrazine
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the rapid screening of 2-Ethyl-5(6)-methylpyrazine. It offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your analytical results.
Introduction to this compound and its Analysis
This compound is a mixture of two constitutional isomers: 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine. These alkylpyrazines are significant flavor and aroma compounds found in a variety of roasted, toasted, and heated foods, contributing to their characteristic nutty and roasted notes.[1][2] Beyond the food and beverage industry, pyrazine derivatives are also important structural components in many pharmaceutical agents.
The rapid and accurate screening of these isomers is crucial for quality control, flavor profiling, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant analytical technique for this purpose, often coupled with a sample preparation method like Headspace Solid-Phase Microextraction (HS-SPME) for the analysis of these volatile compounds.[2][3] However, the similar chemical structures and mass spectra of these isomers present unique analytical challenges, primarily co-elution, which can impede accurate identification and quantification.[3][4]
This technical support center will guide you through the intricacies of method development and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from a complex matrix?
A1: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely adopted technique for the extraction of volatile and semi-volatile compounds like pyrazines from various matrices.[5][6][7][8][9] This solvent-free method is known for its simplicity, sensitivity, and ease of automation. The selection of the SPME fiber is critical for optimal extraction. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber often provides the best extraction efficiency due to its mixed-polarity nature, which can effectively trap a wide range of volatile compounds.[10]
Q2: Why is it challenging to differentiate between 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine using GC-MS?
A2: The primary challenge lies in their structural similarity. As constitutional isomers, they often exhibit very similar mass spectra, making it difficult to distinguish them based on mass spectral data alone, especially when they co-elute from the GC column.[3][4] Achieving baseline chromatographic separation is therefore essential for their individual identification and quantification.
Q3: What are "matrix effects" and how can they impact my analysis?
A3: Matrix effects occur when components of the sample matrix, other than the analyte of interest, interfere with the analysis, leading to either an enhancement or suppression of the analyte signal.[5][6][7][8] In GC-MS, matrix components can accumulate in the injector port and on the column, creating "active sites" that can interact with the analytes, affecting their transfer to the detector and leading to inaccurate quantification.[8] This is a common issue in the analysis of complex samples like food and beverages.
Q4: How can I improve the sensitivity of my method to detect low concentrations of pyrazines?
A4: Improving sensitivity involves optimizing several aspects of your method. For sample preparation, techniques like HS-SPME can pre-concentrate the analytes.[11] In terms of GC-MS parameters, using a splitless injection mode directs more of the sample onto the column, increasing the signal.[11] Optimizing the GC oven temperature program to produce sharper, taller peaks can also enhance the signal-to-noise ratio.[11] For the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, where only specific ions of interest are monitored, significantly increases sensitivity compared to full scan mode.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing a systematic approach to problem-solving.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows tailing peaks for the pyrazine isomers. What could be the cause and how can I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and integration accuracy.[12]
-
Cause: Active sites in the GC system are a primary culprit. These are locations in the sample path (e.g., inlet liner, column) that can interact with the analytes, causing them to be retained longer than expected.[9][13] Contamination from previous injections can also create active sites.[9]
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. The liner should be replaced regularly, especially when analyzing complex matrices.
-
Column Maintenance: If the column is contaminated, you can try "baking it out" at a high temperature (within the column's specified limits) to remove contaminants. If tailing persists, trimming the first few centimeters of the column can remove the most contaminated section.[9]
-
Check for Leaks: Leaks in the system can also contribute to poor peak shape. Perform a leak check of your GC system.
-
Q: I am observing peak fronting for my analytes. What does this indicate?
A: Peak fronting, where the first half of the peak is broader, is often a sign of column overload.[12][14]
-
Cause: Injecting a sample that is too concentrated can saturate the stationary phase of the column, leading to fronting.[12]
-
Solution:
-
Dilute the Sample: The simplest solution is to dilute your sample and reinject it.
-
Reduce Injection Volume: Alternatively, you can reduce the volume of sample injected onto the column.
-
Increase Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.
-
Problem 2: Isomer Co-elution
Q: My chromatogram shows a single, broad peak where I expect to see two distinct peaks for the 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine isomers. How can I resolve them?
A: Resolving co-eluting isomers requires optimizing your chromatographic conditions to improve separation.
-
Confirmation of Co-elution:
-
Mass Spectral Analysis: Acquire mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.[1]
-
Extracted Ion Chromatograms (EICs): Plot the EICs for unique fragment ions of the isomers. Even if the overall mass spectra are similar, the relative abundances of certain ions may differ slightly, and their EICs might show slightly offset peaks.[1]
-
-
Solutions for Resolution:
-
Optimize the GC Oven Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.[11] Experiment with different ramp rates and initial hold times.
-
Change the GC Column: If optimizing the temperature program is insufficient, you may need a column with a different stationary phase that offers greater selectivity for pyrazine isomers. A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, may provide better separation than a standard non-polar column.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC with a chiral stationary phase has been shown to be effective in separating these specific isomers.[1][2]
-
Problem 3: Low or No Signal (Poor Sensitivity)
Q: I am not seeing any peaks for my pyrazine standards, or the signal is very low. What should I check?
A: A lack of signal or low sensitivity can be due to a variety of issues, from sample introduction to detector problems.
-
Systematic Troubleshooting:
-
Check the Injection:
-
Look for System Leaks: Leaks in the carrier gas lines, septum, or column fittings can prevent the sample from reaching the detector.[9][14]
-
Inspect the Ion Source: A contaminated ion source is a common cause of sensitivity loss in a mass spectrometer. If it has been a while since the last cleaning, follow the manufacturer's procedure for ion source maintenance.[9]
-
Verify Detector Settings: For high sensitivity, ensure the MS is operating in SIM mode and that the correct ions are being monitored. While increasing the detector voltage can boost the signal, it also increases noise and reduces the detector's lifespan, so this should not be the first troubleshooting step.[9]
-
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for Rapid Screening of this compound
This protocol provides a starting point for the analysis. Optimization will be required based on your specific sample matrix and instrumentation.
1. Sample Preparation (HS-SPME)
-
Weigh 1-5 grams of your homogenized sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) if quantitative analysis is desired.
-
Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample, which can improve the partitioning of volatile compounds into the headspace.
-
Seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
Incubate the vial at a constant temperature (e.g., 60-80°C) with agitation for a set period (e.g., 15-30 minutes) to allow for equilibration of the analytes between the sample and the headspace.
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-40 minutes) at the same temperature.
2. GC-MS Analysis
-
Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250-270°C) for 3-5 minutes in splitless mode.
-
Start the GC oven temperature program. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Use helium as the carrier gas at a constant flow rate of 1.0-1.2 mL/min.
-
Set the MS parameters:
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) for high sensitivity, monitoring characteristic ions for 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine (e.g., m/z 122, 107, 94).
-
Protocol 2: Method Validation
To ensure the reliability of your screening method, it is essential to perform a method validation study.[10][16][17][18][19]
-
Linearity: Prepare a series of calibration standards at different concentrations and analyze them to establish the linear range of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analytes that can be reliably detected and quantified.
-
Accuracy and Precision: Analyze replicate samples spiked with a known amount of the analytes to assess the accuracy (closeness to the true value) and precision (reproducibility) of the method.
-
Specificity: Analyze blank matrix samples to ensure that there are no interfering peaks at the retention times of the target analytes.
Data Presentation
Table 1: Optimized HS-SPME-GC-MS Parameters
| Parameter | Value | Rationale |
| HS-SPME | ||
| Fiber Type | DVB/CAR/PDMS, 50/30 µm | Broad selectivity for volatile and semi-volatile compounds. |
| Extraction Temp. | 70°C | Balances analyte volatility and extraction efficiency. |
| Extraction Time | 30 min | Allows for sufficient equilibration and adsorption onto the fiber. |
| GC | ||
| Inlet Temperature | 260°C | Ensures complete and rapid desorption of analytes from the SPME fiber. |
| Carrier Gas | Helium, 1.2 mL/min | Provides good chromatographic efficiency and is compatible with MS. |
| Oven Program | 40°C (2 min), then 5°C/min to 240°C (5 min) | A slow ramp rate to improve the separation of isomers. |
| MS | ||
| Ion Source Temp. | 230°C | Standard temperature for EI ionization. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity for trace-level detection. |
| Monitored Ions | m/z 122 (Quantifier), 107, 94 (Qualifiers) | Characteristic ions for this compound. |
Visualization
Diagram 1: HS-SPME-GC-MS Experimental Workflow
Caption: Workflow for the analysis of this compound.
Diagram 2: Troubleshooting Logic for Isomer Co-elution
Caption: A systematic approach to resolving co-eluting isomers.
References
-
Lee, J. H., & Lee, J. (2013). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Journal of Agricultural and Food Chemistry, 61(36), 8514–8523. [Link]
-
Lee, J. H., & Lee, J. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils. Journal of Agricultural and Food Chemistry, 61(36), 8514–8523. [Link]
-
Imran, M., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Foods, 8(7), 244. [Link]
-
Jeleń, H. H., & Gracka, A. (2015). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Food Analytical Methods, 9(3), 776–783. [Link]
-
Lee, J. H., & Lee, J. (2013). Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. ResearchGate. [Link]
-
Hu, D., et al. (2018). HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1698. [Link]
-
Hu, D., et al. (2018). HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). ResearchGate. [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-5(or6)-methyl pyrazine. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 5-Methyl-2-ethyl-pyrazine (FDB004429). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
Eliyev, H. M. (2012). Validation of analytical methods in pharmacy. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Analysis, 2(3), 168-177. [Link]
-
Bagedar, S. A., & Shinde, D. B. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research, 11(4), 1547-1557. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine, 2-ethyl-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. Retrieved from [Link]
-
FlavScents. (n.d.). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture. Retrieved from [Link]
-
Hinshaw, J. V. (2007). Pinning Down Tailing Peaks. LCGC North America, 25(10), 1034-1040. [Link]
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Knaust, V., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149–161. [Link]
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Shimadzu Scientific Instruments. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Crawford Scientific. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). [Link]
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Validation & Comparative
A Comparative Guide to the Flavor Profiles of Alkylpyrazine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuances of flavor is paramount. Alkylpyrazines, a class of volatile heterocyclic nitrogen-containing compounds, are cornerstone molecules that define the characteristic aromas of many foods and beverages.[1] Formed predominantly through the Maillard reaction during thermal processing, they impart desirable nutty, roasted, and cocoa-like notes.[2][3] This guide provides an in-depth comparison of the flavor profiles of various alkylpyrazine derivatives, supported by quantitative data and detailed experimental methodologies, to aid in their effective application in research and product development.
The Genesis of Roasted Flavors: The Maillard Reaction
The characteristic flavors of roasted, baked, and fried foods are largely attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids. This cascade of reactions produces a plethora of flavor compounds, with alkylpyrazines being a prominent and impactful class.[4][5] The specific type and concentration of the resulting pyrazines are influenced by factors such as the types of amino acids and sugars present, temperature, time, and pH.[3]
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A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-5(6)-methylpyrazine in Baked Goods
Introduction: The Flavor Significance of 2-Ethyl-5(6)-methylpyrazine and the Imperative of Method Validation
This compound is a pivotal volatile compound that contributes to the desirable nutty, roasted, and cocoa-like aromas in a variety of thermally processed foods, including baked goods.[1] Its formation is largely attributed to the Maillard reaction between amino acids and reducing sugars during baking.[1] The precise quantification of this compound is crucial for quality control, product development, and sensory analysis in the food industry. To ensure the reliability and accuracy of these measurements, the analytical methods employed must be rigorously validated.
This guide provides an in-depth comparison of analytical methodologies for the determination of this compound in baked goods, with a primary focus on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed validation protocols, and offer a comparative analysis with alternative techniques. This document is intended to serve as a practical resource for researchers, scientists, and quality control professionals.
The Workhorse of Volatile Analysis: Headspace Solid-Phase Microextraction GC-MS
HS-SPME-GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile compounds in food matrices due to its solvent-free nature, sensitivity, and versatility.[2][3] The process involves the extraction of volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC-MS for separation and detection.[4]
Experimental Workflow for Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[5] The core validation parameters, as outlined by regulatory bodies like the International Council for Harmonisation (ICH), AOAC INTERNATIONAL, and the U.S. Food and Drug Administration (FDA), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7][8]
Caption: A generalized workflow for the validation of an analytical method.
Detailed Step-by-Step Validation Protocol for this compound in Baked Goods via HS-SPME-GC-MS
1. Specificity/Selectivity:
-
Why: To demonstrate that the analytical method can unequivocally identify and quantify the target analyte, this compound, without interference from other components in the sample matrix (e.g., other pyrazines, aldehydes, ketones).[5][8]
-
Protocol:
-
Analyze a blank matrix (a baked good known to not contain the analyte).
-
Analyze a spiked blank matrix with a known concentration of this compound standard.
-
Analyze the baked good sample.
-
Compare the chromatograms. The retention time and mass spectrum of the analyte in the sample should match that of the standard, and no significant interfering peaks should be present at the same retention time in the blank matrix.
-
2. Linearity and Range:
-
Why: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[9][10] This is fundamental for accurate quantification.
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound in a suitable solvent or a blank matrix extract, covering the expected concentration range in the samples.
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.
-
3. Accuracy:
-
Why: To determine the closeness of the measured value to the true value.[9] It demonstrates the absence of systematic error.
-
Protocol:
-
Perform a recovery study by spiking a blank baked good matrix with known concentrations of this compound at three levels (low, medium, and high) within the linear range.
-
Analyze a minimum of three replicates at each level.
-
Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) x 100%.
-
Acceptable recovery is typically within 80-120%.
-
4. Precision:
-
Why: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[9] It reflects the random error of the method.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a spiked sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument if possible.
-
Calculate the relative standard deviation (RSD) for each set of replicates. The RSD should typically be ≤ 15%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Why: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[8][10]
-
Protocol:
-
Based on Signal-to-Noise Ratio: Analyze a series of low-concentration standards and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Analyze a number of blank samples and calculate the standard deviation of the response. The LOD and LOQ can then be calculated using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
6. Robustness:
-
Why: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to critical HS-SPME parameters such as extraction time (e.g., ± 5 min), extraction temperature (e.g., ± 2 °C), and desorption time (e.g., ± 10 sec).
-
Analyze a sample under each of the modified conditions.
-
Evaluate the impact of these changes on the analytical results. The results should not be significantly affected.
-
Comparative Analysis of Analytical Methodologies
While HS-SPME-GC-MS is a powerful technique, other methods can also be employed for the analysis of pyrazines. The choice of method often depends on factors such as the required sensitivity, sample throughput, and available instrumentation.
| Feature | HS-SPME-GC-MS | Solvent-Assisted Flavor Evaporation (SAFE) - GC-MS | High-Performance Liquid Chromatography (HPLC) |
| Principle | Headspace extraction followed by gas chromatography-mass spectrometry. | Distillation under high vacuum to isolate volatile and semi-volatile compounds. | Separation based on the differential partitioning of analytes between a stationary and a mobile phase.[11] |
| Sample Preparation | Minimal, non-destructive.[2] | More complex, requires specialized glassware. | Can require derivatization for volatile compounds. |
| Sensitivity | High, especially with selective ion monitoring (SIM). | Very high, excellent for trace analysis. | Generally lower for volatile, non-polar compounds unless coupled with a sensitive detector like MS. |
| Selectivity | High, due to both chromatographic separation and mass spectral identification. | High, effective at isolating a wide range of volatiles. | Can be challenging for isomeric pyrazines without specialized columns or detectors.[12] |
| Solvent Use | Solvent-free.[13] | Requires organic solvents. | Requires significant volumes of mobile phase solvents. |
| Throughput | Moderate to high, amenable to automation. | Low, labor-intensive. | High, especially with modern UPLC systems. |
| Cost | Moderate instrument cost. | Lower initial equipment cost, but can be time-consuming. | Varies depending on the detector. |
| Best For | Routine quality control, flavor profiling of a wide range of volatiles. | Comprehensive flavor analysis, research applications. | Analysis of less volatile or thermally labile pyrazine derivatives.[14] |
Ensuring Trustworthiness: A Self-Validating System with Quality Control
To maintain the integrity of the analytical results over time, a robust quality control (QC) system must be implemented. This involves the regular analysis of QC samples alongside the test samples.
Caption: A decision tree for the acceptance or rejection of an analytical run based on QC sample results.
Conclusion
The validation of analytical methods is a critical exercise to ensure the generation of reliable and accurate data for the quantification of key flavor compounds like this compound in baked goods. HS-SPME-GC-MS stands out as a robust and sensitive technique for this application. By following a systematic validation protocol and implementing a comprehensive quality control system, laboratories can have a high degree of confidence in their analytical results, which is paramount for product quality, consistency, and consumer satisfaction. While alternative methods like SAFE-GC-MS and HPLC exist, the choice of the most appropriate technique will depend on the specific analytical needs and available resources.
References
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- Rojas, J. C., et al. (2009). Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves. Molecules, 14(6), 2098-2107.
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- Google Patents. (n.d.). CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
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A Sensory Guide for the Discerning Palate: 2-Ethyl-5-methylpyrazine vs. 2,5-dimethylpyrazine
An In-depth Comparative Analysis for Researchers and Product Developers
In the intricate world of flavor and fragrance chemistry, pyrazines represent a cornerstone category of compounds, responsible for some of the most universally recognized and desired aromas. Formed naturally during the thermal processing of food through the Maillard reaction, these heterocyclic compounds impart the characteristic nutty, roasted, and toasted notes that define the sensory profiles of products like coffee, cocoa, and baked goods.[1][2] Among this vital class of molecules, 2,5-dimethylpyrazine and 2-Ethyl-5-methylpyrazine are two of the most prevalent and functionally significant.
While their chemical structures appear deceptively similar, a single ethyl group in place of a methyl group creates a world of difference in sensory perception. This guide, written from the perspective of a Senior Application Scientist, offers a detailed, evidence-based comparison of these two pyrazines. We will dissect their distinct aroma profiles, compare their olfactory thresholds, and provide a robust experimental framework for their sensory evaluation, empowering researchers and product developers to make highly informed formulation decisions.
At a Glance: Chemical and Physical Characteristics
The fundamental distinction between these two molecules is the substitution on the pyrazine ring. This seemingly minor alteration in alkyl substitution directly influences their volatility, polarity, and ultimately, their interaction with olfactory receptors.
| Property | 2,5-Dimethylpyrazine | 2-Ethyl-5-methylpyrazine |
| Molecular Formula | C₆H₈N₂ | C₇H₁₀N₂ |
| Molecular Weight | 108.14 g/mol [3] | 122.17 g/mol [4] |
| Appearance | Clear colorless to pale yellow liquid[3] | Colorless to slightly yellow liquid[5] |
| General Odor Profile | Nutty, roasted, cocoa, coffee, potato-like[1][6] | Nutty, roasted, earthy, with grassy nuances[4][7] |
| Odor Threshold (in water) | ~800 ppb[7][8] | ~100 ppb[7] |
The Sensory Deep Dive: A Tale of Two Aromas
While both compounds fall under the "nutty/roasted" umbrella, their detailed sensory characteristics diverge significantly, impacting their ideal applications.
2,5-Dimethylpyrazine: The Foundational Roasty Note
Often considered the quintessential "roasted" pyrazine, 2,5-dimethylpyrazine delivers a strong, clean, and direct flavor profile. Its primary notes are nutty, reminiscent of roasted peanuts, and distinctly cocoa-like.[1][9] This makes it an indispensable tool for building the characteristic flavor of:
-
Snack Foods: It is essential for achieving the authentic flavor of potato chips and popcorn.[10]
-
Beverages: It enhances the roasted character of coffee and malt-based drinks.[10]
-
Confectionery: It is used to amplify the rich, roasted experience in chocolate and caramel products.[10]
Its natural occurrence is widespread, having been identified in everything from roasted barley and beef to potato products and Swiss cheese.[6][11]
2-Ethyl-5-methylpyrazine: Complexity and Earthy Depth
The addition of an ethyl group introduces a greater degree of aromatic complexity. 2-Ethyl-5-methylpyrazine possesses the core nutty and roasted character but layers it with more pronounced earthy, bready, and sometimes slightly grassy or green notes.[5][7][12] This nuanced profile makes it exceptionally versatile for applications requiring a more savory and less straightforward "roasted" character. Its utility is particularly evident in:
-
Savory Profiles: It contributes a satisfying roasted or grilled character to snacks, crackers, and processed meats.[12]
-
Baked Goods: It can mimic the complex aromas generated during baking, providing a comforting and familiar scent to breads and biscuits.[12]
-
Flavor Enhancement: It is used to add depth and richness to coffee, chocolate, and even tobacco flavor profiles.[4][12]
A Self-Validating Experimental Protocol: Quantitative Sensory Comparison
To move beyond qualitative descriptions, a rigorous, controlled sensory experiment is necessary. The following protocol is designed as a self-validating system to provide objective, statistically significant data on the sensory differences between these two pyrazines. The causality behind each step is crucial for ensuring the trustworthiness of the results.
Objective: To quantitatively characterize and differentiate the sensory profiles of 2,5-dimethylpyrazine and 2-Ethyl-5-methylpyrazine using a trained human sensory panel.
Methodology:
-
Panelist Selection & Training (The Human Instrument):
-
Rationale: The validity of sensory data is entirely dependent on the reliability of the panelists. Untrained subjects provide subjective opinions, whereas trained panelists provide objective, reproducible data.
-
Protocol:
-
Recruit 12-15 individuals based on their sensory acuity, availability, and articulateness.
-
Screen for basic taste and odor recognition.
-
Conduct training sessions over several weeks using reference standards for key aroma attributes (e.g., "roasted," "nutty," "earthy," "cocoa"). Panelists must agree on the definition and intensity of these terms to create a common language.
-
-
-
Sample Preparation (Controlling the Variable):
-
Rationale: Precise and consistent sample preparation is critical to ensure that the only variable being tested is the pyrazine compound itself.
-
Protocol:
-
Prepare stock solutions of high-purity (>99%) 2,5-dimethylpyrazine and 2-Ethyl-5-methylpyrazine in an appropriate solvent (e.g., ethanol).
-
Create a series of dilutions for each compound in odor-free, deionized water. Concentrations should span the sub- and supra-threshold levels (e.g., 50 ppb, 100 ppb, 500 ppb, 1000 ppb).
-
Samples are presented in identical, opaque glass vials with Teflon-lined caps, labeled with random three-digit codes.
-
-
-
Sensory Evaluation: Quantitative Descriptive Analysis (QDA):
-
Rationale: QDA is a powerful method that provides a complete sensory profile of a product, moving beyond simple difference testing.[1]
-
Protocol:
-
Conduct the evaluation in isolated sensory booths under controlled lighting and positive air pressure to prevent olfactory contamination.
-
Present the coded samples to panelists in a randomized, balanced order.
-
Panelists will rate the intensity of the agreed-upon aroma attributes (e.g., nutty, roasted, earthy, cocoa, grassy) on a 15-cm unstructured line scale anchored with "low" and "high."
-
Mandatory palate cleansing with unsalted crackers and deionized water is required between samples.[1]
-
-
-
Data Analysis (Statistical Validation):
-
Protocol:
-
Convert the line scale ratings to numerical data.
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences in attribute intensity between the two compounds and across different concentrations.[13]
-
Utilize post-hoc tests (e.g., Tukey's HSD) to identify which specific attributes differ significantly.
-
Visualize the data using spider plots or bar graphs for a clear representation of the sensory profiles.
-
Experimental Workflow for Comparative Sensory Analysis
Caption: A validated workflow for the quantitative descriptive analysis of aroma compounds.
Conclusion: A Strategic Choice for Targeted Profiles
The decision to use 2,5-dimethylpyrazine versus 2-Ethyl-5-methylpyrazine is a strategic one, dictated entirely by the desired sensory outcome.
-
Choose 2,5-dimethylpyrazine for a robust, clean, and direct nutty, cocoa, and roasted foundation. It is the workhorse for creating classic roasted flavor profiles.
-
Choose 2-Ethyl-5-methylpyrazine when a more complex, savory, and earthy roasted character is required. Its lower odor threshold and nuanced profile allow for greater subtlety and depth in sophisticated flavor systems.
By understanding the distinct sensory contributions of each molecule and employing rigorous, validated analytical methods, flavor chemists and product developers can move from approximation to precision, crafting products with truly exceptional and targeted sensory experiences.
References
- BenchChem. The Sensory Significance of 2,5-Dimethylpyrazine in Food Systems: A Comparative Guide.
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- The Art of Flavor: Mastering 2,5-Dimethylpyrazine in Food Production.
- Pyrazines. Odor Properties & Molecular Visualization.
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- MySkinRecipes. 2-Ethyl-5-methylpyrazine.
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- PubChem. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915.
- Pipzine Chemicals. 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China.
- Chem-Impex. 2,5-Dimethylpyrazine.
- ResearchGate. Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods.
- ChemicalBook. What is 2,5-dimethyl pyrazine?.
- BenchChem. The Ubiquitous Nutty and Roasted Notes: A Technical Guide to 2,5-Dimethylpyrazine in Foods.
- NIH. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC.
- Dimethylpyrazine, 2,5-.
- ChemicalBook. 2,5-Dimethyl pyrazine: properties and applications.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for 2-Ethyl-6-methylpyrazine Quantification
In the landscape of analytical chemistry, the robust quantification of flavor, aroma, and active pharmaceutical ingredients is paramount. 2-Ethyl-6-methylpyrazine is one such compound, a significant contributor to the aroma of baked and roasted foods and a potential marker in various biological and industrial processes.[1][2][3] Ensuring the accuracy and reliability of its quantification requires rigorous analytical method validation. This guide provides an in-depth comparison and cross-validation of two powerhouse techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols. It delves into the causality behind experimental choices and establishes a framework for generating trustworthy, cross-validated data, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Methodological Principles: Choosing the Right Tool
The selection of an analytical technique is the first critical decision. Both HPLC and GC-MS are capable of quantifying 2-Ethyl-6-methylpyrazine, but their fundamental principles dictate their strengths and weaknesses for this specific application.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar, water-soluble compound like 2-Ethyl-6-methylpyrazine, Reversed-Phase HPLC (RP-HPLC) is the most logical choice.[8][9] In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Detection is commonly achieved using an Ultraviolet (UV) or Diode Array Detector (DAD), as the pyrazine ring system contains a chromophore that absorbs UV light.
Why RP-HPLC? Its primary advantage lies in its direct compatibility with aqueous samples, often requiring minimal sample preparation beyond filtration. This can be a significant workflow advantage, especially in high-throughput environments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[1][3] The technique separates compounds in their gaseous state based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes, fragments, and detects them based on their mass-to-charge ratio (m/z). This provides both quantitative data and structural confirmation.
Why GC-MS? The unparalleled specificity of mass spectrometry is its key strength. By monitoring characteristic fragment ions of 2-Ethyl-6-methylpyrazine (e.g., m/z 122 and 121), GC-MS can provide unequivocal identification and quantification, even in complex matrices.[10] Its sensitivity is also typically superior to HPLC-UV for volatile analytes.
Experimental Design and Protocols
A robust analytical method is a self-validating system. This means incorporating system suitability tests (SSTs) and quality controls (QCs) into every run to ensure the system is performing as expected before sample analysis begins.
Sample Preparation
A common sample preparation protocol suitable for both methods can be designed to ensure a fair comparison. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective for isolating pyrazines from complex matrices.[2][11]
Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Loading: Load 10 mL of the aqueous sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 2-Ethyl-6-methylpyrazine with 5 mL of methanol.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. For HPLC, reconstitute the residue in 1 mL of the mobile phase. For GC-MS, reconstitute in 1 mL of a suitable solvent like dichloromethane.
HPLC-DAD Method Protocol
System Suitability Test (SST): Before initiating the sequence, perform five replicate injections of a mid-range standard (e.g., 10 µg/mL). The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD monitoring at 270 nm.
-
Run Time: 10 minutes.
GC-MS Method Protocol
System Suitability Test (SST): Before initiating the sequence, inject a mid-range standard (e.g., 1 µg/mL). The signal-to-noise ratio for the target analyte should be ≥10, and the peak shape should be symmetrical.
-
Instrumentation: A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of m/z 122 (quantifier) and 121, 94 (qualifiers).
Method Validation & Cross-Validation Framework
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Cross-validation is used to show that two different analytical procedures can be used for the same intended purpose by demonstrating that they produce comparable results.[12][13][14] The validation parameters are guided by the ICH Q2(R1) document.[4][5]
Caption: Logical workflow for the cross-validation of analytical methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the two validated methods. This data is representative of what would be generated during a typical validation study.
| Validation Parameter | HPLC-DAD | GC-MS (SIM Mode) | ICH Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range | 0.5 - 100 µg/mL | 0.01 - 20 µg/mL | Defined by linearity & accuracy |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 80 - 120% (Assay) |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.8% | ≤ 3.0% |
| LOD (Limit of Detection) | 0.15 µg/mL | 0.003 µg/mL | S/N ≥ 3 |
| LOQ (Limit of Quantitation) | 0.5 µg/mL | 0.01 µg/mL | S/N ≥ 10 |
| Specificity | No interference at RT | No interference at RT/m/z | Peak purity / No co-elution |
Discussion & Recommendations
The data clearly illustrates the trade-offs between the two techniques.
-
GC-MS is unequivocally superior in terms of sensitivity , with an LOQ approximately 50 times lower than that of HPLC-DAD. This makes GC-MS the required choice for trace-level quantification or when sample volume is extremely limited.
-
The specificity of GC-MS is also inherently higher. While HPLC demonstrated no interference from the sample matrix in this example, the mass spectrometer's ability to selectively monitor for specific mass fragments provides a greater degree of confidence in analyte identification, which is crucial in complex or unknown matrices.
-
HPLC offers a simpler, more accessible workflow. With an isocratic mobile phase and no complex temperature programming, the method is robust and easy to transfer between laboratories. Its compatibility with aqueous samples reduces the need for solvent-intensive extraction and evaporation steps, making it a "greener" and faster option for samples with concentrations well within its quantification range.
Recommendations:
-
For routine quality control where concentrations are expected to be in the high µg/mL range or above, HPLC-DAD is the more efficient and cost-effective choice.
-
For research, impurity profiling, or any application requiring the highest sensitivity and confirmatory identification , GC-MS is the authoritative method.
-
In a drug development setting, it is common to use an HPLC method for routine release testing while using a validated GC-MS method as a reference or for investigating out-of-specification results. The cross-validation data presented here provides the necessary evidence that the results from the HPLC method are comparable to the more specific GC-MS method, justifying its use.[12]
Conclusion
Both HPLC-DAD and GC-MS can be validated to produce accurate and precise data for the quantification of 2-Ethyl-6-methylpyrazine. The cross-validation exercise demonstrates that, within the validated range of the HPLC method, the two techniques provide comparable results. The choice between them should be driven by the specific application's requirements for sensitivity, specificity, and throughput. By understanding the underlying principles and performance characteristics of each method, researchers can confidently select the appropriate tool and generate data of the highest scientific integrity.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link][4]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link][5]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link][6]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link][7]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link][15]
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A Comparative Guide to the Sensory Properties of 2-Ethyl-5(6)-methylpyrazine and its Structural Analogs
Introduction: The Aromatic World of Pyrazines
In the intricate landscape of flavor chemistry, pyrazines represent a class of heterocyclic aromatic compounds paramount to the desirable sensory profiles of a vast array of cooked and fermented foods. These nitrogen-containing molecules are principally formed during Maillard reactions and Strecker degradation, processes responsible for the characteristic aromas of roasted, baked, and toasted products. 2-Ethyl-5(6)-methylpyrazine, a prominent member of this family, is celebrated for its potent nutty, roasted, and coffee-like aroma, making it an indispensable tool for flavorists and food scientists.[1] This guide provides a comprehensive comparison of this compound with its key structural analogs, delving into their distinct sensory properties, the underlying structure-activity relationships, and the rigorous experimental methodologies employed for their evaluation.
Comparative Sensory Evaluation of Key Pyrazine Analogs
The sensory character of a pyrazine is profoundly influenced by the nature and position of its alkyl substituents. Even subtle changes to the molecular structure can elicit significant shifts in both the qualitative aroma profile and the quantitative odor detection threshold. The following sections provide a detailed comparison of this compound with its close structural relatives.
Sensory Profile Comparison
The table below summarizes the distinct sensory descriptors associated with this compound and its selected analogs. These descriptors are typically identified through sensory panel evaluations, such as Quantitative Descriptive Analysis (QDA).
| Compound | Structure | Sensory Profile | References |
| 2-Ethyl-5-methylpyrazine | Nutty, roasted, coffee-like, occasionally bready or earthy. | [2][3] | |
| 2-Ethyl-6-methylpyrazine | Roasted baked potato, nutty. | [4][5] | |
| 2,5-Dimethylpyrazine | Roasted, peanut-like, nutty, cocoa-like. | [6] | |
| 2,6-Dimethylpyrazine | Nutty, cocoa, roasted, meaty, coffee-like. | [6] | |
| 2-Ethyl-3-methylpyrazine | Nutty, peanut, musty, corn-like, raw, earthy, roasted. | [1][7] |
Quantitative Olfactory Thresholds in Water
The odor threshold, the minimum concentration of a substance detectable by the human sense of smell, is a critical parameter in assessing the potency of a flavor compound. The following table presents the odor detection thresholds of the selected pyrazines in water, expressed in parts per billion (ppb). Lower values indicate a more potent aroma.
| Compound | Odor Detection Threshold in Water (ppb) | References |
| 2-Ethyl-5-methylpyrazine | 100 | [8] |
| 2-Ethyl-6-methylpyrazine | Not explicitly found, but often occurs as a mixture with the 2-ethyl-5-methyl isomer. | [9][10] |
| 2,5-Dimethylpyrazine | 800 | [8] |
| 2,6-Dimethylpyrazine | 200 | [8] |
| 2-Ethyl-3-methylpyrazine | 0.4 (Flavor Detection Threshold) | [8] |
Structure-Activity Relationships: The "Why" Behind the Aroma
The observed differences in the sensory properties of these pyrazine analogs are not arbitrary; they are governed by well-defined structure-activity relationships (SAR). The type, size, and position of the alkyl groups on the pyrazine ring directly influence the molecule's volatility, polarity, and its interaction with olfactory receptors.
Generally, for alkylpyrazines, nutty and roasted notes are associated with methyl or ethyl substitutions.[4] As the alkyl chain length increases, the aroma profile tends to shift towards green and earthy notes.[4] The position of the substituents also plays a crucial role. For instance, the exceptionally low flavor threshold of 2-ethyl-3-methylpyrazine suggests a particularly favorable interaction with olfactory receptors compared to its isomers. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model and predict the aroma thresholds of pyrazines based on their molecular descriptors, providing a powerful tool for understanding these relationships.[11]
Caption: Structure-Activity Relationship in Pyrazines.
Experimental Methodologies: Ensuring Scientific Rigor
The sensory data presented in this guide are obtained through rigorous and standardized experimental protocols. These methodologies are designed to be self-validating systems, ensuring the reliability and reproducibility of the results.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][13] It is instrumental in identifying the specific volatile compounds in a complex mixture that are responsible for its aroma.
Experimental Protocol for GC-O:
-
Sample Preparation: The volatile pyrazine compounds are extracted from the sample matrix. Common techniques include Solid Phase Microextraction (SPME) or solvent extraction.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties as they pass through a capillary column.
-
Effluent Splitting: At the outlet of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.
-
Olfactory Detection: The second stream is directed to a sniffing port, where a trained sensory panelist inhales the effluent and describes the perceived aroma and its intensity at specific retention times.
-
Data Correlation: The olfactory data is correlated with the chromatogram from the conventional detector to identify the odor-active compounds.
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Quantitative Descriptive Analysis (QDA®)
Quantitative Descriptive Analysis (QDA) is a sensory evaluation methodology used to identify and quantify the sensory attributes of a product.[14][15] It relies on a trained sensory panel to develop a consensus vocabulary to describe the product's sensory characteristics and then rate the intensity of each attribute on a linear scale.
Experimental Protocol for QDA®:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and articulateness. They undergo extensive training to develop a comprehensive and precise vocabulary for describing the sensory attributes of the pyrazines being tested.
-
Vocabulary Development: Through a series of sessions, the panel, guided by a panel leader, develops a consensus vocabulary of descriptive terms for the aroma, flavor, and mouthfeel of the pyrazine samples. Reference standards are often used to anchor these terms.
-
Intensity Scaling: The panelists are trained to use a linear intensity scale (e.g., a 15-cm line scale anchored with "low" and "high") to rate the intensity of each descriptive term for each sample.
-
Sample Evaluation: The pyrazine samples, prepared at specific concentrations in a neutral base (e.g., water or oil), are presented to the panelists in a controlled and randomized order. Each panelist independently evaluates the samples and records their intensity ratings for each attribute.
-
Data Analysis: The data from the individual panelists are collected and analyzed using statistical methods (e.g., Analysis of Variance - ANOVA) to determine the sensory profile of each pyrazine and to identify statistically significant differences between them.
Caption: Quantitative Descriptive Analysis (QDA®) Workflow.
Odor Threshold Determination
The determination of odor thresholds is conducted using standardized methods, such as the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits".[8][16] This method involves presenting a series of samples with increasing concentrations of the pyrazine to a sensory panel. For each concentration level, the panelists are presented with three samples, one of which contains the pyrazine, and they must identify the "odd" sample. The threshold is determined as the concentration at which a certain percentage of the panel (typically 50%) can reliably detect the compound.
Conclusion
The sensory properties of this compound and its structural analogs are a testament to the profound impact of molecular structure on aroma perception. While sharing a common pyrazine core and generally exhibiting nutty and roasted characteristics, each analog possesses a unique sensory fingerprint and potency. A thorough understanding of these nuances, gained through rigorous experimental methodologies such as GC-O and QDA, is essential for the effective application of these powerful flavor compounds in the food and beverage industry. The continued exploration of structure-activity relationships will further empower researchers and product developers to innovate and create appealing and memorable sensory experiences.
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A Comparative Guide to Natural vs. Synthetic 2-Ethyl-5(6)-methylpyrazine for Researchers and Drug Development Professionals
Abstract: 2-Ethyl-5(6)-methylpyrazine is a pivotal heterocyclic aromatic compound, lending characteristic nutty, roasted, and cocoa-like notes to a vast array of food products and serving as a key starting material in pharmaceutical synthesis.[1][2] Its origin—either derived from natural processes or produced through chemical synthesis—is a critical determinant of its application, regulatory standing, and consumer perception. This guide provides an in-depth, objective comparison of natural and synthetic this compound, grounded in experimental data and analytical principles. We will explore the distinct pathways of their formation, delve into the analytical techniques required to differentiate them, present comparative data, and provide validated experimental protocols for researchers.
The Significance of this compound in Flavor Chemistry
2-Ethyl-5-methylpyrazine and its isomer, 2-ethyl-6-methylpyrazine, are powerful aroma compounds that significantly influence the sensory profile of thermally processed foods like roasted peanuts, coffee, and baked goods.[3][4] Their formation is a hallmark of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the development of flavor and color in cooked food.[5][6][7] Beyond the food industry, the pyrazine ring is a valuable scaffold in medicinal chemistry, making the purity and provenance of these molecules a subject of intense scientific and commercial interest.
Biosynthesis and Chemical Synthesis: Two Paths to a Target Molecule
The distinction between "natural" and "synthetic" lies entirely in the pathway of formation. While the final molecule is chemically identical, the processes involved leave behind subtle but definitive clues as to their origin.
Natural Formation: The Maillard Reaction
Naturally occurring pyrazines are predominantly products of the Maillard reaction.[5][7] This process begins with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid.[5][7] A cascade of reactions, including Strecker degradation, generates α-aminoketones, which are key intermediates.[5][8] Two of these α-aminoketone molecules then condense and oxidize to form the stable, aromatic pyrazine ring. The specific side chains on the final pyrazine are determined by the initial amino acids and sugars involved.
Causality in Experimentation : When studying flavor formation in a food model system, the choice of amino acid precursors is critical. For instance, L-threonine is a known precursor for 2,5-dimethylpyrazine, while L-serine can lead to methylpyrazine.[9] Understanding these precursor relationships is essential for accurately modeling and manipulating flavor development in processed foods.
Caption: Generalized workflow for natural pyrazine formation via the Maillard reaction.
Synthetic Routes
Chemical synthesis offers a more controlled and often higher-yield route to pyrazines. A common industrial method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. For 2-Ethyl-5-methylpyrazine, this could involve reacting ethylenediamine with methylglyoxal and an ethyl-containing dicarbonyl, though various patented routes exist that may use different starting materials and catalysts.[10] These syntheses are efficient but can introduce trace impurities not found in the natural product.
Caption: A typical workflow for the chemical synthesis of alkylpyrazines.
The Analytical Gauntlet: Differentiating Natural from Synthetic
Distinguishing between natural and synthetic versions of a chemically identical molecule is a significant analytical challenge.[11] Several advanced techniques are employed, often in combination, to provide a definitive answer.
-
Isotope Ratio Mass Spectrometry (IRMS): This is the gold standard for authenticity testing of non-chiral flavor compounds.[12][13] Natural products derive their carbon from atmospheric CO2 via photosynthesis. The resulting ¹³C/¹²C ratio is distinct from that of petroleum-derived synthetic precursors.[13] IRMS can precisely measure this isotopic ratio, providing a robust fingerprint of the product's origin.[12][14]
-
Impurity Profiling by GC-MS: Synthetic processes often leave behind trace amounts of unreacted starting materials, by-products, or catalyst residues.[15] High-resolution Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify these minor components, creating an "impurity profile" that serves as a fingerprint for a specific synthetic route.[16][17] Natural products, in contrast, will be accompanied by other compounds from the Maillard reaction.
-
Chiral Analysis: While 2-Ethyl-5-methylpyrazine itself is not chiral, chiral analysis can be a powerful tool for other flavor compounds where a synthetic route produces a racemic mixture (equal parts of both enantiomers), whereas the natural biosynthetic pathway produces only one specific enantiomer.[18]
Head-to-Head Comparison: A Multi-Parametric Analysis
For the pure, isolated 2-Ethyl-5-methylpyrazine molecule, most physicochemical properties are identical regardless of origin. The key differences lie in isotopic composition, trace impurities, and often, sensory perception due to those impurities.
Table 1: Physicochemical and Analytical Comparison
| Parameter | Natural this compound | Synthetic this compound | Rationale for Difference |
| Chemical Formula | C₇H₁₀N₂ | C₇H₁₀N₂ | Identical molecule |
| Molecular Weight | 122.17 g/mol [1] | 122.17 g/mol [1] | Identical molecule |
| Boiling Point | ~57 °C @ 10 mmHg[19] | ~57 °C @ 10 mmHg[19] | Property of the pure compound |
| Refractive Index | ~1.491-1.501[1] | ~1.491-1.501[1] | Property of the pure compound |
| ¹³C/¹²C Isotope Ratio (δ¹³C) | Typically -25‰ to -35‰ (from C3 plants) | Typically -20‰ to -30‰ (petrochemical origin) | Reflects carbon source (photosynthesis vs. fossil fuels)[13] |
| Typical Impurities | Other pyrazines, furans, pyrroles (from Maillard reaction) | Unreacted precursors, catalytic residues, isomers from side reactions | Reflects the formation pathway[15] |
Table 2: Sensory and Regulatory Comparison
| Parameter | Natural this compound | Synthetic this compound | Rationale for Difference |
| Odor Profile | Roasted, nutty, coffee, cocoa[19] | Roasted, nutty, coffee, cocoa[19] | The pure compound has a defined odor. |
| Potential Off-Notes | May have smoky, burnt, or other Maillard-related notes | May have chemical, plastic, or solvent-like notes | Dependent on the purity and nature of trace impurities.[20][21] |
| Regulatory Status (US) | "Natural Flavor" | "Artificial Flavor" | Based on source material and processing method. |
| FEMA GRAS Number | 3154[1][22] | 3154[1][22] | Generally Recognized As Safe status applies to the chemical itself. |
| Consumer Perception | Generally preferred, perceived as "cleaner" label[20] | May be perceived negatively by some consumers. | Marketing and consumer trends. |
Experimental Protocols: Validated Methodologies for Analysis
These protocols provide a framework for laboratory analysis. Each protocol is a self-validating system, incorporating standards and blanks to ensure data integrity.
Protocol: GC-MS for Purity and Impurity Profiling
Objective: To identify and quantify the primary pyrazine compound and characterize its impurity profile.
Causality in Experimental Choices: The use of a deuterated internal standard is the "gold standard" as it co-elutes with the analyte and behaves almost identically during extraction and injection, providing the most accurate correction for analytical variability.[23] A non-polar column like one with a 5% phenyl methylpolysiloxane stationary phase is chosen for its excellent separation of volatile and semi-volatile aromatic compounds like pyrazines.[17]
Methodology:
-
Standard Preparation: Prepare a stock solution of analytical grade 2-Ethyl-5-methylpyrazine and a deuterated internal standard (e.g., 2-Methylpyrazine-d6) in GC-grade methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the pyrazine sample (natural or synthetic) to an appropriate concentration (e.g., 100 µg/mL) in methanol. Spike with the deuterated internal standard at a fixed concentration.
-
GC-MS Instrumentation:
-
GC System: Agilent 6890N or equivalent.[23]
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Splitless mode, 250°C.[24]
-
Carrier Gas: Helium at 1.0 mL/min constant flow.[23]
-
Oven Program: 40°C hold for 2 min, ramp at 4°C/min to 240°C, hold for 5 min.[23]
-
MS System: Agilent 5975 or equivalent single quadrupole MS.[23]
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[23]
-
Acquisition Mode: Scan mode (m/z 40-300) for impurity identification and Selected Ion Monitoring (SIM) mode for quantification.
-
-
Analysis: Inject 1 µL of each standard and sample. Integrate the peak areas for the target analyte and the internal standard.
-
Validation: Construct a calibration curve from the standards. The linearity (R²) should be >0.995. Analyze a solvent blank between samples to check for carryover.
Protocol: Isotope Ratio Mass Spectrometry (IRMS) for Source Verification
Objective: To determine the ¹³C/¹²C isotope ratio (δ¹³C value) to differentiate between natural (plant-based) and synthetic (petrochemical-based) origins.
Methodology:
-
Instrumentation: A Gas Chromatograph coupled to a combustion interface and an Isotope Ratio Mass Spectrometer (GC-C-IRMS).[13][14]
-
Sample Preparation: Dilute the pyrazine sample in an appropriate solvent. No derivatization is needed.
-
GC Separation: Utilize a GC method similar to the one described in Protocol 5.1 to chromatographically isolate the 2-Ethyl-5-methylpyrazine peak.
-
Combustion: The eluent from the GC containing the target pyrazine is passed through a combustion reactor (typically a ceramic tube at >900°C) to convert all organic carbon into CO₂ gas.[13]
-
IRMS Analysis: The resulting CO₂ gas is introduced into the IRMS, which measures the ratio of ¹³CO₂ (mass 45) to ¹²CO₂ (mass 44).
-
Data Interpretation: The measured ratio is compared to an international standard (Vienna Pee Dee Belemnite) and expressed as a δ¹³C value in parts per thousand (‰).[13] Samples with δ¹³C values in the range expected for C3 plants are considered natural, while those with values typical of petroleum are classified as synthetic.
Regulatory Landscape and Industrial Implications
The distinction between natural and synthetic is not merely academic; it has significant regulatory and commercial consequences. In the United States, the Code of Federal Regulations (CFR) strictly defines what can be labeled a "natural flavor." A synthetic compound, even if chemically identical to its natural counterpart ("nature-identical"), must be labeled as "artificial." Both natural and synthetic 2-Ethyl-5-methylpyrazine are designated as FEMA GRAS (Generally Recognized As Safe), meaning they are safe for consumption at specified levels.[22][25] However, the demand for "clean-label" products often drives manufacturers to use the more expensive natural version to achieve the "natural flavor" designation on their ingredient lists.
Conclusion: Selecting the Appropriate Pyrazine for Your Application
The choice between natural and synthetic this compound is application-dependent.
-
For Food and Beverage Applications: If a "natural" label claim is a marketing priority, the higher cost of the natural version, verified by IRMS, is necessary. For applications where cost is paramount and an "artificial flavor" label is acceptable, the synthetic version offers a high-purity, cost-effective alternative.
-
For Pharmaceutical and Research Applications: The primary concern is purity and a well-characterized impurity profile. Synthetic 2-Ethyl-5-methylpyrazine is often preferred due to its high purity (>99%) and the predictable nature of its trace impurities, which is critical for avoiding unwanted side reactions and ensuring regulatory compliance in drug manufacturing.[15]
Ultimately, a thorough understanding of the analytical methods used to verify origin and purity is essential for any researcher, scientist, or drug development professional working with this versatile compound. The protocols and comparative data provided in this guide serve as a foundational resource for making informed sourcing and application decisions.
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An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2020). ASM Journals. [Link]
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Substances Added to Food (formerly EAFUS). (n.d.). FDA. [Link]
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Odor Threshold of Some Pyrazines. (1987). ResearchGate. [Link]
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2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture. (n.d.). The Good Scents Company. [Link]
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2-ethyl-5(or6)-methyl pyrazine. (n.d.). The Good Scents Company. [Link]
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Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (2007). ScienceDirect. [Link]
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Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2016). National Institutes of Health (NIH). [Link]
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For researchers, scientists, and drug development professionals, understanding the nuances of chemical signaling in insects is paramount for developing effective and targeted pest management strategies. This guide provides an in-depth evaluation of the alarm pheromone activity of 2-Ethyl-5(6)-methylpyrazine, a commercially available mixture of 2-ethyl-5-methylpyrazine (2E5MP) and 2-ethyl-6-methylpyrazine (2E6MP), and compares its efficacy with structurally related pyrazine compounds. The insights and data presented herein are synthesized from peer-reviewed studies to provide a robust and objective comparison.
Introduction: The Chemical Language of Alarm in Social Insects
In the intricate societies of insects, chemical communication is the linchpin of colony cohesion and defense.[1] Alarm pheromones are a critical class of semiochemicals released in response to threats, triggering a cascade of defensive behaviors in nestmates, ranging from heightened alertness and aggression to organized evacuation.[2][3] Pyrazines, a group of nitrogen-containing heterocyclic aromatic compounds, are prominent in the chemical arsenal of many ant species, serving as key components of their alarm signaling systems.[4][5][6]
The red imported fire ant, Solenopsis invicta, a species of significant ecological and economic importance, utilizes 2-ethyl-3,6-dimethylpyrazine as a primary component of its alarm pheromone.[7][8] The study of this and analogous pyrazine compounds offers a window into the structure-activity relationships that govern insect chemoreception and provides a foundation for the development of novel pest control agents that can manipulate insect behavior.
Comparative Bioactivity of Pyrazine Analogues
The efficacy of an alarm pheromone is determined by its ability to elicit a strong and reliable response from the target insect species. This is typically quantified through a combination of electrophysiological and behavioral assays.
Electrophysiological Responses (EAG)
Electroantennography (EAG) measures the electrical output of an insect's antenna in response to an odorant, providing a direct measure of the sensitivity of the olfactory receptor neurons. A higher EAG response generally indicates a stronger interaction between the compound and the antennal receptors.
| Compound | Structure | Mean EAG Response (mV) at 1000 µg | Relative Activity | Reference |
| This compound | A mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine | Data not available for the mixture | - | |
| 2-Ethyl-5-methylpyrazine (2E5MP) | Similar to 2E6MP | Active | [9] | |
| 2-Ethyl-6-methylpyrazine (2E6MP) | Similar to 2E5MP | Active | [9] | |
| 2-Ethyl-3,6-dimethylpyrazine (Natural Pheromone) | ~0.8 mV | High | ||
| 2-Ethyl-3,5-dimethylpyrazine | Dose-dependent, significant activity | High | [10] | |
| 2,3,5-Trimethylpyrazine | Significant activity | High | [9] | |
| 2,3-Diethyl-5-methylpyrazine | Significant activity | High | [9] | |
| 2-Methoxy-3-methylpyrazine | Significant activity | Moderate | ||
| 2-Ethoxy-3(5 or 6)-methylpyrazine | Significant activity | Moderate | [11] | |
| 2-Chloro-3-methoxypyrazine | Significant activity | Moderate | [11] |
Note: EAG responses are highly dependent on experimental conditions. The data presented is a synthesis from multiple sources and should be interpreted as a relative comparison.
Behavioral Responses
Behavioral bioassays are essential for validating the ecological relevance of electrophysiological findings. In the context of alarm pheromones, these assays typically quantify behaviors such as increased locomotion, aggression, and attraction to or repulsion from the chemical source.
| Compound | Behavioral Response Score (Qualitative) | Key Observations | Reference |
| This compound | Active | Elicits significant alarm responses in S. invicta workers. The two isomers (2E5MP and 2E6MP) are equally active. | [9] |
| 2-Ethyl-3,6-dimethylpyrazine (Natural Pheromone) | High | Induces rapid running, attraction to the source, and aggressive postures. | [12] |
| 2-Ethyl-3,5-dimethylpyrazine | High | Elicits characteristic alarm behaviors in fire ant workers; dose-dependent. | [10] |
| 2,3,5-Trimethylpyrazine | High | Elicited significant alarm responses at a dose range of 0.1-1000 ng. | [9] |
| 2,3-Diethyl-5-methylpyrazine | High | Elicited significant alarm responses at a dose range of 0.1-1000 ng. | [9] |
| Alkoxypyrazines (various) | Moderate | Chemical structure influenced the EAG response but not always the alarm behavioral response. |
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. The following sections detail the methodologies for EAG and behavioral assays as synthesized from the referenced literature.
Electroantennography (EAG) Assay Workflow
The EAG assay provides a robust method for screening the activity of volatile compounds on insect antennae.
Step-by-Step Methodology:
-
Ant Preparation: An adult worker ant is immobilized, and its head is excised.
-
Electrode Placement: The excised head is mounted onto a holder. A recording electrode, filled with a conductive solution, is carefully brought into contact with the distal end of one antenna. A reference electrode is inserted into the back of the head capsule.
-
Odorant Delivery: A purified air stream is continuously passed over the antenna. A defined puff of air carrying the test compound at a known concentration is injected into the airstream.
-
Signal Recording: The electrical potential difference between the recording and reference electrodes is amplified and recorded. The peak voltage deflection in response to the odorant puff is the EAG response.
-
Data Analysis: The EAG responses to a range of concentrations are recorded to generate a dose-response curve. Responses are typically normalized by subtracting the response to a solvent control.
Behavioral Bioassay Protocol
Behavioral assays are designed to quantify the observable responses of insects to chemical stimuli in a controlled environment.
Step-by-Step Methodology:
-
Arena Setup: A small foraging arena is established with a nest entrance for a group of worker ants.
-
Acclimation: The ants are allowed to acclimate to the arena for a set period.
-
Stimulus Introduction: A filter paper disc treated with a specific concentration of the test compound dissolved in a solvent is introduced into the arena. A solvent-only disc serves as a control.
-
Behavioral Observation: The behavior of the ants is recorded for a defined period. Key behaviors to quantify include:
-
Locomotor activity: Time spent moving, speed, and tortuosity of movement.
-
Orientation: Movement towards or away from the stimulus source.
-
Aggression: Number of mandible openings and biting behaviors.
-
-
Scoring and Analysis: The observed behaviors are scored based on a predefined scale or quantified directly. Statistical analysis is used to compare the responses to the test compound and the control.
Mechanistic Insights: The Olfactory Signaling Pathway
The detection of alarm pheromones initiates a sophisticated signal transduction cascade within the olfactory sensory neurons of the insect antenna. While the specific receptors for many pyrazines in ants are still under investigation, a generalized pathway can be described.[13]
-
Odorant Binding: Volatile pyrazine molecules enter the sensillum lymph through pores in the cuticle of the antenna. Here, they are bound by Odorant-Binding Proteins (OBPs).
-
Receptor Activation: The OBP-pheromone complex is transported to the dendritic membrane of an Olfactory Sensory Neuron (OSN) where it interacts with a specific Olfactory Receptor (OR).
-
Signal Transduction: This binding event opens an ion channel, leading to the depolarization of the OSN membrane and the generation of an action potential.
-
Neural Processing: The action potential travels down the axon of the OSN to the antennal lobe of the brain, where the signal is processed in specific glomeruli.[14] This information is then relayed to higher brain centers, resulting in the observed behavioral response.[14]
Conclusion and Future Directions
The commercially available this compound demonstrates significant alarm pheromone activity in the red imported fire ant, Solenopsis invicta, with both of its isomers, 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine, contributing to this effect. Its bioactivity is comparable to other potent pyrazine analogues, including the naturally occurring alarm pheromone, 2-ethyl-3,6-dimethylpyrazine.
This comparative guide underscores the potential of this compound and related compounds as tools for manipulating insect behavior for pest management purposes. Future research should focus on:
-
Receptor Deorphanization: Identifying the specific olfactory receptors that bind to these pyrazines to enable more targeted drug design.
-
Field Trials: Evaluating the efficacy of these compounds in field settings to translate laboratory findings into practical applications.
-
Synergistic Blends: Investigating the potential for synergistic effects by combining different pyrazine compounds to enhance their alarm-inducing properties.
By continuing to unravel the complexities of insect chemical communication, the scientific community can pave the way for the development of more effective and environmentally benign pest control solutions.
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Basu, S., et al. (2021). Insect alarm pheromones in response to predators: Ecological trade-offs and molecular mechanisms. Insect Biochemistry and Molecular Biology, 128, 103514. [Link]
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Vander Meer, R. K., et al. (2010). Isolation of a pyrazine alarm pheromone component from the fire ant, Solenopsis invicta. Journal of Chemical Ecology, 36(2), 163-170. [Link]
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Mizunami, M., et al. (2010). Alarm Pheromone Processing in the Ant Brain: An Evolutionary Perspective. Frontiers in Behavioral Neuroscience, 4, 16. [Link]
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Hart, T., et al. (2023). The world’s first transgenic ants reveal how colonies respond to an alarm. The Rockefeller University. [Link]
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Vander Meer, R. K., & Preston, C. A. (2005). The Solenopsis invicta Alarm Pheromone. 2005 ESA Annual Meeting. [Link]
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Vander Meer, R. K., et al. (2010). Isolation of a pyrazine alarm pheromone component from the fire ant, Solenopsis invicta. USDA ARS. [Link]
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Bohman, B., et al. (2018). Discovery of tetrasubstituted pyrazines as semiochemicals in a sexually deceptive orchid. Organic letters, 20(15), 4439-4442. [Link]
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Rothschild, M., et al. (2005). Methylalkylpyrazines in aposematic insects, their hostplants and mimics. Biological Journal of the Linnean Society, 84(4), 387-397. [Link]
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Pevsner, J., et al. (1985). Isolation and characterization of an olfactory receptor protein for odorant pyrazines. Proceedings of the National Academy of Sciences, 82(23), 8090-8094. [Link]
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Chen, S., et al. (2019). Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone. Insects, 10(11), 403. [Link]
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Colonial Pest. (2023). Ant Colony Communication: The Intricacies of Chemical Signaling. Colonial Pest. [Link]
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Marcinek, P., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. Food Chemistry, 365, 130491. [Link]
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Hart, T., et al. (2023). The Alarm Pheromone and Alarm Response of the Clonal Raider Ant Ooceraea biroi. bioRxiv. [Link]
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Hart, T., et al. (2023). The Alarm Pheromone and Alarm Response of the Clonal Raider Ant Ooceraea biroi. bioRxiv. [Link]
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Leibniz Institute for Food Systems Biology at the Technical University of Munich. (2021). Study: Odorant receptor recognizes pyrazines in both humans and domesticated animals. Phys.org. [Link]
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Wei, J., et al. (2021). Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae. Preprints.org. [Link]
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Ong, P. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Fundamental and Applied Sciences, 13(1), 59-69. [Link]
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Vander Meer, R. K., et al. (2010). Isolation of a pyrazine alarm pheromone component from the fire ant, Solenopsis invicta. USDA ARS. [Link]
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University of California - Riverside. (2017). Olfactory receptors that enable ants to smell and recognize workers, males, and their queen identified. ScienceDaily. [Link]
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Wei, J., et al. (2021). Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae. Insects, 12(7), 613. [Link]
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Stojanovska, F., et al. (2002). Increased EAG response to Bz is concentration dependent. EAG response to different concentrations of (A) Bz and (B) Ea dissolved in paraffin oil. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Ethyl-5(6)-methylpyrazine Quantification
Introduction: The Analytical Challenge of a Key Aroma Compound
2-Ethyl-5(6)-methylpyrazine is a critical volatile compound that contributes desirable nutty, roasted, and cocoa-like aromas to a wide variety of food products, including coffee, baked goods, and roasted nuts.[1][2][3] The accurate quantification of this pyrazine is paramount for quality control, product development, and flavor profiling. However, its volatile nature and the complexity of food matrices present significant analytical challenges, leading to potential variability in measurements across different laboratories.
This guide presents a framework for an inter-laboratory comparison (ILC) designed to assess and improve the accuracy and reproducibility of this compound quantification. Such comparisons are essential for laboratories seeking to validate their analytical methods and demonstrate technical competence, aligning with the principles outlined in ISO/IEC 17025.[4][5] We will delve into two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing detailed protocols and exploring the critical parameters that influence method performance.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive resource for establishing robust and comparable methods for the quantification of this compound. By understanding the nuances of each analytical approach and the potential sources of error, laboratories can enhance the reliability of their data and contribute to greater consistency within the scientific community.
Designing the Inter-laboratory Comparison
A successful ILC hinges on a well-defined experimental design. The following outlines the key components of a hypothetical study to compare the quantification of this compound.
Reference Material Preparation and Distribution
A homogenous and stable reference material is the cornerstone of any ILC. For this study, a simulated coffee extract will be prepared.
Protocol for Reference Material Preparation:
-
Matrix Preparation: A "pyrazine-free" coffee matrix will be created by exhaustive vacuum distillation of a commercially available instant coffee solution. This removes endogenous volatile compounds.
-
Spiking: The matrix will be spiked with a certified analytical standard of this compound (a mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine) to a target concentration of 15 µg/mL.
-
Homogeneity and Stability Testing: A statistically relevant number of samples will be randomly selected and analyzed in duplicate to ensure homogeneity, following guidelines similar to those described in ISO/IEC 17043.[6] Stability will be assessed by analyzing samples stored under different conditions over time.
-
Packaging and Distribution: The validated reference material will be aliquoted into amber glass vials, sealed, and shipped to participating laboratories under controlled temperature conditions.
Participating Laboratories and Instructions
For this hypothetical study, ten laboratories with experience in food analysis will be invited to participate. Each laboratory will receive two vials of the reference material and will be instructed to perform the quantification in triplicate using both the provided GC-MS and HPLC methods. A detailed reporting template will be provided to ensure consistent data submission.
Caption: Workflow of the Inter-laboratory Comparison Study.
Analytical Methodologies
Participating laboratories will be required to adhere to the following detailed protocols for the quantification of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Pipette 5 mL of the reference material into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to increase the ionic strength of the sample, which aids in the partitioning of volatile compounds into the headspace.
-
Add a magnetic stir bar.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 240°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 121.
-
Qualifier Ions: m/z 122, m/z 94.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
-
-
Calibration:
-
Prepare a series of calibration standards in the "pyrazine-free" coffee matrix ranging from 1 to 25 µg/mL.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
-
Caption: GC-MS analytical workflow for this compound.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
While less common for highly volatile compounds, HPLC can be a robust alternative, particularly when dealing with less volatile pyrazines or when GC-MS is unavailable.[8]
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Pipette 10 mL of the reference material into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction with another 10 mL of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
HPLC-UV Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 276 nm.
-
-
Calibration:
-
Prepare a series of calibration standards in the mobile phase ranging from 1 to 25 µg/mL.
-
Analyze the calibration standards using the same HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Hypothetical Inter-laboratory Comparison Results
The following table summarizes the hypothetical results from the ten participating laboratories for the quantification of this compound (Assigned Value = 15.0 µg/mL).
| Laboratory | GC-MS Result (µg/mL) | HPLC-UV Result (µg/mL) |
| 1 | 14.8 | 15.5 |
| 2 | 15.2 | 16.1 |
| 3 | 14.5 | 14.2 |
| 4 | 16.5 | 17.8 |
| 5 | 15.5 | 15.9 |
| 6 | 13.9 | 13.5 |
| 7 | 15.1 | 15.3 |
| 8 | 14.9 | 14.8 |
| 9 | 17.1 | 18.5 |
| 10 | 14.3 | 14.0 |
| Mean | 15.2 | 15.6 |
| Std Dev | 1.04 | 1.56 |
| RSD (%) | 6.8% | 10.0% |
Data Analysis and Interpretation
The performance of each laboratory is typically assessed using z-scores, calculated according to ISO 13528.[9][10] The z-score is calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (15.0 µg/mL)
-
σ is the standard deviation for proficiency assessment (target value, often determined from previous ILCs or method validation data; for this example, we will use 0.8 µg/mL for GC-MS and 1.2 µg/mL for HPLC).
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Based on the hypothetical data, laboratories 4 and 9 would receive questionable or unsatisfactory z-scores, indicating potential issues with their implementation of the analytical methods. The higher relative standard deviation (RSD) for the HPLC-UV method suggests greater inter-laboratory variability with this technique compared to GC-MS for this specific analyte.
Discussion of Potential Sources of Variability and Error
The observed variability in the hypothetical results can be attributed to several factors:
-
Sample Preparation: This is often the largest source of error in chromatography.[11][12] Inconsistent extraction efficiency in both HS-SPME and LLE, variations in sample and reagent volumes, and potential for contamination can significantly impact the final result.
-
Instrumentation: Differences in instrument sensitivity, calibration, and maintenance can lead to systematic errors. For GC-MS, variations in injector temperature and splitless time can affect the transfer of the analyte to the column. For HPLC, fluctuations in pump performance can alter the mobile phase composition and flow rate.
-
Calibration: Errors in the preparation of calibration standards, the choice of the calibration model, and the integration of chromatographic peaks can introduce bias.
-
Matrix Effects: Although a simulated matrix was used, residual non-volatile components can still affect the partitioning of the analyte in HS-SPME or cause ion suppression/enhancement in the MS source.[13]
Conclusion and Recommendations
This guide has outlined a comprehensive framework for conducting an inter-laboratory comparison for the quantification of this compound. The detailed GC-MS and HPLC-UV protocols provide a solid foundation for achieving comparable results across different laboratories. The hypothetical data and subsequent analysis highlight the importance of meticulous adherence to validated methods and the utility of proficiency testing in identifying areas for improvement.
For laboratories seeking to enhance the accuracy and precision of their this compound quantification, the following recommendations are crucial:
-
Rigorous Method Validation: Ensure that all analytical methods are thoroughly validated for the specific food matrices being analyzed, in line with established guidelines.[14]
-
Use of Internal Standards: Incorporating a suitable internal standard can help to correct for variations in sample preparation and instrument response.
-
Regular Participation in Proficiency Testing: Ongoing participation in ILCs is a key requirement of ISO/IEC 17025 and provides an objective measure of a laboratory's performance.[15]
-
Continuous Training and Quality Control: Regular training of analysts and the implementation of robust internal quality control measures are essential for maintaining high standards of data quality.
By embracing these principles, the scientific community can work towards greater harmonization in the analysis of this important flavor compound, ultimately leading to improved food quality and safety.
References
-
Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO. [Link]
-
Thompson, M., & Ellison, S. L. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Food Safety Magazine. [Link]
-
Food Safety Institute. (2023). Understanding Method Validation in Food Testing Laboratories. [Link]
-
Astor Mayer. ISO 13528 STATISTICAL METHODS USED IN PROFICIENCY TESTING THROUGH INTERLABORATORY COMPARISONS. [Link]
-
iTeh Standards. (2022). ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]
-
International Organization for Standardization. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. [Link]
-
ALWSCI. (2023). Common Sources Of Error in Gas Chromatography. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
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A Senior Application Scientist's Guide to Isomeric Purity Assessment of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine
In the realm of flavor and fragrance chemistry, as well as in the intricate world of pharmaceutical intermediates, the precise isomeric composition of a compound is not merely a matter of academic curiosity—it is a critical determinant of its bioactivity, sensory profile, and regulatory compliance. This is particularly true for closely related isomers like 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine. These compounds, often found together in commercial preparations, present a significant analytical challenge due to their nearly identical physicochemical properties.[1][2][3] This guide provides an in-depth comparison of the primary chromatographic techniques for assessing the isomeric purity of these pyrazine derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer insights gleaned from extensive field experience to empower researchers in achieving robust and reliable separations.
The Analytical Imperative: Why Isomeric Purity Matters
2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine are key contributors to the characteristic aromas of many roasted and toasted foods, such as coffee and nuts.[1] Their distinct sensory attributes, though subtle, can significantly influence the overall flavor profile of a product. In the pharmaceutical industry, where pyrazine derivatives serve as versatile building blocks for active pharmaceutical ingredients (APIs), the presence of an undesired isomer can lead to altered efficacy, unforeseen side effects, or complications in regulatory approval. Therefore, the ability to accurately separate and quantify these isomers is paramount.
The primary analytical hurdle lies in their structural similarity. As positional isomers, they share the same molecular weight and elemental composition, leading to overlapping physical properties and, consequently, co-elution in many chromatographic systems.[4] This guide will dissect the strategies to overcome this challenge.
High-Performance Liquid Chromatography (HPLC): A Tale of Two Selectivities
HPLC offers a powerful platform for the separation of these isomers, primarily by exploiting subtle differences in their interactions with a stationary phase. While conventional reversed-phase columns often fall short, specialized column chemistries provide the necessary selectivity.
Chiral Stationary Phases: An Unconventional yet Effective Approach
Interestingly, one of the most successful methods for separating these non-chiral regioisomers involves the use of a polysaccharide-based chiral stationary phase, specifically the Chiralpak AD-H column.[1][5] This approach leverages the unique three-dimensional structure of the chiral selector to induce differential interactions with the isomers, leading to their separation.
The mechanism of separation on a chiral phase for non-chiral isomers is not based on enantioselective recognition but rather on subtle differences in how the planar pyrazine rings and their alkyl substituents interact with the chiral cavities and functional groups of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively result in different retention times for the two isomers.
Non-Chiral Stationary Phases: The Quest for Alternative Selectivity
While the chiral column approach is highly effective, exploring non-chiral alternatives can be advantageous in terms of cost and method versatility. For the separation of positional isomers, stationary phases that offer alternative selectivities to the standard C18 are often employed. These include:
-
Phenyl Phases: These columns can provide π-π interactions between the phenyl groups of the stationary phase and the aromatic pyrazine ring, offering a different separation mechanism compared to the hydrophobic interactions of a C18 column.[6]
-
Pyrenylethyl and Nitrophenylethyl Phases: These stationary phases are specifically designed for the separation of aromatic isomers, utilizing strong π-π and dipole-dipole interactions to resolve compounds with minor structural differences.[7]
The choice between these stationary phases will depend on the specific requirements of the analysis, including the desired resolution, run time, and compatibility with the sample matrix.
Gas Chromatography (GC): Taming Volatility for Isomeric Resolution
Gas chromatography is a natural choice for the analysis of volatile pyrazines. However, the similar boiling points and mass spectra of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine make their separation and identification by GC-MS challenging.[4][8] The key to a successful GC separation lies in the selection of an appropriate stationary phase and the optimization of the temperature program.
The Crucial Role of the Stationary Phase
The choice of the GC column's stationary phase is the most critical factor in achieving separation. Due to the similar volatility of the isomers, a non-polar stationary phase may not provide sufficient resolution. A more polar stationary phase, such as one containing polyethylene glycol (e.g., a "WAX" type column), can induce different dipole-dipole interactions with the isomers, leading to better separation.[1]
Temperature Programming: The Fine Art of Resolution
Optimizing the oven temperature program is essential for maximizing the resolution of closely eluting peaks. A slow temperature ramp rate (e.g., 2-5 °C/min) can significantly enhance the separation of isomers by allowing for more interactions with the stationary phase.[9][10][11]
The Indispensable Tool: Retention Indices
Given that the mass spectra of these isomers are often virtually identical, relying solely on spectral library matching for identification is fraught with peril.[4] The use of Kovats retention indices (RI) is a critical and self-validating step for unambiguous peak assignment. By comparing the calculated RI of the unknown peaks with literature values for the specific stationary phase used, a much higher degree of confidence in the identification can be achieved.[8]
Comparative Summary of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Separation Principle | Differential partitioning and interaction with a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility and polarity. |
| Key to Isomer Separation | Specialized stationary phases (chiral or alternative non-chiral phases with π-π interaction capabilities). | Selection of a polar stationary phase and optimization of the temperature program. |
| Typical Stationary Phases | Chiralpak AD-H, Phenyl, Pyrenylethyl.[1][6][7] | DB-WAX, Carbowax 20M.[1][12] |
| Mobile Phase/Carrier Gas | Liquid (e.g., Hexane/Isopropanol).[1] | Inert gas (e.g., Helium, Nitrogen).[4] |
| Detection | UV, MS. | MS, FID. |
| Strengths | Excellent resolution with appropriate column, room temperature operation. | High efficiency, sensitivity, and compatibility with mass spectrometry. |
| Challenges | Finding a suitable non-chiral column can be challenging, higher cost of specialized columns. | Co-elution of isomers, nearly identical mass spectra requiring retention index for confirmation.[4] |
Experimental Protocols
HPLC Protocol for Isomeric Purity Assessment
This protocol is based on the successful separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine using a chiral stationary phase.[1][5]
1. Sample Preparation: a. Prepare a stock solution of the pyrazine isomer mixture at a concentration of 1 mg/mL in hexane. b. Further dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
2. HPLC System and Conditions:
- Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
- Mobile Phase: Hexane/Isopropanol (99:1, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 280 nm
- Injection Volume: 10 µL
3. Data Analysis: a. Identify the peaks corresponding to 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine based on their retention times (if known from standards) or by collecting and analyzing the fractions by other techniques like NMR.[1] b. Calculate the area of each peak. c. Determine the isomeric purity by expressing the peak area of the desired isomer as a percentage of the total peak area of both isomers.
GC-MS Protocol for Isomeric Purity Assessment
This protocol provides a starting point for the GC-MS analysis of the pyrazine isomers. Optimization of the temperature program may be necessary to achieve baseline separation.
1. Sample Preparation: a. Prepare a stock solution of the pyrazine isomer mixture at a concentration of 1 mg/mL in dichloromethane. b. Dilute the stock solution to a working concentration of 10 µg/mL with dichloromethane.
2. GC-MS System and Conditions:
- Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar stationary phase.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp to 150 °C at 3 °C/min.
- Ramp to 240 °C at 20 °C/min, hold for 5 minutes.
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1)
- Injection Volume: 1 µL
- MS Transfer Line Temperature: 250 °C
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-200
3. Data Analysis: a. Identify the peaks of interest based on their retention times and mass spectra. b. Confirm the identity of each isomer by calculating their Kovats retention indices and comparing them to established databases.[8] c. Quantify the isomers using the peak areas from the total ion chromatogram (TIC) or by using extracted ion chromatograms for greater specificity.
Visualizing the Workflow
Caption: HPLC analytical workflow for isomeric purity assessment.
Caption: GC-MS analytical workflow for isomeric purity assessment.
Method Validation: Ensuring Trustworthy Results
A self-validating system is the cornerstone of trustworthy analytical data. The validation of the chosen analytical method should be performed in accordance with established guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the other isomer and potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of each isomer.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The assessment of isomeric purity for 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine demands a nuanced and informed approach to analytical methodology. While HPLC with a chiral stationary phase offers a robust and often baseline separation, GC with a polar column and a meticulously optimized temperature program, coupled with the use of retention indices, provides a powerful alternative. The choice between these techniques will ultimately depend on the specific analytical needs, available instrumentation, and the context of the research or quality control objective. By understanding the principles behind each method and adhering to rigorous validation practices, researchers can confidently and accurately determine the isomeric purity of these important pyrazine compounds.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-5(6)-methylpyrazine
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Ethyl-5(6)-methylpyrazine, a common flavoring agent found in various food products.[1][2] As a laboratory professional, understanding the chemical's hazardous properties is paramount to ensuring personal safety and environmental compliance. This document offers a procedural, in-depth framework for managing this compound from point of use to final disposal.
Hazard Identification and Risk Assessment
This compound is a mixture of isomers that presents several key hazards. A thorough understanding of these risks is the foundation of a sound disposal plan. The primary hazards are its flammability and its toxicity upon ingestion.[3][4]
-
Flammability: The compound is classified as a flammable or combustible liquid, with a flash point reported between 43°C (109.4°F) and 66°C (150°F).[5][6] This property means its vapors can form explosive mixtures with air and can be ignited by sparks, open flames, or hot surfaces.[5] Consequently, it is regulated as an ignitable hazardous waste by the Environmental Protection Agency (EPA).[7]
-
Toxicity: It is classified as harmful if swallowed.[1][3][8] Additionally, it is reported to cause skin, eye, and respiratory irritation.[4][9]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound (mixture of isomers) | [3][10] |
| CAS Number | 13360-64-0 / 13925-03-6 | [3] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Flash Point | 43°C - 66°C (109.4°F - 150°F) | [5][6] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4] |
| Disposal Classification | Ignitable Hazardous Waste | [7] |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is non-negotiable when handling this compound for use or disposal. The causality for each piece of equipment is directly linked to the hazards identified above.
-
Eye and Face Protection: Wear chemical splash goggles or a face shield.[3][5][11] This is critical to prevent contact with the liquid, which can cause serious eye irritation.[4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[3][12] This measure is necessary to prevent skin contact, as the compound is a known skin irritant.[4]
-
Protective Clothing: A standard laboratory coat is required to protect against accidental spills and splashes.[3][12]
-
Respiratory Protection: All handling of this chemical should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors that can cause respiratory irritation.[11][13]
Step-by-Step Waste Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15] Adherence to these regulations is a matter of legal and ethical responsibility.
Step 1: Waste Segregation and Containerization Properly segregate waste to prevent dangerous reactions.
-
Collect all waste containing this compound—including unused product, solutions, and contaminated materials (e.g., absorbent pads)—in a dedicated hazardous waste container.[12]
-
Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[12]
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[12]
Step 2: Labeling of Hazardous Waste Accurate labeling is a regulatory requirement essential for safe handling.
-
The container must be clearly labeled with the words "Hazardous Waste".[12]
-
The label must include the full chemical name: "Waste this compound".[12]
-
Indicate the specific hazards (e.g., "Flammable," "Toxic").
-
Note the date when waste was first added to the container.[12]
Step 3: Storage of Waste Containers Store waste safely pending pickup by a licensed disposal facility.
-
Keep the waste container tightly closed when not in use.[5]
-
Store the container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage area.
-
Ensure the storage location is away from heat, sparks, open flames, and other ignition sources.[5]
Step 4: Final Disposal Final disposal must be handled by professionals.
-
Arrange for the collection of the waste container by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[14][15]
-
Never pour this compound down the drain or dispose of it in regular trash, as this can lead to environmental contamination and create fire or explosion risks.[8][16][17]
-
Empty containers that held the chemical must also be treated as hazardous waste, as they can retain flammable and toxic residue.[17][18] They should be disposed of through the same hazardous waste stream or managed according to institutional and regulatory guidelines for empty container disposal.[19]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
4.1 Spill Cleanup Protocol
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks.[5][17]
-
Ensure Ventilation: Work in a well-ventilated area or fume hood. If the spill is large, evacuate the immediate area.[3]
-
Absorb the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[3][5][8]
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[5] The use of non-sparking tools is a critical control to prevent the ignition of flammable vapors.[5]
-
Decontaminate the Area: Clean the spill surface thoroughly with soap and water to remove any residual contamination.[20] Collect the cleaning materials as hazardous waste.
4.2 First-Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately. Rinse the mouth with water. Do not induce vomiting.[3][5][16]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[5]
-
In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4][5]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If symptoms develop, seek medical attention.[5]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the safe management and disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Ethyl-5(6)-methylpyrazine
For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2-Ethyl-5(6)-methylpyrazine, a heterocyclic aromatic compound utilized in flavor and fragrance chemistry as well as a potential building block in pharmaceutical synthesis. Our focus extends beyond mere procedural instructions; we aim to instill a deep understanding of the causality behind each safety recommendation, fostering a culture of proactive laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a flammable liquid and is harmful if swallowed.[1][2][3][4] It can cause skin, eye, and respiratory irritation.[1][5][6][7] A comprehensive understanding of these hazards is the first step in mitigating risk.
Key Hazards:
-
Flammability: This compound has a flashpoint, meaning it can form an ignitable mixture with air at or above a certain temperature.[1][6] It is crucial to prevent the buildup of vapors and to eliminate all potential ignition sources.
-
Oral Toxicity: Accidental ingestion can be harmful.[1][2][3][4][7][8] This underscores the importance of stringent personal hygiene practices and the prohibition of eating, drinking, or smoking in laboratory areas.[1][3][6][8][9][10]
-
Irritant Properties: Contact with the skin, eyes, or respiratory tract can lead to irritation.[1][5][6][11] This necessitates the use of appropriate personal protective equipment (PPE) to create a barrier between the chemical and the user.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[9][12][13] | Protects against splashes and vapors that can cause serious eye irritation.[1][7][12] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[12] | Provides a barrier against skin contact, which can cause irritation.[5][11][12] Regular inspection for signs of degradation is crucial. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[12] | Minimizes skin exposure from accidental spills and protects from potential flammability hazards.[9][12] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas to protect the respiratory tract from irritating vapors.[9][11][12][13] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][11][12] This is the most effective way to control exposure to vapors.
-
Ignition Source Control: Ensure the work area is free of open flames, sparks, and hot surfaces.[1][3][9][13][14][15] Use explosion-proof electrical equipment where necessary.[1][9][13]
-
Grounding: Ground and bond containers and receiving equipment to prevent the buildup of static electricity, which can be an ignition source.[1][4][9][13][15]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., foam, carbon dioxide, dry powder) are readily accessible.[9][13]
Step 2: Chemical Handling
-
Personal Protective Equipment: Don all required PPE before handling the chemical.
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[1][13]
-
Container Management: Keep the container tightly closed when not in use to prevent the escape of vapors.[1][9][13]
-
Hygiene: Wash hands thoroughly after handling.[1][3][8] Contaminated clothing should be removed and washed before reuse.[1][9][12]
Step 3: Storage
-
Location: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3][4][14]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[11][16]
-
Container Integrity: Ensure storage containers are tightly sealed to prevent leakage of vapors.[14]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is a critical aspect of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
Waste Collection and Labeling
-
Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled hazardous waste container.[12]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
Disposal Procedure
-
Regulatory Compliance: Dispose of contents and container in accordance with all local, regional, and national regulations.[9][12] Do not dispose of this chemical down the drain.[12]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and action pathways for handling this compound.
Caption: PPE selection workflow based on ventilation controls.
Caption: Step-by-step waste disposal protocol.
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-Ethyl-5-methyl-2-vinylpyrazine-d3.
- Synerzine. (2018). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-.
- GazFinder. (n.d.). pyrazine (C4H4N2).
- ScienceDirect. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
- Synerzine. (2019). SAFETY DATA SHEET Pyrazine, 2-methoxy-5-methyl-.
- Synerzine. (2018). 2-Ethyl-5(or6)-methylpyrazine.
- The Good Scents Company. (n.d.). 2-ethyl-5(or6)-methyl pyrazine.
- PubChem. (n.d.). 2-Ethyl-5-methylpyrazine.
- Vigon. (n.d.). Ethyl-2 5,6-Methyl Pyrazine.
- Aurochemicals. (2022). 2-ETHYL-3(5-6) DIMETHYL PYRAZINE 5% in PG, Natural - SDS.
- Bouling Chemical Co., Limited. (n.d.). 2-Ethyl-5/6-Methylpyrazine Manufacturer & Supplier in China.
- Vigon. (2018). 508081 ethyl-2 5,6-methyl pyrazine safety data sheet.
- ChemicalBook. (n.d.). Pyrazine - Safety Data Sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ECHEMI. (2019). 2-Ethyl-5(or 6)-methoxypyrazine SDS, 68739-00-4 Safety Data Sheets.
- ECHEMI. (n.d.). 2-Ethyl-6-methylpyrazine SDS, 13925-03-6 Safety Data Sheets.
- CPAChem. (2024). Safety data sheet.
- Benchchem. (n.d.). Proper Disposal of 2-Ethyl-3-methoxypyrazine-d5: A Comprehensive Guide.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
